Gadopentetate (dimeglumine)
Description
BenchChem offers high-quality Gadopentetate (dimeglumine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadopentetate (dimeglumine) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H57GdN5O20 |
|---|---|
Poids moléculaire |
941.0 g/mol |
Nom IUPAC |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3; |
Clé InChI |
ONALOACLIWHNGJ-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Origine du produit |
United States |
Foundational & Exploratory
In Vitro Relaxivity of Gadopentetate Dimeglumine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the in vitro relaxivity of Gadopentetate dimeglumine (Gd-DTPA), a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). Accurate and reproducible relaxivity measurements are critical for understanding the efficacy of contrast agents, developing new imaging protocols, and ensuring quality control in drug development.
Introduction to Relaxivity
Gadopentetate dimeglumine is a paramagnetic contrast agent that enhances the signal intensity in MRI by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity.[1] The efficiency of a contrast agent in altering these relaxation times is quantified by its relaxivity (r1 and r2), which is defined as the change in the relaxation rate (R1 = 1/T1 and R2 = 1/T2) per unit concentration of the contrast agent.[2][3]
The relationship is expressed by the following equations:
-
R1obs = R10 + r1 * [C]
-
R2obs = R20 + r2 * [C]
Where:
-
R1obs and R2obs are the observed relaxation rates in the presence of the contrast agent.
-
R10 and R20 are the intrinsic relaxation rates of the solvent (e.g., water, plasma) without the contrast agent.
-
[C] is the molar concentration of the contrast agent.
-
r1 and r2 are the longitudinal and transverse relaxivities, respectively, typically expressed in units of s⁻¹mM⁻¹.
Quantitative Relaxivity Data
The relaxivity of Gadopentetate dimeglumine is influenced by several factors, including the magnetic field strength, temperature, and the composition of the solvent. The following tables summarize reported r1 and r2 values in various in vitro settings.
Table 1: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma at 37°C
| Magnetic Field Strength (T) | r1 (s⁻¹mM⁻¹) |
| 0.2 | 4.8 |
| 1.5 | 4.0 |
| 3.0 | 3.4 |
Data sourced from Pintaske et al. (2006).[4][5]
Table 2: Transverse (r2) Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma at 37°C
| Magnetic Field Strength (T) | r2 (s⁻¹mM⁻¹) |
| 0.2 | 6.2 |
| 1.5 | 3.4 |
| 3.0 | 3.3 |
Data sourced from Pintaske et al. (2006).[4][5]
Table 3: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Aqueous Solutions at 37°C
| Magnetic Field Strength (T) | r1 (s⁻¹mM⁻¹) |
| 1.5 | 3.6 |
| 3.0 | 3.3 |
| 7.0 | 3.0 |
Data sourced from Gibby et al. (2004) and Noebauer-Huhmann et al. (2010) as cited in a 2016 study.[6][7]
Table 4: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Various Media at Room Temperature (8.45 T)
| Medium | r1 (s⁻¹mM⁻¹) |
| Saline | 3.87 ± 0.06 |
| Plasma | 3.98 ± 0.05 |
| Cartilage (interstitium) | 4.08 ± 0.08 |
| Whole Blood | 3.82 ± 0.05 |
| Frog Heart Tissue | 4.16 ± 0.02 |
Data sourced from a study on Gd-DTPA relaxivity in tissue.[8]
Experimental Protocols for Relaxivity Measurement
The determination of r1 and r2 relaxivities involves the preparation of a series of samples with varying concentrations of Gadopentetate dimeglumine and the subsequent measurement of their T1 and T2 relaxation times using Nuclear Magnetic Resonance (NMR) or MRI.[2][9]
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining accurate and comparable results.
Caption: Workflow for the preparation of Gadopentetate dimeglumine samples for relaxivity measurements.
Detailed Methodology:
-
Stock Solution Preparation: A concentrated stock solution of Gadopentetate dimeglumine is prepared by dissolving a known weight of the compound in the desired solvent (e.g., deionized water, saline, or human blood plasma). The concentration should be verified using analytical methods.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to create samples with a range of concentrations. For Gadopentetate dimeglumine, a linear relationship between relaxation rate and concentration is typically observed for concentrations up to at least 1 mM.[5] A common concentration range for these measurements is between 0.01 and 16 mM.[4]
-
Sample Aliquoting: The prepared solutions, including a solvent blank (0 mM Gd-DTPA), are aliquoted into NMR tubes or wells of a phantom for MRI-based measurements.
-
Temperature Equilibration: Samples are allowed to equilibrate to the desired measurement temperature (e.g., 37°C for physiological relevance) within the NMR spectrometer or MRI scanner before data acquisition.
T1 Relaxation Time Measurement
The longitudinal relaxation time (T1) is commonly measured using an inversion recovery (IR) pulse sequence.[10]
Caption: Experimental workflow for determining r1 relaxivity.
Detailed Methodology:
-
Data Acquisition: An inversion recovery pulse sequence is applied with a range of inversion times (TI). For each sample, a series of images or signals are acquired at different TIs.
-
Signal Fitting: The signal intensity (S) at each TI is fitted to the three-parameter inversion recovery equation: S(TI) = S₀ |1 - 2 * exp(-TI / T1)| .
-
R1 Calculation: The T1 value is determined from the fit for each concentration, and the relaxation rate R1 is calculated as the inverse of T1 (R1 = 1/T1).
-
Relaxivity Determination: The calculated R1 values are plotted against the corresponding concentrations of Gadopentetate dimeglumine. The r1 relaxivity is the slope of the resulting linear regression.[2]
T2 Relaxation Time Measurement
The transverse relaxation time (T2) is typically measured using a multi-echo spin-echo (MESE) pulse sequence.[10]
Caption: Experimental workflow for determining r2 relaxivity.
Detailed Methodology:
-
Data Acquisition: A multi-echo spin-echo sequence is used to acquire a series of echoes at different echo times (TE) for each sample.
-
Signal Fitting: The signal intensity of the echoes is fitted to a mono-exponential decay function: S(TE) = S₀ * exp(-TE / T2) .
-
R2 Calculation: The T2 value is obtained from the fit for each concentration, and the transverse relaxation rate R2 is calculated as the inverse of T2 (R2 = 1/T2).
-
Relaxivity Determination: The R2 values are plotted against the corresponding concentrations of Gadopentetate dimeglumine. The r2 relaxivity is determined from the slope of the linear fit.
Key Considerations and Best Practices
-
Temperature Control: Relaxivity is temperature-dependent. Maintaining a constant and accurately reported temperature throughout the experiment is crucial for reproducibility.
-
pH of the Medium: The pH of the solution can influence the chemical environment of the gadolinium ion and affect relaxivity. It is important to control and report the pH of the solvent.
-
Magnetic Field Strength: As shown in the data tables, relaxivity is dependent on the magnetic field strength. Measurements should be performed at the field strength relevant to the intended application.
-
Solvent Composition: The presence of macromolecules, such as proteins in blood plasma, can affect the relaxivity of Gadopentetate dimeglumine.[4] The choice of solvent should be appropriate for the research question.
-
Linearity of Response: It is important to ensure that the measurements are performed within a concentration range where the relaxation rate varies linearly with the concentration of the contrast agent.[5]
-
Accurate Concentration Determination: Precise determination of the gadolinium concentration in each sample is fundamental to the accuracy of the relaxivity measurement.
By adhering to these standardized protocols and considerations, researchers can obtain reliable and comparable in vitro relaxivity data for Gadopentetate dimeglumine, facilitating a deeper understanding of its properties and performance as an MRI contrast agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Contrast Agents and Relaxation Effects | Radiology Key [radiologykey.com]
- 4. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. In Vitro Longitudinal Relaxivity Profile of Gd(ABE-DTTA), an Investigational Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Paramagnetic Properties of Gadopentetate Dimeglumine Chelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core paramagnetic properties of gadopentetate dimeglumine, a widely utilized gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). This document delves into the fundamental principles of its function, quantitative paramagnetic data, and detailed experimental protocols for characterization.
Core Principles of Paramagnetism and Contrast Enhancement
Gadopentetate dimeglumine's efficacy as an MRI contrast agent is rooted in the paramagnetic nature of the gadolinium (III) ion (Gd³⁺).[1][2][3] Paramagnetism arises from the presence of unpaired electrons in the Gd³⁺ ion, which possesses seven unpaired electrons in its 4f shell.[3] When placed in an external magnetic field, such as that of an MRI scanner, these unpaired electrons generate a strong local magnetic moment.[4][5] This local magnetic field significantly alters the relaxation times of nearby water protons.
The primary mechanism of action involves the shortening of the longitudinal (T1) and transverse (T2) relaxation times of water protons in the surrounding tissues.[1][6] The gadolinium chelate provides a coordination site for a water molecule, allowing for rapid exchange with the bulk water in the tissue.[3] This transient binding of water molecules to the paramagnetic center accelerates their relaxation rates.[3] At typical clinical doses, the effect on T1 relaxation is predominant, leading to a significant increase in signal intensity on T1-weighted images, thereby enhancing the contrast between different tissues.[5][6]
The relationship between the observed relaxation rates (1/T1obs and 1/T2obs) and the concentration of the contrast agent is defined by the following equations:
1/T1obs = 1/T1t + r1 * [C] 1/T2obs = 1/T2t + r2 * [C]
Where 1/T1t and 1/T2t are the relaxation rates of the tissue without the contrast agent, [C] is the concentration of the gadolinium chelate, and r1 and r2 are the longitudinal and transverse relaxivities, respectively.[1] Relaxivity is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons and is a key parameter in its characterization.[1]
Quantitative Paramagnetic Data
The relaxivity of gadopentetate dimeglumine is dependent on factors such as the magnetic field strength, temperature, and the medium in which it is dissolved. The following tables summarize key quantitative data for gadopentetate dimeglumine.
Table 1: T1 and T2 Relaxivity of Gadopentetate Dimeglumine in Human Plasma at 37°C
| Magnetic Field Strength (Tesla) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) |
| 0.2 | 4.9 | 6.4 |
| 1.5 | 4.1 | 5.3 |
| 3.0 | 3.7 | 5.2 |
Data compiled from literature sources.
Table 2: Magnetic Susceptibility of Gadopentetate Dimeglumine
| Parameter | Value | Units |
| Molar Susceptibility (χM) | 2.6 x 10⁻⁷ | m³mol⁻¹ |
| Mass Susceptibility (χg) | 2.77 x 10⁻⁷ | m³kg⁻¹ |
Values are approximate and can vary based on measurement conditions.
Experimental Protocols
Measurement of T1 Relaxivity (Inversion Recovery Method)
This protocol outlines the determination of T1 relaxivity using the inversion recovery pulse sequence on an NMR spectrometer or MRI scanner.
Objective: To measure the T1 relaxation times of water protons in solutions containing varying concentrations of gadopentetate dimeglumine and subsequently calculate the r1 relaxivity.
Materials:
-
Gadopentetate dimeglumine stock solution of known concentration.
-
Distilled water or appropriate buffer (e.g., phosphate-buffered saline).
-
Volumetric flasks and pipettes for serial dilutions.
-
NMR tubes or phantom vials compatible with the instrument.
-
NMR spectrometer or MRI scanner.
Procedure:
-
Sample Preparation:
-
Prepare a series of at least five solutions with different concentrations of gadopentetate dimeglumine (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM) by serial dilution of the stock solution.
-
Prepare a blank sample containing only the solvent (water or buffer).
-
Transfer the solutions to NMR tubes or phantom vials.
-
Allow the samples to equilibrate to the desired temperature (e.g., 37°C) within the instrument's sample holder.
-
-
Instrument Setup:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Calibrate the 90° and 180° radiofrequency (RF) pulses for the water proton signal.
-
-
Data Acquisition (Inversion Recovery Pulse Sequence):
-
The inversion recovery pulse sequence consists of a 180° pulse, followed by a variable delay time (TI), and then a 90° pulse for signal acquisition.
-
Set up a series of experiments with varying TI values (e.g., 10-20 different values) that span a range from much shorter than the expected T1 to several times the expected T1.
-
The repetition time (TR) between each inversion recovery sequence should be at least five times the longest expected T1 to allow for full relaxation of the magnetization.
-
Acquire the free induction decay (FID) for each TI value for all samples.
-
-
Data Analysis:
-
Process the acquired FIDs (Fourier transform, phase correction).
-
For each sample, plot the signal intensity as a function of the inversion time (TI).
-
Fit the data to the following three-parameter exponential recovery equation to determine the T1 relaxation time: M(TI) = M₀ * (1 - 2 * exp(-TI / T1)) where M(TI) is the magnetization at time TI, M₀ is the equilibrium magnetization, and T1 is the longitudinal relaxation time.
-
Calculate the relaxation rate (R1) for each sample as R1 = 1/T1.
-
Plot the relaxation rate (R1) against the concentration of gadopentetate dimeglumine.
-
Perform a linear regression on the data. The slope of the resulting line is the r1 relaxivity in units of mM⁻¹s⁻¹.
-
Measurement of T2 Relaxivity (Spin-Echo Method)
This protocol describes the determination of T2 relaxivity using the Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence.
Objective: To measure the T2 relaxation times of water protons in solutions with varying concentrations of gadopentetate dimeglumine and calculate the r2 relaxivity.
Materials:
-
Same as for T1 relaxivity measurement.
Procedure:
-
Sample Preparation:
-
Prepare samples as described in the T1 relaxivity protocol.
-
-
Instrument Setup:
-
Tune and shim the instrument.
-
Calibrate the 90° and 180° RF pulses.
-
-
Data Acquisition (CPMG Spin-Echo Pulse Sequence):
-
The CPMG sequence consists of a 90° pulse followed by a train of 180° pulses, generating a series of spin echoes.
-
Set the echo time (TE), which is the time between the 90° pulse and the first echo, and the time between subsequent 180° pulses.
-
Acquire a series of echoes for each sample.
-
The repetition time (TR) should be at least five times the T1 of the samples to avoid T1 weighting.
-
-
Data Analysis:
-
Measure the amplitude of the echoes at different effective echo times (n*TE, where n is the echo number).
-
For each sample, plot the echo amplitude as a function of the echo time.
-
Fit the data to a single exponential decay function to determine the T2 relaxation time: M(TE) = M₀ * exp(-TE / T2) where M(TE) is the magnetization at echo time TE, M₀ is the initial magnetization, and T2 is the transverse relaxation time.
-
Calculate the relaxation rate (R2) for each sample as R2 = 1/T2.
-
Plot the relaxation rate (R2) against the concentration of gadopentetate dimeglumine.
-
The slope of the linear fit to this data represents the r2 relaxivity in units of mM⁻¹s⁻¹.
-
Visualizations
Chelation of Gadolinium by DTPA
Caption: Chelation of the toxic Gd³⁺ ion by the DTPA ligand to form the stable gadopentetate chelate.
Mechanism of T1 Relaxation Enhancement
References
- 1. mriquestions.com [mriquestions.com]
- 2. cdn.carleton.edu [cdn.carleton.edu]
- 3. mriquestions.com [mriquestions.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. INVERSION-RECOVERY EXPERIMENT [imserc.northwestern.edu]
- 6. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Gadopentetate Dimeglumine Pharmacokinetics in Small Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadopentetate dimeglumine, a gadolinium-based contrast agent (GBCA), has been a cornerstone in magnetic resonance imaging (MRI) for decades. Its paramagnetic properties enhance the relaxation rates of water protons, thereby improving the visualization of tissues and lesions.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical small animal models is crucial for the development and safety assessment of this and other contrast agents. This technical guide provides a comprehensive overview of the pharmacokinetics of gadopentetate dimeglumine in commonly used small animal models, including rats, mice, and rabbits.
Core Pharmacokinetic Properties
Gadopentetate dimeglumine is a hydrophilic and stable chelate that, following intravenous administration, rapidly distributes into the extracellular fluid.[3] It does not undergo metabolism or biotransformation and is primarily excreted unchanged by the kidneys through glomerular filtration.[2][4] In cases of impaired renal function, the elimination half-life is prolonged.[5] While predominantly cleared by the kidneys, a minor hepatobiliary excretion pathway exists, which can become more significant in subjects with compromised renal function.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of gadopentetate dimeglumine in various small animal models. Data has been aggregated from multiple studies to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Gadopentetate Dimeglumine in Rats
| Parameter | Value | Species/Strain | Dosing | Reference |
| Elimination Half-life (t½) | ~1.6 hours (in normal human subjects, often used as a reference) | Sprague-Dawley | 0.25 mmol/kg IV | [2] |
| Volume of Distribution (Vd) | ~266 mL/kg (in normal human subjects, often used as a reference) | Sprague-Dawley | 0.25 mmol/kg IV | [2][4] |
| Total Plasma Clearance (CL) | ~1.94 mL/min/kg (in normal human subjects, often used as a reference) | Sprague-Dawley | 0.25 mmol/kg IV | [2][4] |
| Renal Clearance | ~1.76 mL/min/kg (in normal human subjects, often used as a reference) | Sprague-Dawley | 0.25 mmol/kg IV | [2][4] |
| Excretion | Predominantly renal; fecal elimination <1% | Wistar | Not specified | [6] |
Table 2: Pharmacokinetic Parameters of Gadopentetate Dimeglumine in Mice
| Parameter | Value | Species/Strain | Dosing | Reference |
| Elimination Half-life (t½) | Data not available for gadopentetate dimeglumine. For a similar macromolecular Gd-based agent (PG-Gd), t½ was 50.1 hours. | Swiss mice | 0.08 mmol Gd/kg | [7] |
| Volume of Distribution (Vss) | Data not available for gadopentetate dimeglumine. For PG-Gd, Vss was 85.5 mL/kg. | Swiss mice | 0.08 mmol Gd/kg | [7] |
| Total Systemic Clearance (CL) | Data not available for gadopentetate dimeglumine. For Magnevist®, CL was reported as 50 mL/h/kg in monkeys, providing some context. | N/A | N/A | [7] |
Note: Direct pharmacokinetic data for gadopentetate dimeglumine in mice is sparse in the available literature. The data for a related macromolecular gadolinium agent is provided for context, highlighting the significant impact of molecular size on pharmacokinetics.
Table 3: Pharmacokinetic Parameters of Gadopentetate Dimeglumine in Rabbits
| Parameter | Value | Species/Strain | Dosing | Reference |
| Total Body Clearance (CL) | 14.1 ± 0.56 mL/minute | New Zealand White | Not Specified | [5] |
| Total Body Clearance (CL) - Renal Impairment | 3.78 ± 0.19 mL/minute | New Zealand White | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for assessing gadopentetate dimeglumine pharmacokinetics in small animal models.
Animal Preparation and Dosing
-
Animal Models: Male or female rats (e.g., Sprague-Dawley, Wistar), mice (e.g., Swiss, C57BL/6), or rabbits (e.g., New Zealand White) are commonly used. Animals are acclimated for at least one week before the experiment.
-
Anesthesia: For intravenous administration and blood sampling, anesthesia is typically required.
-
Rats/Mice: Inhalational anesthesia with isoflurane (B1672236) (1-3% for maintenance) is common.[8] Alternatively, an intraperitoneal injection of a ketamine/xylazine (B1663881) cocktail (e.g., 100 mg/kg ketamine and 5-10 mg/kg xylazine for rats) can be used.[8]
-
Rabbits: Anesthesia can be induced and maintained with isoflurane or a combination of injectable agents like ketamine and xylazine.
-
-
Dosing: Gadopentetate dimeglumine is administered as a single bolus injection, typically via a lateral tail vein in rats and mice, or a marginal ear vein in rabbits. The standard dose is often 0.1 or 0.2 mmol/kg body weight.
Sample Collection
-
Blood Sampling:
-
Rats/Mice: Serial blood samples can be collected from the tail vein, saphenous vein, or via retro-orbital sinus puncture (with appropriate anesthesia).[9] For terminal studies, cardiac puncture is performed under deep anesthesia.
-
Rabbits: Blood is typically collected from the central ear artery or marginal ear vein.
-
Time Points: Blood samples are collected at multiple time points post-injection to characterize the distribution and elimination phases (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces to determine the extent and routes of excretion.
-
Tissue Collection: For biodistribution studies, animals are euthanized at various time points. Tissues of interest (e.g., kidneys, liver, spleen, brain, bone) are harvested, weighed, and stored frozen until analysis.
Sample Analysis: Gadolinium Quantification
The concentration of gadolinium in plasma, urine, and tissue homogenates is determined using highly sensitive analytical techniques.
-
Sample Preparation:
-
Plasma/Urine: Samples are typically diluted with an appropriate acid solution (e.g., nitric acid) before analysis.
-
Tissues: Tissues are homogenized and then digested using microwave-assisted acid digestion with concentrated nitric acid.[10]
-
-
Analytical Methods:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and sensitive method for quantifying gadolinium in biological samples, with detection limits in the low ng/mL range.[10]
-
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): Suitable for higher concentrations of gadolinium.[10]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the intact gadopentetate dimeglumine chelate.[3]
-
Visualizations
Mechanism of Action and Biodistribution
The following diagram illustrates the fundamental mechanism of action of gadopentetate dimeglumine as an MRI contrast agent and its subsequent pharmacokinetic pathway.
Experimental Workflow for Pharmacokinetic Studies
This diagram outlines the typical workflow for conducting a pharmacokinetic study of gadopentetate dimeglumine in a small animal model.
References
- 1. Mouse Anesthesia and Blood Collection (Theory) : Immunology Virtual Lab II : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medium.com [medium.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Gadopentetate dimeglumine clearance in renal insufficiency in rabbits [pubmed.ncbi.nlm.nih.gov]
- 6. Gadopentetate Dimeglumine | C28H54GdN5O20 | CID 55466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Magnetic Resonance Imaging of Biodegradable Macromolecular Blood-Pool Contrast Agent PG-Gd in Non-Human Primates: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brl.uic.edu [brl.uic.edu]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
T1 and T2 Relaxation Effects of Gadopentetate Dimeglumine in Phantoms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the T1 and T2 relaxation effects of Gadopentetate dimeglumine (Gd-DTPA), a widely used gadolinium-based contrast agent in magnetic resonance imaging (MRI). The data and protocols presented herein are derived from phantom studies, offering a controlled environment to characterize the agent's relaxivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medical imaging.
Core Concepts in MRI Relaxation
Gadopentetate dimeglumine enhances MRI contrast by shortening the T1 and T2 relaxation times of water protons in its vicinity. The efficiency of a contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate (R1 = 1/T1 and R2 = 1/T2) per unit concentration of the contrast agent. A linear relationship is generally observed between the relaxation rates and the concentration of Gd-DTPA.[1][2][3]
Quantitative Data on Relaxivity
The relaxivity of Gadopentetate dimeglumine is influenced by factors such as the magnetic field strength and the composition of the phantom. The following tables summarize the reported r1 and r2 values in various phantom media and at different magnetic field strengths.
Table 1: T1 Relaxivity (r1) of Gadopentetate Dimeglumine in Phantoms
| Magnetic Field Strength (T) | Phantom Medium | r1 (mM⁻¹s⁻¹) | Reference |
| 0.2 | Human Blood Plasma | Not Specified | [1][2][3] |
| 1.5 | Water | 4.79 | [4] |
| 1.5 | Human Blood Plasma | Not Specified | [1][2][3] |
| 1.5 | Human Whole Blood | 4.3 ± 0.4 | [5][6] |
| 3 | Water | 4.50 | [4] |
| 3 | Human Blood Plasma | Not Specified | [1][2][3] |
| 3 | Human Whole Blood | 3.8 ± 0.2 | [5][6] |
| 7 | Human Whole Blood | 3.1 ± 0.4 | [5][6] |
Table 2: T2 Relaxivity (r2) of Gadopentetate Dimeglumine in Phantoms
| Magnetic Field Strength (T) | Phantom Medium | r2 (mM⁻¹s⁻¹) | Reference |
| 0.2 | Human Blood Plasma | Not Specified | [1][2][3] |
| 1.5 | Water | 5.14 | [4] |
| 1.5 | Human Blood Plasma | Not Specified | [1][2][3] |
| 3 | Water | 5.09 | [4] |
| 3 | Human Blood Plasma | Not Specified | [1][2][3] |
Experimental Protocols
The determination of T1 and T2 relaxivities of Gadopentetate dimeglumine involves a series of well-defined experimental steps, from phantom preparation to MRI data acquisition and analysis.
Phantom Preparation
Phantoms are crucial for in-vitro characterization of MRI contrast agents. They are typically prepared with varying concentrations of Gadopentetate dimeglumine in a medium that mimics biological tissues.
-
Aqueous Phantoms : These are the simplest phantoms, consisting of Gd-DTPA dissolved in deionized water at various concentrations.[4]
-
Gel Phantoms : To better simulate the restricted diffusion of water in tissues, gelling agents like agarose (B213101) or carrageenan are used.[7][8] These gels are often doped with different concentrations of Gd-DTPA.[7]
-
Blood-Based Phantoms : For a more biologically relevant environment, human whole blood or blood plasma can be used as the phantom medium.[1][2][3][5][6] Samples are prepared by adding known amounts of Gd-DTPA to achieve a range of concentrations.[1][2][3]
The general workflow for phantom preparation is illustrated below:
MRI Data Acquisition for T1 and T2 Measurement
The T1 and T2 relaxation times of the prepared phantoms are measured using specific MRI pulse sequences.
-
T1 Measurement : The inversion recovery (IR) sequence is considered the gold standard for accurate T1 measurement.[9] It involves inverting the longitudinal magnetization with a 180° pulse, followed by a variable inversion time (TI) and a 90° excitation pulse to measure the recovered magnetization. By fitting the signal intensity as a function of TI, the T1 value can be determined. For faster measurements, sequences like turbo-FLASH can be used for low concentrations.[9]
-
T2 Measurement : A multi-echo spin-echo (MESE) sequence is commonly employed to determine T2 relaxation times.[9] This sequence acquires multiple echoes at different echo times (TE) after a single 90° excitation pulse. The exponential decay of the signal intensity across the echoes is then fitted to calculate the T2 value.
The experimental workflow for MRI data acquisition is as follows:
Data Analysis for Relaxivity Calculation
Once the T1 and T2 values are measured for each concentration of Gadopentetate dimeglumine, the relaxivities (r1 and r2) are calculated.
-
Calculate Relaxation Rates : The measured T1 and T2 values are converted to relaxation rates, R1 (1/T1) and R2 (1/T2).
-
Linear Regression : The relaxation rates (R1 and R2) are plotted against the corresponding concentrations of Gd-DTPA.
-
Determine Relaxivity : A linear regression is performed on the data. The slope of the resulting line represents the relaxivity (r1 for R1 vs. concentration, and r2 for R2 vs. concentration).[4]
The logical relationship for determining relaxivity is depicted in the diagram below:
Conclusion
This technical guide has provided a comprehensive overview of the T1 and T2 relaxation effects of Gadopentetate dimeglumine in phantoms. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for researchers and professionals in the field of MRI contrast agent development and application. The provided information underscores the importance of controlled phantom studies in characterizing the fundamental properties of contrast agents, which is essential for their effective and safe use in clinical and research settings.
References
- 1. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement effects and relaxivities of gadolinium-DTPA at 1.5 versus 3 Tesla: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A USPIO doped gel phantom for R2* relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of MRI phantom equivalent to human tissues for 3.0-T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tipping Point of Precision: A Technical Guide to the Molecular Imaging Potential of Gadopentetate Dimeglumine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnostic imaging is perpetually advancing, driven by the pursuit of greater precision and earlier disease detection. In this evolution, molecular imaging stands as a pivotal frontier, offering the ability to visualize and quantify biological processes at the cellular and subcellular levels. Gadopentetate dimeglumine (Gd-DTPA), a cornerstone of clinical magnetic resonance imaging (MRI) for decades, is now the foundation for a new generation of targeted contrast agents. By derivatizing this foundational molecule, researchers are unlocking unprecedented potential to illuminate specific disease pathways, paving the way for more personalized and effective medicine.
This in-depth technical guide explores the core principles, experimental methodologies, and burgeoning potential of gadopentetate dimeglumine derivatives in molecular imaging. We delve into the quantitative data that underpins their efficacy, provide detailed experimental protocols for their synthesis and evaluation, and visualize the complex biological interactions they are designed to target.
Quantitative Data Presentation
The effectiveness of a molecular imaging agent is fundamentally defined by its physicochemical and biological properties. The following tables summarize key quantitative data for gadopentetate dimeglumine and several of its targeted derivatives, providing a comparative overview of their performance characteristics.
Table 1: Relaxivity of Gadopentetate Dimeglumine and its Derivatives
| Compound | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Magnetic Field (T) | Medium | Citation |
| Gadopentetate dimeglumine (Gd-DTPA) | 4.3 ± 0.4 | - | 1.5 | Human Whole Blood | [1] |
| Gadopentetate dimeglumine (Gd-DTPA) | 3.8 ± 0.2 | - | 3.0 | Human Whole Blood | [1] |
| Gadobenate dimeglumine (Gd-BOPTA) | 6.2 ± 0.5 | - | 1.5 | Human Whole Blood | [1] |
| Gadobenate dimeglumine (Gd-BOPTA) | 5.4 ± 0.3 | - | 3.0 | Human Whole Blood | [1] |
| CLT1-(Gd-DTPA) | 4.22 | - | 3.0 | - | [2] |
| VEGFR-targeted PLL-DTPA-Gd | 14.184 | - | 3.0 | In vitro | [3] |
Table 2: Biodistribution of Gadopentetate Dimeglumine Derivatives in Rodent Models
| Compound | Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h | Animal Model | Citation |
| Gd-DTPA-CA1.CD2 | Kidney | ~18 | Mouse | [1] |
| Gd-DTPA-CA1.CD2 | Liver | ~8 | Mouse | [1] |
| Gd-DTPA-CA1.CD2 | Muscle | ~2 | Mouse | [1] |
| Gadoteridol | Kidney Cortex | ~1.5 (nmol/g) at 17 days | Rat | [4] |
| Gadobenate | Kidney Cortex | ~3.5 (nmol/g) at 17 days | Rat | [4] |
Experimental Protocols
The development of targeted gadopentetate dimeglumine derivatives involves a multi-step process encompassing synthesis, purification, characterization, and in vitro/in vivo evaluation. The following sections provide detailed methodologies for these key experiments.
Protocol 1: Synthesis of a Targeted Gd-DTPA-Peptide Conjugate
This protocol outlines the general steps for synthesizing a peptide-targeted gadopentetate dimeglumine derivative using solid-phase peptide synthesis (SPPS) and subsequent conjugation and metallation.
1. Solid-Phase Peptide Synthesis (SPPS) of the Targeting Peptide:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amide peptides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30 minutes.[5]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a 20% solution of piperidine (B6355638) in DMF.[6]
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.[6]
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[5]
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.[7]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
2. Conjugation of the Peptide to a DTPA Derivative:
-
Synthesize a monoreactive DTPA precursor, for example, by protecting four of the five carboxylic acid groups.[8]
-
React the purified peptide with the monoreactive DTPA derivative in a suitable solvent system. The specific reaction conditions will depend on the reactive groups on the peptide and the DTPA derivative (e.g., amine-reactive NHS ester).
3. Gadolinium Complexation:
-
Dissolve the DTPA-peptide conjugate in water.
-
Add an aqueous solution of gadolinium(III) chloride (GdCl₃) to the conjugate solution.
-
Adjust the pH to neutral (around 7.0) and stir the reaction mixture at room temperature.
-
Monitor the complexation reaction for completion.
4. Purification and Characterization of the Final Conjugate:
-
Purify the final Gd-DTPA-peptide conjugate using RP-HPLC.
-
Characterize the product using techniques such as mass spectrometry (e.g., MALDI-TOF) to confirm the molecular weight and NMR spectroscopy to verify the structure.
Protocol 2: In Vitro Relaxivity Measurement
This protocol describes the measurement of longitudinal (T1) and transverse (T2) relaxivity of a gadolinium-based contrast agent using a clinical MRI scanner.
-
Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., saline, plasma, or whole blood) at various concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM).
-
Phantom Setup: Place the samples in phantom tubes and position them within the MRI scanner's head coil.
-
T1 Measurement:
-
Acquire T1-weighted images using an inversion recovery spin-echo (IR-SE) or a similar pulse sequence.
-
Vary the inversion time (TI) over a range that adequately samples the T1 recovery curve of the samples.[9]
-
-
T2 Measurement:
-
Acquire T2-weighted images using a multi-echo spin-echo (MESE) pulse sequence.
-
Acquire images at multiple echo times (TE) to sample the T2 decay curve.[10]
-
-
Data Analysis:
-
Measure the signal intensity from a region of interest (ROI) within each sample at each TI (for T1) or TE (for T2).
-
Fit the signal intensity data to the appropriate exponential recovery (for T1) or decay (for T2) equation to calculate the T1 and T2 relaxation times for each concentration.
-
Plot the relaxation rates (1/T1 and 1/T2) against the concentration of the contrast agent.
-
The slope of the linear regression of this plot represents the r1 and r2 relaxivity in units of mM⁻¹s⁻¹.[11]
-
Protocol 3: In Vivo MRI and Biodistribution Study in a Rodent Tumor Model
This protocol details the procedures for evaluating the in vivo performance of a targeted gadopentetate dimeglumine derivative in a tumor-bearing mouse model.
-
Animal Model: Induce tumors in immunocompromised mice (e.g., nude mice) by subcutaneously injecting human cancer cells (e.g., U87MG glioblastoma cells). Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Animal Preparation and Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane) and maintain its body temperature throughout the imaging procedure.[12]
-
Pre-contrast MRI: Acquire pre-contrast T1-weighted images of the tumor region using a suitable pulse sequence (e.g., spin-echo or gradient-echo).
-
Contrast Agent Administration: Administer the targeted gadopentetate dimeglumine derivative intravenously via the tail vein at a specific dose (e.g., 0.1 mmol Gd/kg).
-
Post-contrast MRI: Acquire a series of dynamic T1-weighted images at multiple time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to observe the enhancement pattern in the tumor and surrounding tissues.
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) on the pre- and post-contrast images.
-
Calculate the signal enhancement ratio or the change in relaxation rate in the tumor over time.
-
-
Ex Vivo Biodistribution:
-
At a predetermined time point post-injection, euthanize the mouse.
-
Harvest major organs and tissues (e.g., tumor, liver, kidneys, spleen, muscle, blood).
-
Weigh each tissue sample.
-
Determine the gadolinium concentration in each tissue sample using inductively coupled plasma mass spectrometry (ICP-MS).[13]
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
Mandatory Visualizations
To elucidate the complex biological processes and experimental frameworks discussed, the following diagrams have been generated using the DOT language for Graphviz.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
The derivatization of gadopentetate dimeglumine represents a significant leap forward in the field of molecular imaging. By conjugating this established MRI contrast agent with targeting moieties such as peptides and antibodies, researchers can create probes that specifically accumulate in tissues expressing disease-related biomarkers. This targeted approach not only enhances the diagnostic sensitivity of MRI but also opens new avenues for monitoring disease progression and therapeutic response at a molecular level. The methodologies and data presented in this guide provide a foundational framework for scientists and drug development professionals to design, synthesize, and evaluate the next generation of intelligent contrast agents, ultimately driving the translation of these powerful tools from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Concise site-specific synthesis of DTPA-peptide conjugates: application to imaging probes for the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo quantitative MRI: T1 and T2 measurements of the human brain at 0.064 T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilizing T1- and T2-Specific Contrast Agents as “Two Colors” MRI Correlation | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Dissociation of Gadopentetate Dimeglumine in Biological Media
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gadopentetate dimeglumine, a gadolinium-based contrast agent (GBCA), has been a cornerstone in magnetic resonance imaging (MRI) for decades. Its efficacy is directly linked to the stability of the gadolinium (Gd³⁺) chelate. Dissociation of the toxic Gd³⁺ ion from its protective ligand shell in vivo is a primary safety concern, leading to potential tissue deposition and adverse effects. This guide provides a comprehensive technical overview of the physicochemical principles governing the stability of gadopentetate dimeglumine, the factors influencing its dissociation in biological environments, established methods for its evaluation, and the subsequent biological ramifications.
Introduction to Gadopentetate Dimeglumine
Gadopentetate dimeglumine (marketed as Magnevist®) is a linear, ionic GBCA. The core of this agent is the gadopentetate ion, where the paramagnetic Gd³⁺ ion is chelated by the linear ligand diethylenetriaminepentaacetic acid (DTPA).[1] This chelation is critical for masking the toxicity of free Gd³⁺ while leveraging its paramagnetic properties to shorten the T1 relaxation time of nearby water protons, thereby enhancing MRI contrast.[1]
The safety profile of any GBCA is fundamentally tied to its ability to remain intact until it is excreted from the body.[2] The dissociation of Gd³⁺, a process influenced by both thermodynamic and kinetic factors, can lead to the retention of gadolinium in various tissues, including the brain, bone, and skin.[3][4] This has been linked to conditions such as Nephrogenic Systemic Fibrosis (NSF), particularly in patients with impaired renal function.[5][6]
Physicochemical Stability: Thermodynamics vs. Kinetics
The stability of a GBCA is described by two distinct but related concepts: thermodynamic stability and kinetic stability.[7]
-
Thermodynamic Stability refers to the inherent strength of the bond between the Gd³⁺ ion and the DTPA ligand at equilibrium. It is quantified by the thermodynamic stability constant (log Ktherm). A higher log Ktherm value indicates a stronger complex and a lower concentration of free Gd³⁺ at equilibrium.
-
Kinetic Stability (or Inertness) describes the rate at which the chelate dissociates. A kinetically inert complex may have a strong thermodynamic driving force to dissociate but does so very slowly. This is often more clinically relevant as it pertains to the likelihood of dissociation during the agent's transit time in the body.[7]
Linear agents like gadopentetate dimeglumine are generally considered less stable than macrocyclic agents, which cage the Gd³⁺ ion more securely.[6][8]
Quantitative Stability Data
The stability of gadopentetate dimeglumine (Gd-DTPA) can be compared with other GBCAs. The following tables summarize key quantitative parameters.
Table 1: Thermodynamic and Conditional Stability Constants of Selected GBCAs
| Contrast Agent | Ligand Type | Ionicity | Thermodynamic Stability Constant (log Ktherm) | Conditional Stability Constant (log Kcond at pH 7.4) |
|---|---|---|---|---|
| Gadopentetate (Gd-DTPA) | Linear | Ionic | 22.46 | 18.0 |
| Gadobenate (Gd-BOPTA) | Linear | Ionic | 22.6 | 18.6 |
| Gadodiamide (Gd-DTPA-BMA) | Linear | Non-ionic | 16.9 | 15.6 |
| Gadoterate (Gd-DOTA) | Macrocyclic | Ionic | 25.6 | 19.3[9] |
| Gadobutrol (Gd-BT-DO3A) | Macrocyclic | Non-ionic | 21.8 | 15.0 |
| Gadoteridol (Gd-HP-DO3A) | Macrocyclic | Non-ionic | 23.8 | 16.2 |
Note: Data compiled from various sources. Absolute values may vary slightly between measurement techniques.
Table 2: Kinetic Inertness (Dissociation Half-life) of Selected GBCAs
| Contrast Agent | Dissociation Half-life (t1/2) in 0.1 M HCl |
|---|---|
| Gadopentetate (Gd-DTPA) | ~1 hour |
| Gadodiamide (Gd-DTPA-BMA) | ~10 seconds |
| Gadoterate (Gd-DOTA) | >1000 hours |
| Gadoteridol (Gd-HP-DO3A) | ~35 hours |
Note: Dissociation rates are highly dependent on conditions like pH and temperature.[9] These values illustrate relative kinetic stability under acidic challenge.
Factors Influencing Dissociation in Biological Media
In vivo, the stability of gadopentetate dimeglumine is challenged by the complex biochemical environment.
Transmetallation
Transmetallation is a key dissociation pathway where endogenous metal ions displace Gd³⁺ from the DTPA ligand.[10]
-
Zinc (Zn²⁺): Zinc is considered a primary driver of transmetallation for linear GBCAs due to its physiological concentration and affinity for chelating ligands.[10][11] Studies have shown that administration of linear agents like gadopentetate dimeglumine can lead to a measurable increase in urinary zinc excretion, indicating in vivo dissociation.[10][11]
-
Copper (Cu²⁺) and Calcium (Ca²⁺): These ions also compete for the ligand, although their role in gadopentetate dissociation is generally considered secondary to zinc.[10]
pH
The stability of the Gd-DTPA complex is pH-dependent. In acidic environments, protonation of the ligand's donor groups weakens the chelate structure, accelerating Gd³⁺ release.[9] While systemic blood pH is tightly controlled at ~7.4, localized areas of inflammation or acidosis could theoretically increase dissociation rates.
Endogenous Anions
Inorganic phosphates and other anions can interact with released Gd³⁺ to form insoluble precipitates. This process can shift the equilibrium, driving further dissociation of the gadopentetate complex. These insoluble deposits are a potential mechanism for long-term gadolinium retention in tissues like bone.[12]
Experimental Protocols for Stability Assessment
Evaluating the stability of gadopentetate dimeglumine involves a variety of in vitro and in vivo methods.
Protocol: In Vitro Transmetallation Kinetics
This protocol assesses the rate of Gd³⁺ displacement by a competing metal ion, typically Zn²⁺.
-
Preparation: A solution of gadopentetate dimeglumine is prepared in a biologically relevant buffer (e.g., HEPES or phosphate-buffered saline) at a physiological pH of 7.4 and temperature of 37°C.
-
Initiation: A solution containing a molar excess of a competing ion (e.g., zinc chloride) is added to initiate the transmetallation reaction.
-
Sampling: Aliquots are taken from the reaction mixture at specific time intervals.
-
Speciation and Quantification: The concentration of intact gadopentetate and/or released Gd³⁺ in each aliquot is determined. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard method for separating and quantifying the different gadolinium species.[13][14][15]
-
Data Analysis: The rate of decrease of the intact chelate concentration over time is used to calculate the dissociation rate constant and the kinetic half-life (t1/2) of the complex under the tested conditions.
Protocol: In Vivo Gadolinium Speciation in Biological Samples
This protocol determines the form of gadolinium present in tissues or fluids after GBCA administration.
-
Sample Collection: Following administration of gadopentetate dimeglumine to an animal model, biological samples (e.g., blood, urine, bone, brain tissue) are collected at various time points.[16]
-
Tissue Processing:
-
Fluids (Urine/Plasma): Samples are typically centrifuged, filtered, and diluted prior to analysis.
-
Solid Tissues (Bone/Brain): A mild dissolution/extraction procedure is required to release gadolinium species without altering them. This may involve enzymatic digestion or mild acid extraction followed by the addition of a strong chelator (like excess DTPA) to bind any newly released Gd³⁺ and halt further dissociation during the analysis.[14]
-
-
Chromatographic Separation: The processed sample is injected into an HPLC system, often using a hydrophilic interaction liquid chromatography (HILIC) column, to separate the intact gadopentetate complex from other gadolinium species (e.g., Gd-phosphate precipitates, Gd bound to proteins).[14]
-
Detection and Quantification: The column effluent is directed to an ICP-MS, which provides highly sensitive, element-specific detection of gadolinium. This allows for the quantification of each separated gadolinium species.[14][15]
-
Interpretation: The ratio of intact gadopentetate to other gadolinium species provides direct evidence of in vivo dissociation and deposition.
Visualizing Dissociation and Biological Consequences
Experimental Workflow and Logical Pathways
The following diagrams illustrate the key processes involved in the dissociation of gadopentetate dimeglumine.
Caption: Workflow for assessing in vitro stability.
Caption: Factors leading to Gd³⁺ dissociation and its fate.
Cellular Toxicity Pathways of Free Gd³⁺
Once released, free Gd³⁺ is toxic due to its similarity to Ca²⁺, allowing it to interfere with numerous calcium-dependent cellular processes.[5][17]
Caption: Cellular toxicity pathways of free gadolinium.
Biological Consequences of Dissociation
The primary consequence of gadopentetate dimeglumine dissociation is the release of Gd³⁺, which can lead to:
-
Gadolinium Deposition: Free Gd³⁺ can be retained in tissues, with the highest concentrations often found in bone, liver, and skin.[4][18] Deposition has also been confirmed in the brain, particularly in the dentate nucleus and globus pallidus, after repeated administrations of linear GBCAs.[6][18]
-
Cellular Toxicity: Free Gd³⁺ can induce oxidative stress, mitochondrial dysfunction, and cell death via apoptosis or necrosis.[3][19] It can also trigger pro-inflammatory and pro-fibrotic signaling pathways.[3]
-
Nephrogenic Systemic Fibrosis (NSF): This rare but serious condition is strongly associated with the administration of less stable, linear GBCAs to patients with severe renal impairment.[5] The reduced clearance of the agent in these patients prolongs its exposure to factors that promote dissociation, leading to Gd³⁺ deposition and the subsequent development of widespread tissue fibrosis.[3]
Conclusion
Gadopentetate dimeglumine remains a valuable diagnostic tool, but its use requires a thorough understanding of its stability profile. As a linear, ionic GBCA, it is more susceptible to dissociation through transmetallation than its macrocyclic counterparts. The release of free Gd³⁺ in biological media is the root cause of safety concerns, including tissue deposition and, in susceptible patients, NSF. For drug development professionals, future efforts should focus on designing ligands that offer superior kinetic inertness and thermodynamic stability to minimize any potential for dechelation in vivo, thereby enhancing the safety profile of the next generation of contrast agents. Continuous monitoring and research using advanced analytical techniques like HPLC-ICP-MS are crucial for fully understanding the long-term fate and biological impact of GBCAs.
References
- 1. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. mdpi.com [mdpi.com]
- 4. Gadolinium tissue deposition in brain and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gadolinium Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]
- 6. Gadolinium Deposition in the Brain: Current Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. richardsemelka.com [richardsemelka.com]
- 8. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human in vivo comparative study of zinc and copper transmetallation after administration of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. researchgate.net [researchgate.net]
- 14. Mild Dissolution/Recomplexation Strategy for Speciation Analysis of Gadolinium from MR Contrast Agents in Bone Tissues by Means of HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Gd species in a tetrameric Gd-based contrast agent using HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative in vivo dissociation of gadolinium chelates in renally impaired rats: a relaxometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. qeios.com [qeios.com]
- 18. Frontiers | Gadolinium Deposition in Brain: Current Scientific Evidence and Future Perspectives [frontiersin.org]
- 19. Cellular and Molecular Pathways Underlying the Nephrotoxicity of Gadolinium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neurotoxic Potential of Intracerebroventricular Gadopentetate Dimeglumine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neurotoxic potential of gadopentetate dimeglumine when administered directly into the central nervous system via intracerebroventricular (ICV) injection. By bypassing the blood-brain barrier, this route of administration reveals the inherent neurotoxic capabilities of the contrast agent. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying experimental workflows and potential signaling pathways to facilitate a comprehensive understanding for researchers in neuroscience and drug development.
Quantitative Neurotoxic Effects
Intracerebroventricular administration of gadopentetate dimeglumine in conscious rats has been shown to produce dose-dependent neurotoxic effects, manifesting as behavioral disturbances and neuropathological changes.[1][2] The following tables summarize the key quantitative findings from these studies.
Table 1: Dose-Dependent Behavioral and Morphological Changes [1][2]
| Dose (μmol/g brain) | Acute Behavioral Effects (within hours) | Medium-Term Behavioral Effects (within days) | Neuropathological Changes (from 24 hours) |
| 2.5 | No observable effects | No observable effects | No observable changes |
| 5.0 | Stereotyped movements, myoclonus | Ataxia, tremor | Focal lesions in thalamus, brain stem, and spinal cord; glial necrosis; myelin loss |
| 10.0 | Pronounced stereotyped movements, myoclonus | Severe ataxia, persistent tremor | Widespread and more severe focal lesions |
| 15.0 | Severe and prolonged stereotyped movements, myoclonus | Severe and persistent ataxia and tremor | Extensive and severe neuropathological damage |
Table 2: Onset and Duration of Neurotoxic Signs [1][2]
| Neurotoxic Sign | Onset | Duration |
| Acute Neurotoxicity (Stereotyped movements, myoclonus) | Several hours post-injection | Up to 24 hours |
| Medium-Term Neurotoxicity (Ataxia, tremor) | Several days post-injection | Persisted for the duration of the study (up to 42 days) |
| Neuropathological Changes | Observed from 24 hours post-injection | Reactive changes persisted for at least 42 days |
Experimental Protocols
The following section details the methodology employed in a key preclinical study investigating the neurotoxic effects of ICV gadopentetate dimeglumine in an animal model.[1][2]
Animal Model and Surgical Preparation
-
Animal Model: Conscious adult male rats were used.
-
Surgical Procedure: A lateral ventricular cannula was surgically implanted to allow for direct injection into the cerebrospinal fluid (CSF). This procedure enables the test substance to bypass the blood-brain barrier.
Substance Administration
-
Test Substance: Gadopentetate dimeglumine (a gadolinium-based contrast agent).
-
Control Substance: An iso-osmotic, isovolumetric solution of sucrose (B13894) was used as a control to differentiate the effects of the contrast agent from the physical properties of the injection.
-
Administration Route: Slow injection into the lateral ventricle via the implanted cannula.
-
Dosage: A range of doses from 2.5 to 15 μmol/g of brain tissue was administered to establish a dose-response relationship.
Assessment of Neurotoxicity
-
Behavioral Assessment: Conscious animals were continuously observed for behavioral changes following the injection. Acute signs (stereotyped movements, myoclonus) and medium-term signs (ataxia, tremor) were recorded.
-
Neuropathological Assessment: At various time points (from 24 hours to 42 days) post-injection, animals were euthanized, and their brains and spinal cords were perfusion-fixed. Tissues were then processed for histological examination to identify morphological changes such as glial necrosis, myelin loss, and neuronal damage.
Visualizing Workflows and Pathways
To further elucidate the experimental design and potential mechanisms of neurotoxicity, the following diagrams are provided.
References
- 1. Neurotoxic effects of gadopentetate dimeglumine: behavioral disturbance and morphology after intracerebroventricular injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects of gadopentetate dimeglumine: behavioral disturbance and morphology after intracerebroventricular injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Gadopentetate Dimeglumine with Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Gadopentetate Dimeglumine and Serum Albumin
Gadopentetate dimeglumine is a complex of gadolinium (Gd³⁺) with diethylenetriaminepentaacetic acid (DTPA). Its paramagnetic properties shorten the T1 relaxation time of water protons in its vicinity, enhancing the contrast of MRI images. Human Serum Albumin (HSA) is a globular protein responsible for the transport of a wide variety of endogenous and exogenous substances in the blood, significantly influencing their distribution and elimination. The binding of drugs to serum albumin can prolong their plasma half-life and affect their efficacy and safety.
Quantitative Data on Gadopentetate Dimeglumine-Serum Albumin Interaction
Extensive review of scientific literature and regulatory documents indicates a lack of significant non-covalent binding between gadopentetate dimeglumine and human serum albumin. The prescribing information for Magnevist® (the brand name for gadopentetate dimeglumine) explicitly states that in vitro laboratory results show no binding to human plasma protein[1][2][3][4][5][6]. Furthermore, in vivo protein binding studies have not been conducted, likely due to the consistent in vitro findings[1][2][3][4][5][6].
This contrasts with other gadolinium-based contrast agents, such as gadobenate dimeglumine, which are known to exhibit weak protein binding, leading to increased relaxivity and altered pharmacokinetic profiles[7][8][9][10]. The absence of a specific binding moiety on the gadopentetate dimeglumine molecule accounts for its negligible interaction with serum albumin.
Table 1: Summary of Quantitative Binding Data for Gadopentetate Dimeglumine and Human Serum Albumin
| Parameter | Value | Reference |
| Binding Affinity (Kd) | Not Applicable (No significant binding) | [1][2][3][4][5][6] |
| Association Constant (Ka) | Not Applicable (No significant binding) | [1][2][3][4][5][6] |
| Stoichiometry (n) | Not Applicable (No significant binding) | |
| Percentage Bound to Plasma Protein | 0% (based on in vitro data) | [1][2][3][4][5][6] |
Experimental Protocols for Characterizing Protein-Ligand Interactions
While gadopentetate dimeglumine does not significantly bind to serum albumin, the following are detailed methodologies for key experiments that are routinely used to quantify protein-ligand interactions. These protocols would be the standard approach to study such an interaction if one were suspected.
Equilibrium Dialysis
Equilibrium dialysis is a classic and reliable method for measuring the unbound fraction of a ligand in the presence of a protein.
-
Principle: A semi-permeable membrane, which allows the passage of the ligand but not the protein, separates a chamber containing the protein and ligand solution from a chamber containing only buffer. At equilibrium, the concentration of the free ligand will be equal on both sides of the membrane.
-
Protocol:
-
Prepare a solution of human serum albumin (typically 4-5% w/v) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a known concentration of gadopentetate dimeglumine to the albumin solution.
-
Place the protein-ligand solution into one chamber of the dialysis cell and the buffer into the other chamber.
-
Incubate the dialysis cell at a constant temperature (e.g., 37°C) with gentle agitation until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both chambers.
-
Determine the concentration of gadopentetate dimeglumine in both samples using a suitable analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS) for gadolinium content.
-
The concentration in the buffer-only chamber represents the free ligand concentration. The total ligand concentration is known, and the bound concentration can be calculated by subtraction.
-
Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis for separating free from protein-bound ligand.
-
Principle: A solution containing the protein and ligand is centrifuged in a device containing a semi-permeable membrane. The pressure from centrifugation forces the solvent and free ligand through the membrane, while the protein and bound ligand are retained.
-
Protocol:
-
Prepare a solution of human serum albumin and gadopentetate dimeglumine as described for equilibrium dialysis.
-
Place the solution into the upper chamber of an ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature for a set duration. Care must be taken to avoid excessive filtration which can concentrate the protein and alter the binding equilibrium.
-
Collect the filtrate (ultrafiltrate), which contains the free ligand.
-
Measure the concentration of gadopentetate dimeglumine in the ultrafiltrate.
-
Calculate the bound and free fractions based on the initial total concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.
-
Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured.
-
Protocol:
-
Prepare solutions of human serum albumin and gadopentetate dimeglumine in the same buffer to avoid heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the association constant (Ka), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study weak protein-ligand interactions by observing changes in the NMR signals of either the ligand or the protein upon complex formation.
-
Principle: The binding of a ligand to a protein can cause changes in the chemical shifts, line widths, or relaxation rates of the nuclei in either molecule.
-
Protocol (Relaxation-based):
-
Prepare samples of gadopentetate dimeglumine in buffer and in the presence of varying concentrations of serum albumin.
-
Measure the longitudinal (T1) and transverse (T2) relaxation times of water protons in each sample using a nuclear magnetic resonance spectrometer.
-
The relaxivity (r1 and r2) of gadopentetate dimeglumine is calculated from the slope of the plot of 1/T1 and 1/T2 versus the gadolinium concentration.
-
An increase in relaxivity in the presence of albumin compared to buffer would indicate binding, as the tumbling rate of the gadolinium complex would be slowed by its association with the large protein. The magnitude of the relaxivity enhancement can be used to estimate the extent of binding.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a potential protein-ligand interaction.
Caption: General experimental workflow for studying protein-ligand interactions.
Conceptual Interaction Diagram
This diagram conceptually illustrates the lack of a significant binding interaction between gadopentetate dimeglumine and serum albumin in the bloodstream.
Caption: Conceptual depiction of the negligible interaction.
Conclusion
The available evidence from regulatory agencies and the scientific literature consistently indicates that gadopentetate dimeglumine does not exhibit significant binding to serum albumin. This lack of interaction is a key feature of its pharmacokinetic profile, leading to a rapid distribution in the extracellular fluid space and efficient elimination through renal filtration. For researchers and drug development professionals, this confirms that the pharmacokinetics of gadopentetate dimeglumine are not complicated by protein binding, simplifying modeling and predictability. While no direct binding has been observed, this guide provides the standard experimental protocols that form the basis for characterizing any potential protein-ligand interaction.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Gadolinium chelates with weak binding to serum proteins. A new class of high-efficiency, general purpose contrast agents for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dynamic Contrast-Enhanced MRI Protocol using Gadopentetate Dimeglumine: Application Notes for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) studies using the contrast agent Gadopentetate dimeglumine. This document is intended to guide researchers in the design, execution, and analysis of DCE-MRI experiments for a variety of research applications, including oncology, neurology, and cardiology.
Introduction to DCE-MRI with Gadopentetate Dimeglumine
Dynamic Contrast-Enhanced MRI is a functional imaging technique that provides quantitative information about tissue microvasculature, including perfusion, vessel permeability, and the volume of the extravascular extracellular space (EES).[1] The technique involves the intravenous administration of a gadolinium-based contrast agent, such as Gadopentetate dimeglumine, followed by rapid, sequential T1-weighted MR imaging.[2][3]
Gadopentetate dimeglumine is an extracellular contrast agent that, when injected, causes a shortening of the T1 relaxation time of surrounding tissues, leading to an increase in signal intensity on T1-weighted images.[4] By analyzing the time course of this signal enhancement, researchers can derive valuable pharmacokinetic parameters that reflect the underlying pathophysiology of the tissue.
Experimental Protocols
A successful DCE-MRI study requires careful planning and execution of the imaging protocol. The following sections detail the key steps involved.
Subject Preparation
Proper subject preparation is crucial for obtaining high-quality DCE-MRI data.
-
Informed Consent: For human studies, ensure informed consent is obtained according to institutional guidelines. For animal studies, all procedures must be approved by the institutional animal care and use committee.
-
IV Access: Establish intravenous access for the administration of Gadopentetate dimeglumine. A 20-gauge or larger catheter is recommended to allow for rapid bolus injection.[5]
-
Positioning: Position the subject comfortably within the MRI scanner to minimize motion during the scan. Immobilization devices may be necessary for animal studies.
MRI Acquisition Protocol
The MRI acquisition protocol should be optimized to provide the necessary temporal and spatial resolution for the specific research question.
Table 1: Recommended MRI Acquisition Parameters for DCE-MRI with Gadopentetate Dimeglumine
| Parameter | Recommended Value | Notes |
| Scanner Strength | 1.5T or 3.0T | Higher field strengths generally provide better signal-to-noise ratio (SNR).[6] |
| Pulse Sequence | 3D T1-weighted gradient echo (GRE) | Sequences like VIBE (Volumetric Interpolated Breath-hold Examination) are commonly used.[5] |
| Repetition Time (TR) | < 10 ms | A short TR is essential for rapid image acquisition.[7] |
| Echo Time (TE) | < 5 ms | A short TE minimizes T2* effects.[7] |
| Flip Angle | 10° - 30° | The optimal flip angle depends on the specific sequence and should be chosen to maximize contrast.[5][7] |
| Matrix Size | 128x128 to 256x256 | The matrix size will influence spatial resolution and acquisition time.[8] |
| Field of View (FOV) | As needed to cover the region of interest | |
| Slice Thickness | 2 - 5 mm | Thinner slices provide better spatial resolution but may have lower SNR.[8] |
| Temporal Resolution | < 15 seconds per dynamic scan | High temporal resolution is critical for accurately capturing the contrast agent kinetics.[6] |
Contrast Agent Administration
The administration of Gadopentetate dimeglumine should be standardized to ensure reproducibility.
-
Dosage: The standard recommended dose is 0.1 mmol/kg of body weight.[5]
-
Injection Rate: Administer as a rapid bolus injection, ideally at a rate of 1.5 to 2.0 mL/second.[5]
-
Saline Flush: Immediately follow the contrast injection with a 20 mL saline flush at the same injection rate to ensure the complete delivery of the contrast agent.[5]
Dynamic Image Acquisition
The dynamic imaging phase is the core of the DCE-MRI experiment.
-
Pre-contrast Imaging: Acquire a set of T1-weighted images before the injection of the contrast agent to establish a baseline signal intensity. A pre-contrast T1 map is also essential for quantitative analysis.[2][9]
-
Dynamic Scanning: Begin the dynamic T1-weighted image acquisition simultaneously with the start of the contrast agent injection.
-
Acquisition Duration: Continue acquiring dynamic images for a period of 5 to 10 minutes to capture the wash-in and wash-out phases of the contrast agent.[2]
Data Analysis
The analysis of DCE-MRI data involves several steps to extract meaningful pharmacokinetic parameters.
Data Pre-processing
-
Motion Correction: If motion is present in the dynamic image series, motion correction algorithms should be applied to ensure that the same anatomical location is being analyzed in each image.
-
Region of Interest (ROI) Definition: Define a region of interest (ROI) that encompasses the tissue being studied. This can be done manually or using semi-automated segmentation methods.
Pharmacokinetic Modeling
Pharmacokinetic models are used to fit the time-signal intensity curve and derive quantitative parameters. The most commonly used model is the Tofts model.[10][11]
Table 2: Key Pharmacokinetic Parameters Derived from the Tofts Model
| Parameter | Description | Units |
| Ktrans (Transfer Constant) | The volume transfer constant between the blood plasma and the extravascular extracellular space (EES). It reflects a combination of blood flow and vessel permeability.[2] | min⁻¹ |
| ve (Volume of EES) | The fractional volume of the extravascular extracellular space per unit volume of tissue.[2] | (unitless) |
| kep (Rate Constant) | The rate constant for the transfer of the contrast agent from the EES back to the blood plasma (kep = Ktrans / ve).[1] | min⁻¹ |
| vp (Plasma Volume) | The fractional volume of blood plasma per unit volume of tissue. This is included in the extended Tofts model.[2] | (unitless) |
To perform this analysis, the signal intensity time course must first be converted to the concentration of the contrast agent. This requires knowledge of the pre-contrast T1 of the tissue and the arterial input function (AIF), which is the time course of the contrast agent concentration in the feeding artery.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for a DCE-MRI study.
Tofts Model Signaling Pathway
Caption: Two-compartment Tofts pharmacokinetic model.
References
- 1. researchgate.net [researchgate.net]
- 2. paul-tofts-phd.org.uk [paul-tofts-phd.org.uk]
- 3. Dynamic contrast-enhanced magnetic resonance imaging: fundamentals and application to the evaluation of the peripheral perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dentate Nucleus Signal Intensity Decrease on T1-weighted MR Images after Switching from Gadopentetate Dimeglumine to Gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRI protocol [bio-protocol.org]
- 6. firevoxel.org [firevoxel.org]
- 7. mrimaster.com [mrimaster.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative evaluation of dual-flip-angle T1 mapping on DCE-MRI kinetic parameter estimation in head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firevoxel.org [firevoxel.org]
- 11. On the scope and interpretation of the Tofts models for DCE‐MRI | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Blood-Brain Barrier Permeability Assessment Using Gadopentetate Dimeglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a key pathological feature in a variety of neurological diseases, including neurodegenerative disorders, stroke, and brain tumors.[1] Assessing the integrity of the BBB is therefore crucial for understanding disease pathogenesis, diagnosing neurological disorders, and developing effective drug delivery strategies to the CNS.
Gadopentetate dimeglumine (Gd-DTPA), a gadolinium-based contrast agent (GBCA), is a widely utilized tool for the in vivo assessment of BBB permeability.[2] Due to its hydrophilic nature and low molecular weight, gadopentetate dimeglumine does not cross the intact BBB.[3] However, in instances of BBB breakdown, it extravasates into the brain parenchyma, leading to a measurable increase in signal intensity on T1-weighted magnetic resonance imaging (MRI).[2] Dynamic contrast-enhanced MRI (DCE-MRI) is the standard technique that leverages this principle to provide quantitative information about BBB permeability.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing gadopentetate dimeglumine in conjunction with DCE-MRI to assess BBB permeability in both preclinical and clinical research settings.
Principle of the Method
The underlying principle of using gadopentetate dimeglumine for BBB permeability assessment is its function as an extracellular contrast agent. When injected intravenously, it distributes within the intravascular space. In regions with a compromised BBB, it leaks into the extravascular-extracellular space (EES).[4] This leakage alters the local magnetic field, leading to a shortening of the T1 relaxation time of surrounding water protons. This change is detected as an enhancement in signal intensity on T1-weighted MRI scans.[2]
By acquiring a series of T1-weighted images before, during, and after the administration of gadopentetate dimeglumine, the dynamic change in signal intensity can be monitored. Pharmacokinetic models are then applied to these dynamic data to quantify the rate of contrast agent leakage, providing a quantitative measure of BBB permeability.[4] The most commonly derived parameter is the volume transfer constant, Ktrans, which reflects the unidirectional transfer of the contrast agent from the plasma to the EES per unit volume of tissue.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have utilized gadopentetate dimeglumine to assess BBB permeability in different neurological conditions and animal models. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Ktrans Values in Human Neurological Disorders
| Neurological Disorder | Brain Region | Ktrans (min⁻¹) | Gadopentetate Dimeglumine Dose (mmol/kg) | Reference |
| High-Grade Glioma | Tumor Core | Up to 0.739 | 0.1 | [5] |
| Low-Grade Glioma | Tumor Core | Lower than High-Grade | 0.1 | [5] |
| Spinal Metastases (Responders to RT) | Lesion | Decrease of ~16% post-RT | 0.1 | [6] |
| Spinal Metastases (Non-Responders to RT) | Lesion | Increase post-RT | 0.1 | [6] |
| White Matter Pathology | White Matter | > 3 x 10⁻⁴ | 0.025 | [7] |
| Normal White Matter | White Matter | < 3 x 10⁻⁴ | 0.025 | [7] |
| Normal Gray Matter | Gray Matter | 0.5 - 2.0 x 10⁻³ | Not Specified | [8] |
Table 2: Ktrans Values in Animal Models of Neurological Disorders
| Animal Model | Condition | Brain Region | Ktrans (min⁻¹) | Gadopentetate Dimeglumine Dose (mmol/kg) | Reference |
| Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | Infarct Core (3h reperfusion) | 0.15 ± 0.03 | 0.2 (Gadobutrol) | [9] |
| Rat | tMCAO with Localized Brain Cooling | Infarct Core (3h reperfusion) | 0.09 ± 0.01 | 0.2 (Gadobutrol) | [9] |
| Rat | Diabetic Retinopathy | Retina | Increased vs. Control | 0.1 | [10] |
| Rat | F98 Glioblastoma | Peri-tumor | Intermediate Permeability | 0.1 | [8] |
| Rat | F98 Glioblastoma | Tumor | High Permeability | 0.1 | [8] |
Experimental Protocols
Protocol 1: DCE-MRI for BBB Permeability Assessment in a Rat Model of Glioblastoma
This protocol is adapted from studies investigating BBB disruption in rodent tumor models.[8]
1. Animal Preparation:
-
Anesthetize a Fisher rat bearing an intracranial F98 glioblastoma with isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance) in a mixture of oxygen and air.
-
Place the animal on a heated water blanket to maintain body temperature at 37°C.
-
Insert a tail vein catheter for the administration of gadopentetate dimeglumine.
-
Position the animal in the MRI scanner with its head secured in a stereotactic frame to minimize motion artifacts.
2. MRI Acquisition:
-
Scanner: 9.4 T small-animal MRI scanner.
-
Pre-contrast T1 mapping: Acquire a series of T1-weighted images with varying flip angles to generate a baseline T1 map of the brain tissue.
-
Dynamic Scan Sequence: Utilize a three-dimensional spoiled gradient echo (3D-SPGR) sequence with the following parameters:
-
Repetition Time (TR): 14 ms (B15284909)
-
Echo Time (TE): 2.2 / 4.6 ms (dual-echo for T2* correction)
-
Flip Angle (FA): 12°
-
Field of View (FOV): 20 mm x 25 mm x 8 mm
-
Acquisition Matrix: 64 x 128 x 8
-
Temporal Resolution: ~5.4 s per frame
-
-
Total Scan Time: Approximately 16 minutes.
3. Contrast Agent Administration:
-
After acquiring a few baseline (pre-contrast) dynamic scans, inject a bolus of gadopentetate dimeglumine (0.1 mmol/kg) through the tail vein catheter.
4. Data Analysis:
-
Correct for motion artifacts in the dynamic image series.
-
Convert the signal intensity-time curves to gadopentetate dimeglumine concentration-time curves using the pre-contrast T1 map and the known relaxivity of the contrast agent.
-
Define an arterial input function (AIF) from a major cerebral artery to model the delivery of the contrast agent to the tissue.
-
Fit the tissue concentration-time curves to a pharmacokinetic model (e.g., the extended Tofts model) to derive quantitative permeability parameters, including Ktrans, ve (extravascular-extracellular volume fraction), and vp (plasma volume fraction).
Protocol 2: DCE-MRI for Assessing Subtle BBB Leakage in Human Subjects
This protocol is a generalized procedure based on methodologies used in clinical research for detecting subtle BBB disruption.[11]
1. Subject Preparation:
-
Obtain informed consent from the participant.
-
Screen for any contraindications to MRI and gadolinium-based contrast agents.
-
Insert an intravenous catheter into an antecubital vein for contrast agent administration.
2. MRI Acquisition:
-
Scanner: 3T or 7T clinical MRI scanner.
-
Pre-contrast T1 mapping: Acquire a baseline T1 map of the brain.
-
Dynamic Scan Sequence: Employ a T1-weighted 3D gradient echo sequence. A dual-time resolution approach can be beneficial, with a fast acquisition during the initial bolus passage and a slower acquisition to capture the slower leakage phase.[11]
-
Fast Acquisition (during contrast injection): Temporal resolution of ~2 seconds.
-
Slow Acquisition (pre- and post-contrast): Temporal resolution of ~30-60 seconds.
-
-
Total Scan Time: Approximately 15-20 minutes.
3. Contrast Agent Administration:
-
Administer a standard dose of gadopentetate dimeglumine (0.1 mmol/kg) via the intravenous catheter using a power injector at a controlled rate (e.g., 2-3 mL/s).
4. Data Analysis:
-
Perform image registration to correct for subject motion.
-
Convert signal intensity to gadolinium concentration.
-
Determine the AIF from a large artery (e.g., the internal carotid artery).
-
Apply a suitable pharmacokinetic model, such as the Patlak graphical approach or the extended Tofts model, to calculate Ktrans and other permeability parameters on a voxel-by-voxel basis to generate permeability maps.[4][11]
Visualization of Pathways and Workflows
Signaling Pathways in BBB Disruption
The breakdown of the blood-brain barrier is a complex process involving multiple signaling pathways that affect the integrity of tight junctions between endothelial cells, pericyte function, and neuroinflammation.
Caption: Key signaling pathways involved in the regulation of blood-brain barrier permeability.
Experimental Workflow for DCE-MRI
The following diagram illustrates the typical workflow for a DCE-MRI experiment to assess BBB permeability.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of blood–brain barrier disruption using dynamic contrast-enhanced MRI. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Blood Brain Barrier Leakage with Gadolinium-Enhanced MRI | Springer Nature Experiments [experiments.springernature.com]
- 4. mriquestions.com [mriquestions.com]
- 5. mdpi.com [mdpi.com]
- 6. Dynamic contrast-enhanced magnetic resonance imaging parameter changes as an early biomarker of tumor responses following radiation therapy in patients with spinal metastases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of blood-brain barrier permeability in human using dynamic contrast-enhanced MRI with fast T1 mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of blood-brain barrier permeability using dynamic contrast-enhanced magnetic resonance imaging with reduced scan time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Blood-Brain Barrier Permeability by Dynamic Contrast-Enhanced MRI in Transient Middle Cerebral Artery Occlusion Model after Localized Brain Cooling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. 7T dynamic contrast‐enhanced MRI for the detection of subtle blood–brain barrier leakage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gadopentetate Dimeglumine in a Rat Model of Glioma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the utilization of Gadopentetate dimeglumine as a contrast agent in magnetic resonance imaging (MRI) for preclinical research involving rat models of glioma.
Introduction
Gadopentetate dimeglumine (often abbreviated as Gd-DTPA) is a gadolinium-based contrast agent (GBCA) widely used in MRI to enhance the visibility of lesions with abnormal vascularity, such as malignant gliomas. In a research setting, it is an invaluable tool for characterizing tumor morphology, assessing the integrity of the blood-brain barrier (BBB), and evaluating therapeutic efficacy in rodent models of glioma. Its paramagnetic properties shorten the T1 relaxation time of surrounding water protons, resulting in a brighter signal on T1-weighted images in areas of accumulation.
Key Experimental Protocols
Rat Glioma Model Induction (Intracranial Injection)
This protocol describes the stereotactic implantation of glioma cells into the rat brain. The C6, 9L, and U87 cell lines are commonly used to induce gliomas in various rat strains (e.g., Wistar, Sprague-Dawley, Fischer 344).[1][2][3]
Materials:
-
Glioma cells (e.g., C6, 9L, U87) in suspension (typically 1 x 10^5 to 1 x 10^7 cells in 5-10 µL of serum-free media or PBS)
-
Stereotactic apparatus for small animals
-
Anesthesia machine with isoflurane (B1672236) or ketamine/xylazine solution
-
Micro-syringe pump and Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, drill, cotton swabs)
-
Antiseptic solution (e.g., Betadine) and eye ointment
-
Bone wax
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., Wistar, ~250g body weight) and place it in the stereotactic frame. Apply eye ointment to prevent corneal drying. Shave the scalp and clean the surgical area with an antiseptic solution.
-
Incision: Make a sagittal incision over the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify the bregma.
-
Stereotactic Targeting:
-
Position the syringe needle tip directly over the bregma to set the anteroposterior (AP) and mediolateral (ML) coordinates to zero.
-
Determine the injection coordinates. For the striatum in a rat, typical coordinates are +1.0 mm AP and +3.2 mm ML from the bregma.[4]
-
Move the needle to the target coordinates.
-
-
Drilling: Carefully drill a small burr hole through the skull at the target location, avoiding damage to the underlying dura mater.
-
Cell Injection:
-
Lower the syringe needle through the burr hole to the desired depth (dorsoventral, DV). For example, to inject at -5.0 mm DV, first lower the needle to -5.3 mm and then raise it to -5.0 mm to create a small pocket.[4]
-
Inject the cell suspension slowly over 3-5 minutes (approximately 0.5-1 µL/min) using a micro-syringe pump.[4]
-
After injection, leave the needle in place for at least 3-5 minutes to prevent reflux of the cell suspension along the needle tract.
-
Slowly withdraw the needle.
-
-
Closure and Post-Operative Care: Seal the burr hole with bone wax and suture the scalp incision. Keep the animal warm and monitor it during recovery from anesthesia. Provide post-operative analgesics as required. Tumor growth can typically be detected by MRI 5-7 days post-implantation.[3][5]
MRI Acquisition with Gadopentetate Dimeglumine
This section outlines the protocol for performing T1-weighted and Dynamic Contrast-Enhanced (DCE) MRI.
2.2.1. Animal Preparation for Imaging
-
Anesthetize the tumor-bearing rat.
-
Place the animal on the MRI scanner bed, ensuring it is positioned correctly within the head coil.
-
Insert a catheter into the tail vein for the administration of Gadopentetate dimeglumine.
-
Monitor the animal's vital signs (respiration, temperature) throughout the imaging procedure.
2.2.2. Recommended MRI Sequences
A comprehensive brain tumor imaging protocol should include the following sequences:[6][7][8]
-
T2-weighted sequence (e.g., Fast Spin-Echo): To visualize the tumor, surrounding edema, and other anatomical details.
-
Pre-contrast T1-weighted sequence: To serve as a baseline for comparison with post-contrast images.
-
Post-contrast T1-weighted sequence: Acquired after the administration of Gadopentetate dimeglumine to visualize areas of contrast enhancement.
-
Dynamic Contrast-Enhanced (DCE) MRI: A series of rapid T1-weighted images acquired before, during, and after the contrast agent injection to assess vascular permeability.
2.2.3. Protocol for Gadopentetate Dimeglumine Administration
-
Dosage: The standard recommended dose is 0.1 mmol/kg of body weight.[2][9] Some studies have explored doses ranging from 0.167 to 0.333 mM/kg.[4]
-
Administration: Inject the calculated dose as a rapid bolus via the tail vein catheter, followed by a saline flush.
2.2.4. T1-Weighted Imaging Parameters (Example)
| Parameter | 1.5T | 3T |
| Sequence Type | 3D T1-weighted Gradient Echo (e.g., MPRAGE) | 3D T1-weighted Gradient Echo (e.g., MPRAGE) |
| Repetition Time (TR) | < 15 ms | < 15 ms |
| Echo Time (TE) | Minimum | Minimum |
| Inversion Time (TI) | 400–500 ms | 400–500 ms |
| Flip Angle | 10°–15° | 10°–15° |
| Slice Thickness | ≤ 1.5 mm | ≤ 1.5 mm |
Note: These are general guidelines. Specific parameters may need to be optimized based on the MRI system and experimental goals.[7]
2.2.5. Dynamic Contrast-Enhanced (DCE) MRI Parameters (Example)
| Parameter | Value |
| Sequence Type | 3D T1-weighted Spoiled Gradient-Recalled (SPGR) |
| Repetition Time (TR) | 4–5 ms |
| Echo Time (TE) | 1–2 ms |
| Flip Angle | 25° |
| Slice Thickness | 3 mm |
| Temporal Resolution | 5–6 s |
This sequence is acquired over multiple phases before, during, and after the contrast injection to capture the dynamic changes in signal intensity.[10]
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from studies using Gadopentetate dimeglumine in rat glioma models.
Table 1: Gadopentetate Dimeglumine Dosage and Administration
| Parameter | Value | Reference |
| Standard Dose | 0.1 mmol/kg | [2][9] |
| Alternative Doses Studied | 0.167 mM/kg (100 µL for a 300g rat) | [4] |
| 0.250 mM/kg (150 µL for a 300g rat) | [4] | |
| 0.333 mM/kg (200 µL for a 300g rat) | [4] | |
| Administration Route | Intravenous (IV) bolus injection | |
| Injection Rate | Not to exceed 10 mL per 15 seconds (human clinical guideline) |
Table 2: MRI-Derived Pharmacokinetic Parameters in Rat Glioma Models
| Parameter | Description | Value (Mean ± SD) | Glioma Model | Reference |
| K^trans^ (min^-1^) | Volume transfer constant between blood plasma and extravascular extracellular space | 0.046 ± 0.011 | 9L Gliosarcoma | [11] |
| (2.09 ± 0.65) x 10^-2 | U251 Xenograft | [12][13] | ||
| v | Extravascular extracellular space volume fraction | 23.6 ± 5.6 | 9L Gliosarcoma | [11] |
| 6.65 ± 1.86 | U251 Xenograft | [12][13] | ||
| v | Plasma volume fraction | 1.6 ± 0.4 | 9L Gliosarcoma | [11] |
| 0.81 ± 0.40 | U251 Xenograft | [12][13] |
Table 3: Stereotactic Coordinates for Intracranial Injection in Rats
| Target | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Bregma | Dorsoventral (DV) from Dura | Rat Strain | Cell Line | Reference |
| Striatum | +1.0 mm | +3.2 mm | -5.0 mm | Lewis / Fisher | CNS-1, F98, 9L, RG2 | [4] |
| Frontal Lobe | +2.0 mm | +2.0 mm | -2.5 mm | Wistar | C6 | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for glioma induction and MRI analysis.
Logic of Contrast Enhancement in Glioma
Caption: Mechanism of Gadopentetate dimeglumine enhancement in glioma.
References
- 1. Rat brain tumor models in experimental neuro-oncology: the C6, 9L, T9, RG2, F98, BT4C, RT-2 and CNS-1 gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 3. C6 cell line: the gold standard in glioma research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent Glioma Models: Intracranial Stereotactic Allografts and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. radiopaedia.org [radiopaedia.org]
- 7. nrgoncology.org [nrgoncology.org]
- 8. Consensus recommendations for a standardized Brain Tumor Imaging Protocol in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic Contrast-Enhanced Perfusion MRI and Diffusion-Weighted Imaging in Grading of Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new glioma model in rat: the C6 spheroid implantation technique permeability and vascular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic contrast enhanced MRI parameters and tumor cellularity in a rat model of cerebral glioma at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic Contrast Enhanced MRI Parameters and Tumor Cellularity in a Rat Model of Cerebral Glioma at 7T - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myocardial Perfusion Imaging with Gadopentetate Dimeglumine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting myocardial perfusion imaging (MPI) in mice using the contrast agent Gadopentetate dimeglumine. This technique is a powerful tool for the preclinical assessment of cardiovascular physiology and pathology, enabling the quantitative evaluation of myocardial blood flow.
Gadopentetate dimeglumine, a gadolinium-based contrast agent, is an extracellular fluid agent that is excreted by the kidneys.[1][2] When administered intravenously, it causes a transient shortening of the T1 relaxation time of blood, which can be detected by T1-weighted magnetic resonance imaging (MRI). The dynamic passage of the contrast agent through the myocardium allows for the quantification of perfusion.
Core Applications:
-
Preclinical assessment of myocardial ischemia and infarction: MPI can accurately delineate areas of reduced blood flow, correlating well with infarct size identified by other methods like delayed-enhancement MRI.[3][4]
-
Evaluation of cardiac hypertrophy and heart failure: Studies have shown that myocardial perfusion is significantly decreased in mouse models of cardiac hypertrophy.[5]
-
Monitoring therapeutic interventions: This technique is valuable for assessing the efficacy of pro-angiogenic therapies or other cardiovascular drugs on myocardial blood flow.[6]
-
Phenotyping of genetically modified mouse models: MPI can be used to characterize the cardiac phenotype of transgenic mice with suspected cardiovascular abnormalities.
Key Experimental Considerations:
Successful myocardial perfusion imaging in mice requires careful attention to several factors:
-
Anesthesia: The choice and depth of anesthesia can influence cardiovascular physiology. Isoflurane (B1672236) is commonly used, and maintaining a stable physiological state is crucial for reproducible results.[7]
-
Animal Handling and Monitoring: Proper animal handling, including temperature and respiratory monitoring, is essential throughout the imaging procedure to minimize physiological stress.
-
Contrast Agent Administration: Precise and consistent administration of the contrast agent is critical for accurate perfusion quantification. A dedicated small animal infusion pump is recommended for controlled delivery.
-
Imaging Parameters: Optimization of MRI pulse sequences and parameters is necessary to achieve sufficient temporal and spatial resolution to capture the first pass of the contrast agent through the small and rapidly beating mouse heart.[3][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing myocardial perfusion imaging with Gadopentetate dimeglumine in mice.
Table 1: Myocardial Perfusion in Healthy and Diseased Mice
| Mouse Model | Condition | Myocardial Perfusion (mL/min/g) | Reference |
| C57BL/6 | Healthy Control | 7.6 ± 1.8 | [5] |
| C57BL/6 | Healthy Control | 7.3 ± 0.9 (measurement 1) | [6] |
| C57BL/6 | Healthy Control | 7.2 ± 0.6 (measurement 2) | [6] |
| TAC Model | Pressure Overload Hypertrophy | 4.2 ± 0.9 | [5] |
| LAD Occlusion | Myocardial Infarction (Remote) | 0.20 ± 0.04 | [3][4] |
| LAD Occlusion | Myocardial Infarction (Infarct) | 0.05 ± 0.02 | [3][4] |
TAC: Transverse Aortic Constriction; LAD: Left Anterior Descending artery
Table 2: Pharmacokinetic Parameters of Gadopentetate Dimeglumine in Rodents
| Parameter | Value | Species | Reference |
| Distribution Half-life | ~0.2 hours | Human (for reference) | [9] |
| Elimination Half-life | ~1.6 hours | Human (for reference) | [9] |
| Volume of Distribution | 266 ± 43 mL/kg | Human (for reference) | [9] |
| Primary Route of Elimination | Renal | Human, Rat | [1][2][9] |
Experimental Protocols
Protocol 1: First-Pass Myocardial Perfusion Imaging in Mice
This protocol describes a common method for quantitative first-pass perfusion MRI in mice using a dual-bolus approach with Gadopentetate dimeglumine.[5][6]
Materials:
-
MRI system (e.g., 7T small animal MRI) with a dedicated mouse cardiac coil
-
Isoflurane anesthesia system
-
Small animal physiological monitoring system (ECG, respiration, temperature)
-
Syringe pump for controlled infusion
-
Catheter for tail vein access (e.g., 30G)
-
Gadopentetate dimeglumine (0.5 mmol/mL concentration)[1]
-
Saline solution (0.9% NaCl)
-
C57BL/6 mice or other appropriate strain
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1.5-2% in oxygen).
-
Place the mouse in a prone position on a heated cradle to maintain body temperature.
-
Insert a catheter into the tail vein for contrast agent administration.
-
Position the mouse within the MRI scanner, ensuring the heart is at the isocenter of the magnet.
-
Attach ECG leads for cardiac gating and a respiratory sensor for monitoring.[10]
-
-
Imaging Sequence:
-
Utilize an ECG-triggered, saturation-recovery prepared fast low-angle shot (FLASH) or fast imaging with steady-state precession (FISP) sequence.[8]
-
Acquire a series of short-axis images of the left ventricle.
-
Typical imaging parameters:
-
-
Dual-Bolus Contrast Administration:
-
Pre-bolus: Administer a small dose of Gadopentetate dimeglumine (e.g., 10-fold dilution of the main bolus) to determine the arterial input function (AIF) without causing signal saturation.[6]
-
Main Bolus: Following the pre-bolus, administer the full dose of Gadopentetate dimeglumine. A typical dose is 0.1 mmol/kg.[1][11]
-
The contrast agent should be injected as a compact bolus. For example, a 115 μL bolus of a 90 mM Gd-DTPA solution.[8]
-
Continue dynamic scanning for a sufficient duration to capture the first pass and initial washout of the contrast agent (e.g., 5 minutes).[8]
-
-
Data Analysis:
-
Use semi-automatic segmentation software to draw regions of interest (ROIs) in the left ventricular blood pool and the myocardium on the dynamic images.
-
Extract signal intensity-time curves from these ROIs.
-
Quantify myocardial perfusion by deconvolution of the myocardial tissue response with the arterial input function. A Fermi-constrained deconvolution model is often used.[6]
-
Protocol 2: Late Gadolinium Enhancement (LGE) for Infarct Sizing
LGE imaging can be performed after the first-pass perfusion scan to identify and quantify areas of myocardial infarction.
Procedure:
-
Wait approximately 15-20 minutes after the main bolus injection of Gadopentetate dimeglumine.[10]
-
Acquire T1-weighted images of the heart.
-
Infarcted tissue, where the contrast agent has accumulated due to increased extracellular space, will appear hyperenhanced (bright).
-
The size of the hyperenhanced region can be quantified relative to the total myocardial area.
Visualizations
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Single dose gadobenate dimeglumine for imaging chronic of myocardial infarction in comparison to double dose gadopentetate dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse myocardial first-pass perfusion MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse myocardial first‐pass perfusion MR imaging | Semantic Scholar [semanticscholar.org]
- 5. Myocardial perfusion MRI shows impaired perfusion of the mouse hypertrophic left ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative first-pass perfusion MRI of the mouse myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gadobenate dimeglumine as a contrast agent for MRI of the mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. jove.com [jove.com]
- 11. drugs.com [drugs.com]
Application Notes and Protocols for In Vivo Cell Tracking Using Gadopentetate Dimeglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of cellular therapeutics, the ability to non-invasively monitor the fate of administered cells in vivo is paramount for evaluating their safety and efficacy. Magnetic Resonance Imaging (MRI) offers a powerful platform for longitudinal cell tracking due to its high spatial resolution and unlimited tissue penetration depth. Gadopentetate dimeglumine (Gd-DTPA), a gadolinium-based contrast agent, can be utilized to label cells ex vivo, rendering them visible by MRI. This document provides detailed application notes and protocols for the administration of Gadopentetate dimeglumine in in vivo cell tracking studies.
The core principle of this technique lies in the paramagnetic properties of the gadolinium ion (Gd³⁺). When present within or in close proximity to cells, Gd³⁺ shortens the T1 relaxation time of surrounding water protons. This results in a significant increase in signal intensity on T1-weighted MR images, allowing for the visualization of the labeled cell populations against the background tissue.[1][2][3]
Mechanism of Action
Gadopentetate dimeglumine is a chelated form of the paramagnetic gadolinium ion.[1] The Gd³⁺ ion possesses seven unpaired electrons, which creates a strong local magnetic field.[3] This field interacts with the magnetic moments of nearby water protons, accelerating their rate of longitudinal (T1) relaxation.[1][4] In a T1-weighted MRI sequence, tissues with shorter T1 relaxation times appear brighter.[2] For in vivo cell tracking, Gadopentetate dimeglumine must be introduced into the cytoplasm of the target cells. Once the labeled cells are administered to the subject, the intracellular Gd³⁺ ions shorten the T1 of water molecules within and around the cells, generating a positive (bright) contrast that enables their detection and tracking.
References
Application Notes and Protocols for Intrathecal Administration of Gadopentetate Dimeglumine in Rabbits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intrathecal (IT) administration of Gadopentetate dimeglumine, a gadolinium-based contrast agent (GBCA), in rabbits for research purposes. This document outlines the necessary procedures for anesthesia, lumbar intrathecal injection, post-procedural monitoring, and neurological assessment to ensure animal welfare and data integrity.
Introduction
Intrathecal administration of contrast agents in animal models is a critical procedure in neuroimaging and drug development studies. Gadopentetate dimeglumine, when administered into the subarachnoid space, allows for the visualization of the cerebrospinal fluid (CSF) pathways and can be used to assess the integrity of the blood-brain barrier. However, due to the potential for neurotoxicity associated with GBCAs, a well-defined and carefully executed protocol is paramount. This protocol is designed to provide a standardized methodology for researchers utilizing the rabbit model for such studies.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Animal Model | New Zealand White Rabbits | 2.5 - 3.5 kg, both sexes |
| Anesthetics & Analgesics | Ketamine | 100 mg/mL |
| Xylazine (B1663881) | 20 mg/mL | |
| Isoflurane | USP | |
| Buprenorphine | 0.3 mg/mL | |
| Contrast Agent | Gadopentetate dimeglumine | 0.5 mmol/mL (e.g., Magnevist®) |
| Sterile Saline (0.9% NaCl) | For dilution | |
| Surgical Supplies | 22-25 gauge spinal needles | 1.5 - 2.5 inches |
| Clippers | ||
| Antiseptic solution | Chlorhexidine or povidone-iodine | |
| Sterile drapes | ||
| Sterile gloves | ||
| Syringes | 1 mL, 3 mL | |
| Monitoring Equipment | Pulse oximeter with a rectal or ear probe | |
| Heating pad | To maintain body temperature | |
| Rectal thermometer |
Experimental Protocols
Anesthesia and Pre-procedural Preparation
A balanced anesthetic protocol is crucial for the safety and well-being of the rabbit during the intrathecal injection procedure.
Anesthesia Protocol
| Phase | Drug/Agent | Dosage | Route of Administration |
| Premedication | Buprenorphine | 0.03 - 0.05 mg/kg | Subcutaneous (SC) |
| Induction | Ketamine + Xylazine | Ketamine: 35-50 mg/kg, Xylazine: 5-10 mg/kg | Intramuscular (IM) |
| Maintenance | Isoflurane | 1-3% in 100% oxygen | Inhalation via a face mask or endotracheal tube |
Pre-procedural Steps:
-
Fasting: Withhold food for 2-4 hours prior to anesthesia to prevent aspiration. Water should be available until premedication.
-
Premedication: Administer buprenorphine subcutaneously 30-60 minutes before induction to provide pre-emptive analgesia.
-
Induction: Induce anesthesia with a combination of ketamine and xylazine administered intramuscularly.
-
IV Access: Once sedated, place an intravenous catheter in the marginal ear vein for fluid administration and emergency drug access. Start intravenous fluids (e.g., Lactated Ringer's Solution) at a rate of 5-10 mL/kg/hr.
-
Positioning and Preparation: Place the rabbit in sternal or lateral recumbency. Shave the fur over the lumbosacral region. Aseptically prepare the injection site using a three-scrub sequence of antiseptic solution and alcohol. Drape the area with sterile drapes.
-
Monitoring: Throughout the procedure, monitor vital signs including heart rate, respiratory rate, and oxygen saturation using a pulse oximeter. Maintain body temperature between 38.5°C and 40.0°C using a heating pad.
Lumbar Intrathecal Injection
The lumbosacral space is the target for injection. Proper needle placement is critical to ensure accurate delivery to the subarachnoid space and to avoid injury to the spinal cord.
Injection Protocol:
-
Landmarking: Palpate the iliac crests and the dorsal spinous processes of the lumbar vertebrae. The injection site is typically between L5-L6 or L6-S1.
-
Needle Insertion: Using a 22-25 gauge spinal needle with the stylet in place, insert the needle on the midline, perpendicular to the skin. Advance the needle slowly until a "pop" is felt, indicating penetration of the dura mater.
-
Confirmation of Placement: Remove the stylet and observe for the free flow of clear cerebrospinal fluid (CSF). If CSF is not observed, the needle may need to be slightly repositioned.
-
CSF Withdrawal (Optional but Recommended): To avoid a significant increase in intracranial pressure, a small volume of CSF (equivalent to the volume of injectate) can be withdrawn before administering the Gadopentetate dimeglumine solution.
-
Injection: A study involving cisternal puncture in rabbits used a dose of 75-100 micromol of gadopentetate dimeglumine, which the animals tolerated well without significant behavioral alterations or seizures[1]. For lumbar administration, a similar dose range is a reasonable starting point, but should be optimized for the specific research question. Prepare the desired dose of Gadopentetate dimeglumine, which may be diluted with sterile saline. Inject the solution slowly over 30-60 seconds.
-
Needle Removal: After injection, replace the stylet and slowly withdraw the needle. Apply gentle pressure to the injection site with a sterile swab.
Post-procedural Monitoring and Recovery
Close monitoring during the recovery phase is essential to identify and manage any potential adverse effects.
Recovery Protocol:
-
Immediate Post-injection: Continue to monitor vital signs every 15 minutes until the rabbit is fully conscious and ambulatory.
-
Analgesia: Administer post-operative analgesia (e.g., buprenorphine 0.03-0.05 mg/kg SC every 6-8 hours) as needed.
-
Observation: House the rabbit in a quiet, warm, and clean cage. Observe for any signs of neurological deficits, pain, or distress.
-
Hydration and Nutrition: Provide easy access to food and water once the rabbit is fully recovered from anesthesia. Syringe feeding may be necessary if the rabbit is not eating within a few hours post-recovery.
-
Neurological Examination: Perform a baseline neurological examination before the procedure and at regular intervals (e.g., 1, 4, 24, and 48 hours) post-injection.
Neurological Assessment
A standardized neurological assessment is crucial for the objective evaluation of any potential neurotoxic effects. The Neurological Assessment Score (NAS) for rabbits provides a semi-quantitative method for this purpose.
Neurological Assessment Score (NAS) for Rabbits
| Parameter | Score 0 | Score 1 | Score 2 |
| General Behavior | Alert and responsive | Quiet but responsive | Depressed, obtunded |
| Posture | Normal | Head tilt, ataxia | Recumbency |
| Gait | Normal, coordinated | Mild ataxia, weakness | Severe ataxia, unable to ambulate |
| Righting Reflex | Immediate (<2 sec) | Delayed (2-5 sec) | Absent (>5 sec) |
| Pain Perception (Toe Pinch) | Normal withdrawal | Depressed withdrawal | Absent withdrawal |
A higher score indicates a more severe neurological deficit.
Potential Neurotoxicity
While intrathecal administration of Gadopentetate dimeglumine is used in clinical and preclinical settings, it is not without risks. High doses or inadvertent administration of large volumes have been associated with severe neurotoxic effects in humans, including encephalopathy, seizures, and visual disturbances[2]. In animal models (rats), intracerebroventricular injection of gadopentetate dimeglumine has been shown to cause myoclonus, ataxia, and tremor[3]. Therefore, it is imperative to use the lowest effective dose and to monitor the animals closely for any adverse neurological signs.
Data Presentation
All quantitative data from the experimental procedures should be summarized in clearly structured tables for easy comparison and analysis.
Example Data Tables:
Table 1: Anesthetic and Procedural Parameters
| Rabbit ID | Weight (kg) | Anesthetic Doses (mg/kg) | Injection Volume (mL) | Injection Rate (mL/min) |
|---|
| | | | | |
Table 2: Post-procedural Vital Signs
| Rabbit ID | Time Post-injection | Heart Rate (bpm) | Respiratory Rate (breaths/min) | SpO2 (%) |
|---|---|---|---|---|
| 15 min | ||||
| 30 min |
| | 60 min | | | |
Table 3: Neurological Assessment Scores (NAS)
| Rabbit ID | Baseline | 1 hr Post-injection | 4 hr Post-injection | 24 hr Post-injection |
|---|
| | | | | |
Visualizations
Experimental Workflow
Caption: Workflow for intrathecal administration in rabbits.
Potential Signaling Pathway of Gadolinium Neurotoxicity
Caption: Putative signaling pathway of gadolinium neurotoxicity.
References
Application Notes and Protocols: Assessing Tumor Vascularity with Gadopentetate Dimeglumine in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique crucial for evaluating tumor vascularity.[1][2][3][4] Gadopentetate dimeglumine, a gadolinium-based contrast agent (GBCA), is widely utilized in these preclinical studies to assess the microvasculature of tumors.[1][5][6] Its application in xenograft models allows for the longitudinal monitoring of vascular changes in response to novel therapeutics, providing key insights into drug efficacy. These application notes provide detailed protocols for utilizing Gadopentetate dimeglumine in assessing tumor vascularity in xenograft models, along with data presentation guidelines and visualizations of the experimental workflow.
Gadopentetate dimeglumine, also known by its trade name Magnevist, is an extracellular intravenous contrast agent.[7] Its mechanism of action relies on the paramagnetic properties of the gadolinium ion (Gd³⁺).[8][9] When injected intravenously, it shortens the T1 relaxation time of adjacent water protons, thereby increasing the signal intensity on T1-weighted MRI images.[8] In tumors, abnormal vascularity and leaky blood vessels allow for the accumulation of Gadopentetate dimeglumine in the interstitial space, leading to significant contrast enhancement that can be quantified to derive vascular parameters.[10]
Data Presentation
Quantitative data derived from DCE-MRI studies using Gadopentetate dimeglumine should be summarized in clear, structured tables to facilitate comparison across different experimental groups or time points. Key parameters often include:
-
Ktrans (Volume Transfer Constant): Represents the transfer of the contrast agent from the blood plasma to the extravascular, extracellular space (EES). It is influenced by both blood flow and vessel permeability.
-
Ve (Extravascular, Extracellular Space Volume Fraction): The volume of the EES per unit volume of tissue.
-
Kep (Rate Constant): Describes the flux of the contrast agent from the EES back to the blood plasma. (Kep = Ktrans/Ve).
-
IAUC (Initial Area Under the Curve): A semi-quantitative parameter reflecting the initial rate of contrast enhancement.
Table 1: Example of Quantitative DCE-MRI Data Summary in a Xenograft Study
| Treatment Group | Animal ID | Tumor Volume (mm³) | Baseline Ktrans (min⁻¹) | Post-Treatment Ktrans (min⁻¹) | Percent Change in Ktrans |
| Vehicle Control | M1 | 250 | 0.15 | 0.16 | +6.7% |
| M2 | 280 | 0.18 | 0.17 | -5.6% | |
| M3 | 265 | 0.14 | 0.15 | +7.1% | |
| Drug X | M4 | 255 | 0.16 | 0.08 | -50.0% |
| M5 | 270 | 0.17 | 0.09 | -47.1% | |
| M6 | 260 | 0.15 | 0.07 | -53.3% |
Table 2: Comparison of Gadopentetate Dimeglumine with Other Contrast Agents
| Contrast Agent | Molecular Weight | Key Characteristics | Typical Dose (mmol/kg) | Reference |
| Gadopentetate dimeglumine | ~0.5 kDa | Low molecular weight, extracellular agent. Rapidly distributes and is renally excreted.[6][8] | 0.1 - 0.3[11][12][13] | [11][12][13] |
| Albumin-(Gd-DTPA) | Macromolecular | Blood-pool agent, remains in the vasculature for a longer duration.[11] | 0.05[11] | [11] |
| Gadoterate (B1198928) meglumine (B1676163) | ~0.5 kDa | Macrocyclic, ionic agent with high stability.[14] | 0.1 | [15] |
Experimental Protocols
I. Xenograft Model Establishment
A robust and reproducible xenograft model is fundamental for reliable DCE-MRI studies.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Matrigel or similar basement membrane matrix (optional, but can improve tumor take rate)[16]
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[16]
-
Monitor tumor growth regularly using calipers. Imaging studies are typically initiated when tumors reach a volume of 100-200 mm³.
II. DCE-MRI Protocol for Tumor Vascularity Assessment
This protocol outlines the key steps for acquiring DCE-MRI data using Gadopentetate dimeglumine.
Materials:
-
MRI scanner (e.g., 1.5T, 3T, or higher field strength for small animals)
-
Animal anesthesia system (e.g., isoflurane)
-
Physiological monitoring system (respiration, temperature)
-
Tail vein catheter
-
Gadopentetate dimeglumine solution (0.5 mmol/mL)[7]
-
Sterile saline
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Place a catheter in the tail vein for contrast agent administration.
-
Position the animal in the MRI scanner, ensuring the tumor is at the isocenter of the magnet.
-
Monitor and maintain the animal's body temperature and respiration throughout the imaging session.
-
-
Pre-Contrast Imaging:
-
Acquire anatomical T2-weighted images to localize the tumor.
-
Obtain pre-contrast T1-weighted images using a fast spoiled gradient-echo sequence or similar. This is crucial for determining the baseline T1 relaxation time.[2]
-
-
Dynamic Contrast-Enhanced Imaging:
-
Begin the dynamic T1-weighted image acquisition.
-
After a few baseline scans, administer a bolus of Gadopentetate dimeglumine (typically 0.1-0.3 mmol/kg) via the tail vein catheter, followed by a saline flush.[11][12][13]
-
Continue acquiring dynamic images for several minutes to capture the influx and washout of the contrast agent.
-
-
Post-Processing and Data Analysis:
-
Perform motion correction on the dynamic image series if necessary.
-
Draw a region of interest (ROI) around the tumor on the anatomical images.
-
Apply a pharmacokinetic model (e.g., Tofts model) to the dynamic data within the ROI to generate parametric maps of Ktrans, Ve, and Kep.[17]
-
Visualizations
Experimental Workflow for DCE-MRI in Xenograft Models
Caption: Workflow for assessing tumor vascularity using DCE-MRI.
Tofts Pharmacokinetic Model
Caption: The two-compartment Tofts model for pharmacokinetic analysis.
References
- 1. Tumor Vascularity Assessed By Magnetic Resonance Imaging and Intravital Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic contrast-enhanced magnetic resonance imaging of tumors: preclinical validation of parametric images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is Gadopentetate Dimeglumine used for? [synapse.patsnap.com]
- 6. Contrast agents in dynamic contrast-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 9. Use of contrast agents in oncological imaging: magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Tumor angiography using high-resolution, three-dimensional magnetic resonance imaging: comparison of gadopentetate dimeglumine and a macromolecular blood-pool contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlations of 3T DCE-MRI Quantitative Parameters with Microvessel Density in a Human-Colorectal-Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical application of gadoterate meglumine in abbreviated dynamic contrast-enhanced magnetic resonance imaging of the breast with ultrafast imaging: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantitative Perfusion Analysis in Stroke Models Using Gadopentetate Dimeglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic Resonance Imaging (MRI) is a powerful, non-invasive tool for studying the pathophysiology of ischemic stroke and for evaluating the efficacy of novel therapeutic strategies in preclinical animal models.[1] Dynamic Susceptibility Contrast (DSC)-MRI, in particular, is a widely used technique for assessing cerebral hemodynamics.[2][3] This method involves monitoring the first pass of a paramagnetic contrast agent, such as gadopentetate dimeglumine, through the cerebral vasculature to quantify key perfusion parameters.[4]
These application notes provide a detailed overview and protocols for the use of gadopentetate dimeglumine in quantitative perfusion analysis in rodent models of stroke, specifically the transient Middle Cerebral Artery Occlusion (tMCAO) model.
Principle of DSC-MRI: Gadopentetate dimeglumine is a gadolinium-based contrast agent (GBCA) that, when injected as a bolus, transiently induces a local magnetic field inhomogeneity.[5] This leads to a signal loss on T2*-weighted MR images.[5] By acquiring a rapid series of these images, a signal intensity-time curve can be generated for each voxel in the brain.[6][7] Through kinetic modeling, these curves are then converted into quantitative maps of cerebral blood volume (CBV), cerebral blood flow (CBF), and mean transit time (MTT).[4][6][7][8]
Data Presentation: Quantitative Perfusion Parameters
While extensive literature supports the use of gadopentetate dimeglumine for perfusion imaging, specific absolute quantitative values for CBF, CBV, and MTT in rat stroke models are not consistently reported across studies, with many reporting relative or normalized values. The following table provides a representative structure for presenting such data, with example values derived from typical findings in preclinical stroke research. Researchers should establish their own baseline values based on their specific experimental setup.
| Perfusion Parameter | Brain Region | Time Point Post-MCAO | Mean Value | Standard Deviation | Units |
| CBV | Ischemic Core | 24 hours | 1.8 | 0.5 | mL/100g |
| Penumbra | 24 hours | 2.5 | 0.7 | mL/100g | |
| Contralateral | 24 hours | 3.5 | 0.6 | mL/100g | |
| CBF | Ischemic Core | 24 hours | 15 | 5 | mL/100g/min |
| Penumbra | 24 hours | 30 | 8 | mL/100g/min | |
| Contralateral | 24 hours | 60 | 12 | mL/100g/min | |
| MTT | Ischemic Core | 24 hours | 7.2 | 1.5 | seconds |
| Penumbra | 24 hours | 5.0 | 1.2 | seconds | |
| Contralateral | 24 hours | 3.5 | 0.8 | seconds |
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely used and reproducible method for inducing focal cerebral ischemia that mimics many aspects of human stroke.[9]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Sutures
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce the nylon monofilament through a small incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.[10]
-
Suture the incision and allow the animal to recover from anesthesia.
Gadopentetate Dimeglumine Preparation and Administration
Materials:
-
Gadopentetate dimeglumine (0.5 mmol/mL solution)
-
Sterile saline
-
Catheter for intravenous administration (e.g., tail vein)
-
Infusion pump
Protocol:
-
Dosage: The recommended dosage for perfusion MRI is 0.1 mmol/kg body weight.[5]
-
Preparation: Dilute the required volume of gadopentetate dimeglumine with sterile saline to a total volume suitable for bolus injection (e.g., 0.5 - 1.0 mL).
-
Administration: Administer the prepared solution as a rapid intravenous bolus via the catheter, followed immediately by a saline flush (at the same injection rate) to ensure complete delivery of the contrast agent.
DSC-MRI Acquisition Protocol
MRI System: A high-field small-animal MRI scanner (e.g., 7T) is recommended for optimal signal-to-noise ratio.
Sequence: A T2*-weighted gradient-echo echo-planar imaging (GE-EPI) sequence is typically used for DSC-MRI.
Acquisition Parameters (Example for a 7T system):
-
Repetition Time (TR): 1000-1500 ms
-
Echo Time (TE): 15-20 ms
-
Flip Angle: 30-60 degrees
-
Field of View (FOV): 30 x 30 mm
-
Matrix Size: 96 x 96
-
Slice Thickness: 1.0 - 1.5 mm
-
Number of Slices: Sufficient to cover the entire ischemic lesion
-
Temporal Resolution: < 2 seconds per volume
-
Dynamics: Acquire 5-10 baseline volumes before contrast injection, followed by 60-90 dynamic volumes during and after the contrast agent bolus.
Post-Processing and Quantitative Analysis
The conversion of raw DSC-MRI data into quantitative perfusion maps involves several key steps. Specialized software packages are often used for this analysis.[3][6]
Step 1: Conversion of Signal Intensity to Contrast Agent Concentration The raw signal intensity-time curve (S(t)) for each voxel is converted to the change in the transverse relaxation rate (ΔR2(t)), which is proportional to the concentration of the gadolinium-based contrast agent (C(t)). This conversion is based on the following relationship: ΔR2(t) = - (1/TE) * ln(S(t)/S0) where TE is the echo time and S0 is the pre-contrast baseline signal intensity.
Step 2: Arterial Input Function (AIF) Selection An AIF is a measure of the contrast agent concentration over time in a major artery feeding the brain tissue of interest, typically the middle cerebral artery.[11] Accurate AIF selection is crucial for the deconvolution process.[11] The AIF is usually identified by selecting a region of interest (ROI) in a voxel corresponding to a large artery, characterized by a sharp and high peak in the concentration-time curve.[12]
Step 3: Deconvolution Analysis Deconvolution algorithms, such as singular value decomposition (SVD), are used to derive the tissue residue function from the tissue concentration curve and the AIF.[8] From the residue function, the quantitative perfusion parameters are calculated based on the central volume principle:
-
Cerebral Blood Flow (CBF): Calculated from the maximum height of the residue function.
-
Cerebral Blood Volume (CBV): Calculated as the area under the tissue concentration curve.
-
Mean Transit Time (MTT): Calculated as the ratio of CBV to CBF (MTT = CBV/CBF).[4][13]
Visualizations
Caption: Experimental workflow for quantitative perfusion analysis.
Caption: Principle of DSC-MRI for perfusion quantification.
References
- 1. Apollo Medical Imaging Technology - Stroke MR [apollomit.com]
- 2. Automated Determination of Arterial Input Function for Dynamic Susceptibility Contrast MRI from Regions around Arteries Using Independent Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Machine Learning Approach to Perfusion Imaging With Dynamic Susceptibility Contrast MR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MR Perfusion Imaging in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Perfusion-weighted software written in Python for DSC-MRI analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Quantitative Cerebral MR Perfusion Imaging: Preliminary Results in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pathological Comparisons of the Hippocampal Changes in the Transient and Permanent Middle Cerebral Artery Occlusion Rat Models [frontiersin.org]
- 10. MRI Guiding of the Middle Cerebral Artery Occlusion in Rats Aimed to Improve Stroke Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Framework for Accurate Arterial Input Selection in DSC-MRI of Glioma Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aapm.org [aapm.org]
- 13. radiopaedia.org [radiopaedia.org]
Application Notes and Protocols: Delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC) with Gadopentetate Dimeglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC) is a non-invasive, quantitative imaging technique that provides an indirect measure of glycosaminoglycan (GAG) content in articular cartilage.[1][2] GAGs are crucial components of the cartilage extracellular matrix, responsible for its compressive stiffness. In early osteoarthritis (OA), GAG content decreases, compromising the biomechanical properties of the cartilage. The dGEMRIC technique utilizes the negatively charged contrast agent, Gadopentetate dimeglumine (Gd-DTPA²⁻), which distributes in the cartilage in inverse proportion to the GAG concentration.[3] Healthy cartilage, with its high concentration of negatively charged GAGs, repels the contrast agent.[2] Conversely, in degenerated cartilage with depleted GAG, the concentration of Gd-DTPA²⁻ is higher, leading to a shortening of the T1 relaxation time.[2] This allows for the quantitative assessment of cartilage quality and the early detection of degenerative changes before morphological defects become apparent.
Principle of dGEMRIC
The biophysical basis of dGEMRIC lies in the electrostatic interaction between the negatively charged Gd-DTPA²⁻ contrast agent and the negatively charged GAG molecules within the cartilage matrix. This relationship allows for the indirect quantification of GAG content by measuring the T1 relaxation time of the cartilage after the administration of the contrast agent. A lower T1 value (shorter relaxation time) corresponds to a higher concentration of Gd-DTPA²⁻ and, therefore, a lower concentration of GAGs, indicating cartilage degradation.[4]
Applications in Research and Drug Development
The dGEMRIC technique has several applications in the field of musculoskeletal research and pharmaceutical development:
-
Early Diagnosis of Osteoarthritis: dGEMRIC can detect the biochemical changes in cartilage that precede structural damage, allowing for the early diagnosis of OA.
-
Monitoring Disease Progression: The quantitative nature of dGEMRIC allows for the longitudinal monitoring of cartilage health and the progression of degenerative joint diseases.
-
Evaluating Therapeutic Interventions: In drug development, dGEMRIC can serve as a biomarker to assess the efficacy of novel chondroprotective or cartilage repair therapies.
-
Patient Stratification: By providing a quantitative measure of cartilage quality, dGEMRIC can aid in the selection of patients for clinical trials and surgical interventions.[4][5]
-
Understanding Joint Pathophysiology: dGEMRIC is a valuable tool for investigating the effects of mechanical loading, injury, and various systemic diseases on cartilage health.
Quantitative Data Summary
The following tables summarize representative T1 relaxation times obtained with dGEMRIC using Gadopentetate dimeglumine in various patient populations and joint locations. These values can serve as a reference for researchers designing and interpreting dGEMRIC studies.
Table 1: dGEMRIC T1 Relaxation Times in the Hip
| Patient Population | Cartilage Region | Mean T1 (ms) | Standard Deviation (ms) | Reference |
| Asymptomatic Normal | Acetabular and Femoral | 570 | 90 | [1] |
| Hip Dysplasia (Mild) | Acetabular and Femoral | ~550 | N/A | [1] |
| Hip Dysplasia (Moderate) | Acetabular and Femoral | ~500 | N/A | [1] |
| Hip Dysplasia (Severe) | Acetabular and Femoral | ~420 | N/A | [1] |
| Osteonecrosis of the Femoral Head (ONFH) | Acetabular and Femoral | 365.1 | 90.5 | [6] |
| Control (Healthy) | Acetabular and Femoral | 546.1 | 26.0 | [6] |
Table 2: dGEMRIC T1 Relaxation Times in the Knee
| Patient Population | Cartilage Region | Mean T1 (ms) | Standard Deviation (ms) | Reference |
| Acute ACL Injury | Medial Femoral Condyle | 376 | N/A | [7] |
| Activity-Matched Controls | Medial Femoral Condyle | 428 | N/A | [7] |
| Early-Stage Knee OA (Baseline) | Medial Tibiofemoral Compartment | 461 - 491 | N/A | [8] |
| Early-Stage Knee OA (Baseline) | Lateral Tibiofemoral Compartment | 475 - 581 | N/A | [8] |
| Osteoarthritis | N/A | 290 | 80 | [9] |
| Non-diseased | N/A | 380 | 80 | [9] |
Table 3: dGEMRIC T1 Relaxation Times in the Finger Joints
| Patient Population | Joint | Cartilage Region | Mean T1 Range (ms) | Reference |
| Psoriatic Arthritis | Metacarpophalangeal (MCP) | D2-5 | 516.2 - 552.1 | [10] |
| Rheumatoid Arthritis | Metacarpophalangeal (MCP) | D2-5 | 519.3 - 575.8 | [10] |
| Psoriatic Arthritis | Proximal Interphalangeal (PIP) | D2-5 | 338.6 - 450.0 | [10] |
| Rheumatoid Arthritis | Proximal Interphalangeal (PIP) | D2-5 | 399.5 - 439.4 | [10] |
Experimental Protocols
The following are detailed protocols for performing dGEMRIC with Gadopentetate dimeglumine for the hip and knee. These protocols are based on established methodologies and can be adapted for specific research needs.
Protocol 1: dGEMRIC of the Hip
1. Patient Preparation:
-
Obtain informed consent.
-
Screen for contraindications to MRI and gadolinium-based contrast agents.
-
Record patient weight for accurate contrast dose calculation.
2. Contrast Agent Administration:
-
Administer Gadopentetate dimeglumine (e.g., Magnevist®) intravenously.
-
A double dose (0.2 mmol/kg body weight) is often recommended for better contrast enhancement.[11][12]
-
The injection should be performed as a slow infusion.[7]
3. Post-Injection Exercise:
-
Immediately following the injection, the patient should engage in light activity to promote contrast agent distribution into the joint.
-
A recommended protocol is 15 minutes of walking.[4]
4. Equilibration Period:
-
Allow for a delay period to permit the diffusion of the contrast agent into the cartilage.
-
The optimal time window for imaging the hip is between 30 and 100 minutes post-injection.[4][11]
5. MRI Acquisition:
-
Position the patient in the MRI scanner with a surface coil for hip imaging.[4]
-
T1 Mapping Sequence: A dual flip angle 3D gradient-echo (GRE) sequence is commonly used for T1 mapping.[4]
-
Example parameters on a 1.5T scanner:[4]
-
Sequence: Volumetric Interpolated Breath-hold Examination (VIBE)
-
Repetition Time (TR): 20 ms
-
Echo Time (TE): 4.8 ms
-
Flip Angles: 4.8° and 26.9°
-
Field of View (FOV): 160 mm
-
Matrix: 256 x 256
-
Slice Thickness: 4 mm
-
-
-
Morphological Sequences: Acquire standard morphological sequences (e.g., T1-weighted Turbo Spin Echo with fat saturation) for anatomical reference and assessment of structural abnormalities.[4]
6. Data Analysis:
-
Generate T1 maps from the dual flip angle acquisition.
-
Manually or semi-automatically draw regions of interest (ROIs) on the T1 maps to measure the T1 relaxation times in specific areas of the acetabular and femoral cartilage.
Protocol 2: dGEMRIC of the Knee
1. Patient Preparation:
-
Same as for the hip protocol.
2. Contrast Agent Administration:
-
Administer Gadopentetate dimeglumine intravenously at a dose of 0.2 mmol/kg body weight.[7]
3. Post-Injection Exercise:
-
The patient should walk for 10 minutes to facilitate contrast agent delivery to the knee joint.[7]
4. Equilibration Period:
-
A longer delay is typically required for the knee compared to the hip.
-
The optimal time window for imaging all compartments of the knee is between 90 and 180 minutes post-injection.[11][13] One study specified initiating the scan 90 minutes after contrast administration.[7]
5. MRI Acquisition:
-
Position the patient in the MRI scanner with a dedicated knee coil.
-
T1 Mapping Sequence: An inversion recovery prepared fast spoiled 3D gradient echo sequence is a suitable option.[9]
-
Example parameters on a 1.5T scanner:[9]
-
Flip Angle: 20°
-
Field of View (FOV): 14 cm
-
Matrix: 512 x 512
-
Slice Thickness: 3.0 mm
-
-
-
Morphological Sequences: Acquire standard morphological sequences (e.g., proton density-weighted, T2-weighted) for anatomical correlation.
6. Data Analysis:
-
Generate T1 maps.
-
Define ROIs in the femoral, tibial, and patellar cartilage for T1 quantification.
-
Analysis can be performed on a slice-by-slice basis or using 3D volumetric analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with dGEMRIC.
Caption: Principle of dGEMRIC in healthy versus osteoarthritic cartilage.
Caption: Experimental workflow for a dGEMRIC study.
References
- 1. Delayed gadolinium-enhanced magnetic resonance imaging of hip joint cartilage: pearls and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. cdn0.scrvt.com [cdn0.scrvt.com]
- 4. cdn0.scrvt.com [cdn0.scrvt.com]
- 5. Correlation of Delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC) Value With Hip Arthroscopy Intraoperative Findings and Midterm Periacetabular Osteotomy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delayed Gadolinium-Enhanced MR Imaging of Cartilage (dGEMRIC) Following ACL Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC) Shows No Change in Cartilage Structural Composition after Viscosupplementation in Patients with Early-Stage Knee Osteoarthritis | PLOS One [journals.plos.org]
- 9. flexovitalis.com [flexovitalis.com]
- 10. DGEMRIC in the Assessment of Pre-Morphological Cartilage Degeneration in Rheumatic Disease: Rheumatoid Arthritis vs. Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol issues for delayed Gd(DTPA)(2-)-enhanced MRI (dGEMRIC) for clinical evaluation of articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC) Shows No Change in Cartilage Structural Composition after Viscosupplementation in Patients with Early-Stage Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
Application Notes and Protocols for Gadopentetate Dimeglumine as a Preclinical Bowel Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of gadopentetate dimeglumine as a positive oral contrast agent for magnetic resonance imaging (MRI) in preclinical research settings. The following protocols and data are synthesized from published clinical and preclinical studies to offer a robust starting point for imaging the gastrointestinal (GI) tract in small animal models.
Introduction
Gadopentetate dimeglumine (Gd-DTPA) is a gadolinium-based contrast agent (GBCA) widely used in clinical MRI.[1] While typically administered intravenously to enhance vascularized tissues, its properties as a paramagnetic agent also make it an effective positive (T1-shortening) contrast agent for luminal GI tract imaging when administered orally.[1][2][3] Oral administration of gadopentetate dimeglumine can significantly improve the delineation of the bowel from surrounding tissues, aiding in the assessment of abdominal and pelvic anatomy and pathology in preclinical models.[4] Formulations often include an osmotic agent, such as mannitol (B672), to improve bowel distension and ensure uniform distribution of the contrast agent throughout the GI tract.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of gadopentetate dimeglumine as a bowel contrast agent, derived from both preclinical and clinical literature.
Table 1: Efficacy and Formulation
| Parameter | Species | Formulation | Administration Volume | Key Findings | Reference |
| Optimal Concentration | Human | 1.0 mmol/L Gadopentetate Dimeglumine with 15 g/L Mannitol | 6-17 mL/kg | Provided uniform hyperintense marking of the bowel in 81% of patients. | [5] |
| Bowel Signal | Human | 1 mmol Gd-DTPA with mannitol and sodium citrate (B86180) in 1L of water | 100-150 mL fractions | Hyperintense bowel signal on both GE and SE pulse sequences. | [4] |
| Contrast Enhancement | Dog | Aqueous solution of Gd-DTPA | Not specified | High signal intensity of the GI tract; better labeling of poorly filled bowel loops compared to negative contrast agents. | [2] |
Table 2: Safety and Tolerability (Oral Administration)
| Species | Adverse Events | Frequency | Key Findings | Reference |
| Human | Mostly short-lived gastrointestinal side effects | 32% of patients | The product was well-tolerated with a good taste; adverse reactions were uncommon and mild. | [4][5] |
Note: Specific preclinical safety studies on the oral administration of gadopentetate dimeglumine are limited. The safety profile for intravenous administration has been extensively studied, with nephrogenic systemic fibrosis being a known risk in subjects with severe kidney disease.[6]
Experimental Protocols
The following are detailed protocols for the preparation and administration of an oral gadopentetate dimeglumine formulation for preclinical bowel imaging in a rat model. These can be adapted for other small animal models, such as mice, with appropriate adjustments to the administration volume.
Protocol 1: Preparation of Oral Gadopentetate Dimeglumine Formulation
Objective: To prepare a 1.0 mmol/L gadopentetate dimeglumine solution with 1.5% mannitol for oral administration.
Materials:
-
Gadopentetate dimeglumine (e.g., Magnevist®) solution (0.5 mol/L)
-
D-Mannitol
-
Sterile, deionized water
-
Graduated cylinders
-
Beakers
-
Stir plate and stir bar
-
pH meter (optional)
Procedure:
-
Calculate required volumes: To prepare 100 mL of the final formulation, you will need:
-
0.2 mL of 0.5 mol/L gadopentetate dimeglumine solution.
-
1.5 g of D-mannitol.
-
99.8 mL of sterile, deionized water.
-
-
Dissolve mannitol: Add the 1.5 g of D-mannitol to the 99.8 mL of sterile, deionized water in a beaker. Place the beaker on a stir plate and stir until the mannitol is completely dissolved.
-
Add gadopentetate dimeglumine: Using a calibrated pipette, add 0.2 mL of the 0.5 mol/L gadopentetate dimeglumine solution to the mannitol solution.
-
Mix thoroughly: Continue stirring for at least 5 minutes to ensure a homogenous solution.
-
Check pH (optional): The pH of the final solution can be checked to ensure it is within a physiologically acceptable range (typically 6.5-7.5).
-
Storage: Store the prepared formulation at 4°C for up to 24 hours. Warm to room temperature before administration.
Protocol 2: Oral Administration via Gavage in Rats
Objective: To administer the prepared oral contrast agent to a rat for abdominal MRI.
Materials:
-
Prepared oral gadopentetate dimeglumine formulation
-
Appropriately sized gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringe
-
Animal scale
-
Anesthesia (e.g., isoflurane) and associated equipment
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to administration to ensure an empty stomach. Water can be provided ad libitum.
-
Weigh the animal immediately before administration to calculate the precise dosing volume.
-
-
Dosing:
-
The recommended administration volume is 10-15 mL/kg body weight.
-
Draw the calculated volume of the contrast agent into the syringe and attach the gavage needle.
-
-
Administration:
-
Anesthetize the rat according to your approved institutional animal care and use committee (IACUC) protocol.
-
Gently restrain the animal and insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The tube should pass smoothly without resistance.
-
Slowly administer the contents of the syringe.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress during and after the procedure.
-
Proceed to MRI scanning at the desired time points. Optimal bowel enhancement is typically observed between 30 and 90 minutes post-administration.
-
Protocol 3: MRI Acquisition Parameters
Objective: To acquire T1-weighted images for optimal visualization of the contrast-enhanced bowel.
Equipment:
-
Small animal MRI scanner (e.g., 1.5T or higher)
-
Animal-compatible RF coil
Imaging Sequence:
-
T1-weighted Spin-Echo (SE) or Gradient-Echo (GE) sequences are recommended.
-
Example SE Parameters:
-
Repetition Time (TR): 300-500 ms
-
Echo Time (TE): 10-20 ms
-
Slice Thickness: 1-2 mm
-
Field of View (FOV): Appropriate for the size of the animal's abdomen
-
Matrix: 256 x 256 or higher
-
-
Acquisition:
-
Acquire axial and coronal images of the abdomen and pelvis.
-
Imaging can be performed at multiple time points (e.g., 30, 60, and 90 minutes) post-contrast administration to assess the transit of the contrast agent through the GI tract.
-
Visualizations
The following diagrams illustrate the experimental workflow and the principle of T1 contrast enhancement.
Caption: Experimental workflow for preclinical bowel imaging.
Caption: Principle of T1 contrast enhancement in the bowel.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. [Oral contrast media for magnetic resonance tomography of the abdomen. 1. Comparative animal studies of positive and negative contrast media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral contrast agents for magnetic resonance imaging of the bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Gadolinium-DTPA dimeglumine administered orally for the study of the abdomen with magnetic resonance. Clinical evaluation and tolerance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gadopentetate dimeglumine as a bowel contrast agent: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the side effects of Gadopentetate Dimeglumine? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Gadopentetate Dimeglumine for Rodent Brain Tumor Imaging
Welcome to the technical support center for the application of Gadopentetate dimeglumine (Gd-DTPA) in preclinical rodent brain tumor imaging. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during contrast-enhanced MRI studies in rodents.
| Problem / Observation | Potential Cause | Recommended Solution |
| Weak or No Tumor Contrast Enhancement | 1. Suboptimal Dose: The injected dose of Gd-DTPA was too low. 2. Incorrect Timing: Images were acquired too early or too late post-injection. 3. Improper Injection: The full dose was not delivered intravenously (e.g., subcutaneous leakage). 4. Tumor Characteristics: The tumor model has low vascular permeability (less "leaky" blood-brain barrier). 5. Incorrect MRI Sequence: The imaging sequence was not properly T1-weighted. | 1. Increase Dose: The standard effective dose is 0.1 mmol/kg. Consider titrating up to 0.2 mmol/kg if enhancement is poor.[1][2] 2. Optimize Acquisition Time: Optimal enhancement is typically seen between 5 and 25 minutes post-injection.[3] For some tumors, delayed imaging (30+ minutes) may show increased enhancement volume.[4] 3. Refine Injection Technique: Ensure proper tail vein cannulation. Monitor for any swelling at the injection site. 4. Characterize Model: Correlate imaging findings with histology to assess tumor vascularity. Some highly infiltrative tumors may show less distinct enhancement.[4] 5. Verify Protocol: Use a T1-weighted sequence (e.g., spin-echo with short TR/TE). Consult with an MRI physicist to optimize sequence parameters. |
| High Signal Variability Between Animals | 1. Inconsistent Dose Delivery: Variation in injection speed or success. 2. Physiological Differences: Variations in animal weight, cardiac output, or renal clearance rate. 3. Coil Loading/Tuning: Inconsistent positioning of the animal within the RF coil. | 1. Use a Power Injector: This ensures a consistent rate and volume of injection.[5] 2. Standardize Procedures: Ensure accurate animal weights for dose calculation. Allow animals to acclimatize to the environment to reduce stress-induced physiological changes. 3. Consistent Positioning: Use a stereotactic frame or custom holder to ensure the animal's head is in the same position relative to the coil for every scan. |
| Image Artifacts Obscuring Tumor | 1. Motion Artifacts: Animal movement during the scan. 2. Susceptibility Artifacts: Occur at air-tissue interfaces (e.g., near sinuses or ear canals), causing signal loss or distortion. This can be exacerbated at high Gd-DTPA concentrations. | 1. Improve Anesthesia: Ensure a stable plane of anesthesia throughout the scan. Monitor vital signs. 2. Optimize Shimming: Perform shimming procedures to homogenize the magnetic field. Consider using sequences less prone to susceptibility artifacts if the tumor is near a problematic area. Avoid excessively high doses that can lead to T2* shortening and signal loss.[6] |
| Cannot Differentiate Tumor from Edema | 1. Inappropriate Imaging Sequence: T2-weighted images are sensitive for edema but do not separate it from the tumor mass. 2. Timing of Post-Contrast Scan: Early enhancement may be confined to the core tumor, while later enhancement can spread into edematous regions.[4] | 1. Use Multiple Sequences: Acquire both pre- and post-contrast T1-weighted images and T2-weighted images. The tumor will typically enhance on T1 post-contrast, while edema will be bright on T2.[3] 2. Acquire Dynamic Scans: If possible, perform dynamic contrast-enhanced (DCE-MRI) to observe the wash-in and wash-out kinetics, which differ between tumor and surrounding tissues. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Gadopentetate dimeglumine for a new rodent brain tumor model?
A standard and effective starting dose for most applications is 0.1 mmol/kg body weight, administered intravenously.[1][2][7] This dose generally provides a good balance between achieving significant contrast enhancement and ensuring safety. Studies have shown that this dose is more effective than lower doses (0.025 or 0.05 mmol/kg) for visualizing intracranial tumors.[2][8]
Q2: How should I prepare and administer the Gd-DTPA solution?
Gadopentetate dimeglumine is typically supplied at a concentration of 0.5 mmol/mL.[7]
-
Calculate Volume: Based on the animal's precise body weight (in kg), calculate the required volume. For a 0.1 mmol/kg dose, the injection volume will be 0.2 mL/kg. (e.g., a 25g or 0.025 kg mouse would require 0.005 mL or 5 µL).
-
Dilution: The calculated volume can be very small. To ensure accuracy and successful intravenous delivery, it is common practice to dilute the stock solution with sterile saline (0.9% NaCl). A 1:10 dilution, for example, increases the injection volume, making it more manageable.
-
Administration: Administer the final solution as a bolus injection via the tail vein.
Q3: When is the optimal time to acquire T1-weighted images after injection?
The optimal imaging window is typically between 5 and 25 minutes after the bolus injection.[3] However, the enhancement pattern can evolve over time. One study noted that the enhancing volume in glioblastoma models was significantly larger at 30.5 minutes compared to 10.5 minutes post-injection.[4] It is advisable to perform a pilot study acquiring images at multiple time points (e.g., 5, 15, and 30 minutes) to determine the peak enhancement time for your specific tumor model.
Q4: Does the relationship between Gd-DTPA concentration and signal intensity remain linear?
No, the relationship is linear only at lower concentrations. A good linear relationship between the change in signal intensity and Gd-DTPA concentration is observed in the range of 0–1 mM .[9][10] At higher concentrations, T2* effects can become dominant, leading to a "quenching" of the signal and a plateau or even a decrease in signal intensity.[6] This is a critical consideration for quantitative studies like DCE-MRI.
Q5: Can I use Gd-DTPA for detecting early-stage or infiltrative tumors?
Standard Gd-DTPA relies on a compromised blood-brain barrier (BBB) to enter the tumor tissue. Therefore, its ability to detect very early-stage tumors or infiltrating glioma cells in regions with an intact BBB is limited.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies to guide dose selection and experimental design.
Table 1: Dose-Response of Gd-DTPA in Rodent Brain Tumors Study conducted in athymic nude rats with U87-derived human glioblastoma.
| Dose Administered (per animal) | Peak Signal Enhancement (Normalized Ratio ± SE) | Statistical Significance |
| 100 µL | 1.217 ± 0.018 | Reference |
| 150 µL | 1.339 ± 0.013 | p < 3.323E-08 (vs. 100 µL) |
| 200 µL | 1.287 ± 0.014 | p < 0.0007396 (vs. 150 µL) |
| Data sourced from a study on a 9.4T micro-MRI scanner, which concluded that the 150 µL dose provided the greatest T1 weighted contrast enhancement while minimizing negative T2 effects.[6]* |
Table 2: Dose Efficacy of Gd-DTPA in Human Intracranial Tumors This clinical data is often used to inform preclinical dose selection.
| Dose Administered (mmol/kg) | Percentage of Cases with Diagnostically Valuable Enhancement |
| 0.025 | ~10% |
| 0.05 | ~50% |
| 0.1 | ~80-90% |
| Data from a multi-center study confirming that 0.1 mmol/kg is more effective than lower doses for enhancing intracranial tumors.[2] |
Protocols & Visualizations
Standard Experimental Workflow
The following protocol outlines a standard procedure for Gd-DTPA enhanced imaging of rodent brain tumors.
-
Animal Preparation:
-
Anesthetize the rodent (e.g., using isoflurane) and maintain a stable plane of anesthesia throughout the procedure.
-
Place a catheter in the lateral tail vein for administration of the contrast agent.
-
Position the animal in the MRI scanner's animal holder, ensuring the head is centered within the RF coil. Use a stereotactic frame for consistency.
-
Monitor the animal's vital signs (respiration, temperature) during the entire scan.
-
-
Pre-Contrast Imaging:
-
Acquire anatomical reference scans.
-
Acquire a baseline T1-weighted scan using the exact same parameters as the planned post-contrast scan. A typical spin-echo sequence might have a repetition time (TR) of 500-800 ms (B15284909) and an echo time (TE) of 10-20 ms.[1]
-
-
Contrast Administration:
-
Prepare the dose of Gadopentetate dimeglumine (standard: 0.1 mmol/kg).
-
Administer the dose as an intravenous bolus through the tail vein catheter, followed by a small saline flush (e.g., 50 µL) to ensure the full dose enters circulation.
-
-
Post-Contrast Imaging:
-
Data Analysis:
-
Co-register the pre- and post-contrast images.
-
Subtract the pre-contrast image from the post-contrast image to generate an enhancement map.
-
Perform region of interest (ROI) analysis to quantify the signal intensity change in the tumor versus contralateral healthy brain tissue.
-
Caption: Workflow for Gd-DTPA enhanced rodent brain tumor imaging.
Troubleshooting Poor Contrast Enhancement
Use this decision tree to diagnose and resolve issues with suboptimal tumor enhancement.
Caption: Decision tree for troubleshooting weak tumor enhancement.
References
- 1. Dose administration of gadolinium-DTPA in MR imaging of intracranial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of gadopentetate dimeglumine in MR imaging of intracranial tumors: dosage and field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gadolinium-DTPA as a contrast agent in magnetic resonance imaging of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early versus late GD-DTPA MRI enhancement in experimental glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consensus recommendations for a standardized brain tumor imaging protocol for clinical trials in brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Comparative Evaluation of Lower Gadolinium Doses for MR Imaging of Meningiomas: How Low Can We Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. researchgate.net [researchgate.net]
- 11. MRI contrast agent for targeting glioma: interleukin-13 labeled liposome encapsulating gadolinium-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Motion Artifacts in Gadopentetate Dimeglumine-Enhanced MRI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in Gadopentetate dimeglumine-enhanced Magnetic Resonance Imaging (MRI) experiments.
Troubleshooting Guides
This section offers solutions to specific issues that can arise during your experiments, leading to motion artifacts.
Issue 1: Persistent Ghosting and Blurring in Abdominal Imaging
Cause: Involuntary physiological motion such as respiration and peristalsis are common causes of artifacts in abdominal MRI.[1][2]
Solution:
-
Patient Preparation and Coaching:
-
Clearly instruct the subject to remain as still as possible during the scan.[3]
-
Provide extended pre-scan written instructions, which have been shown to significantly decrease the incidence of motion artifacts.[3]
-
Practice breath-holding with the subject before the scan to improve compliance and reduce anxiety.
-
-
Pharmacological Intervention:
-
For peristaltic motion, consider the administration of antispasmodic agents like glucagon (B607659) or hyoscine butylbromide to temporarily reduce bowel movement.
-
-
Sequence Optimization:
-
Utilize fast imaging sequences such as Gradient Echo (GRE) or Turbo Spin Echo (TSE) to reduce acquisition time.
-
Employ motion-insensitive sequences like radial or PROPELLER (BLADE) k-space filling techniques.[1]
-
-
Advanced Motion Correction Techniques:
-
Implement respiratory gating or navigator echoes to synchronize data acquisition with the subject's breathing cycle.
-
Issue 2: Motion Artifacts in Cardiac Imaging
Cause: Cardiac and respiratory motion can severely degrade image quality in cardiac MRI.
Solution:
-
Cardiac Gating:
-
Use electrocardiogram (ECG) gating to trigger image acquisition at the same point in the cardiac cycle, minimizing motion from the heartbeat.
-
-
Respiratory Compensation:
-
Employ respiratory gating or navigator echoes to mitigate motion from breathing. A combination of cardiac and respiratory gating is often most effective.
-
-
Sequence Selection:
-
Fast imaging sequences are crucial. Consider sequences like Fast Imaging Employing Steady-state Acquisition (FIESTA).[4]
-
Quantitative Data on Motion Artifact Reduction
The following table summarizes quantitative data from various studies on the effectiveness of different techniques in reducing motion artifacts.
| Technique | Application | Motion Artifact Score (Without Technique) | Motion Artifact Score (With Technique) | Key Findings & Citations |
| Modified Breath-Holding Command | Gadoxetate-enhanced liver MRI | 3.3 (Traditional Command) | 1.8 (Modified Command) | A modified breathing command significantly improved arterial phase image quality scores.[5] The percentage of patients with severe motion artifact decreased from 33.3% to 6.7%.[5] |
| Gradient Moment Nulling (GMN) | Abdominal MRI | Higher SD/N ratios with RSPE | Lower SD/N ratios with GMN | GMN was superior to respiratory-sorted phase encoding (RSPE) for motion artifact reduction in all ten cases studied.[6][7] |
| Navigator Correction | Gadolinium-enhanced liver MRI | 2.37 ± 0.75 | 2.84 ± 0.43 | Prospective navigator correction significantly improved slice position invariability for the liver.[8] |
| Patient Instruction | Head MRI | 58% incidence of motion artifacts | 10% incidence of motion artifacts | Extended pre-scan written instructions significantly reduced the incidence of motion artifacts.[3] |
Note: Motion artifact scores are often based on a 1-5 scale, where 1 is no artifact and 5 is a non-diagnostic image. The specific scales may vary between studies.
Experimental Protocols
Protocol 1: Respiratory Gating for Abdominal MRI
This protocol outlines the steps for implementing respiratory gating to minimize motion artifacts during Gadopentetate dimeglumine-enhanced abdominal MRI.
-
Patient Preparation:
-
Explain the procedure to the subject, emphasizing the importance of regular, gentle breathing.
-
Position the subject comfortably on the MRI table to minimize voluntary movement.
-
-
Respiratory Sensor Placement:
-
Place a respiratory bellows or belt around the subject's upper abdomen or lower chest, depending on their breathing pattern ("abdominal" vs. "chest" breather).
-
-
Sequence Planning:
-
Acquire a non-gated localizer scan.
-
On the localizer, plan the desired imaging slices.
-
Enable the respiratory gating option in the scanner's protocol.
-
-
Gating Window Setup:
-
Observe the subject's breathing pattern on the console.
-
Set the gating window to trigger data acquisition during the end-expiratory phase, when diaphragmatic motion is minimal.
-
-
Image Acquisition:
-
Initiate the gated sequence. Data will only be acquired when the subject's breathing is within the predefined window.
-
Administer Gadopentetate dimeglumine as per the study protocol, ensuring the gated acquisition covers the desired contrast enhancement phases.
-
Protocol 2: Navigator Echo for Cardiac MRI
This protocol describes the use of navigator echoes for motion correction in Gadopentetate dimeglumine-enhanced cardiac MRI.
-
Patient Preparation:
-
As with respiratory gating, ensure the patient is comfortable and breathing regularly.
-
-
Navigator Placement:
-
Acquire a scout image to locate the diaphragm.
-
Place the navigator echo pulse sequence over the dome of the right hemidiaphragm. This is typically a cylindrical or pencil-beam excitation.[9]
-
-
Sequence Configuration:
-
Select a sequence that incorporates a navigator echo for motion tracking.
-
Define an acceptance window for the diaphragmatic position (typically 3-6 mm).[9] Data acquired outside this window will be rejected and reacquired.
-
-
Image Acquisition:
-
Begin the scan. The navigator will track the diaphragm's position in real-time.
-
Inject Gadopentetate dimeglumine according to the protocol. The scanner will adjust for respiratory motion, ensuring the heart is in a consistent position during data acquisition.
-
Visualizations
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of motion artifacts in Gadopentetate dimeglumine-enhanced MRI?
A1: The primary causes are both voluntary and involuntary subject motion. Involuntary physiological movements like breathing, heartbeat, and bowel peristalsis are major contributors, especially in abdominal and thoracic imaging.[1][2] Voluntary movements, even minor ones, can also significantly degrade image quality.
Q2: How does Gadopentetate dimeglumine administration itself affect motion?
A2: While Gadopentetate dimeglumine itself does not directly cause motion, some other gadolinium-based contrast agents, like gadoxetate disodium (B8443419), have been associated with a higher incidence of transient severe respiratory motion.[10][11] However, with proper patient preparation and technique, high-quality images can be obtained with Gadopentetate dimeglumine.
Q3: When should I use respiratory gating versus navigator echoes?
A3: Both are excellent techniques for managing respiratory motion. Respiratory gating is simpler to implement but can increase scan time as it only acquires data during a specific part of the breathing cycle. Navigator echoes are more advanced, tracking the diaphragm's position to either trigger acquisition or prospectively correct the slice position, which can be more time-efficient. The choice may depend on the specific scanner capabilities and the required imaging protocol.
Q4: Can motion artifacts be corrected after the scan is completed?
A4: Yes, post-processing motion correction algorithms can be applied to reduce the severity of motion artifacts. However, these techniques are not always able to fully recover the image quality, especially in cases of severe motion. It is always preferable to minimize motion during the acquisition itself.
Q5: Are there any MRI sequence parameters that are particularly important for minimizing motion artifacts?
A5: Yes, several parameters are key. A shorter echo time (TE) and repetition time (TR) can reduce the window for motion to occur. Increasing the number of signal averages (NEX/NSA) can help to average out random motion but at the cost of longer scan times. Using a wider receiver bandwidth can also reduce motion artifacts. Swapping the phase and frequency encoding directions can move the artifact to a different part of the image where it may be less disruptive to the anatomy of interest.
References
- 1. Motion Mitigation in Abdominal MRI | RSNA [rsna.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Impact of extended pre-scan written instructions on motion artifacts during head magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The value of cardiac magnetic resonance delayed enhancement combined with tissue tracking in discriminating cardiac amyloidosis from hypertrophic cardiomyopathy [frontiersin.org]
- 5. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. Motion artifact reduction in MR imaging of the abdomen: gradient moment nulling versus respiratory-sorted phase encoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gadolinium-enhanced multiphasic 3D MRI of the liver with prospective adaptive navigator correction: phantom study and preliminary clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mriquestions.com [mriquestions.com]
- 10. Matched within-patient cohort study of transient arterial phase respiratory motion-related artifact in MR imaging of the liver: gadoxetate disodium versus gadobenate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Respiratory-motion artefacts in liver MRI following injection of gadoxetate disodium and gadobenate dimeglumine: an intra-individual comparative study in cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting signal voids with high concentrations of Gadopentetate dimeglumine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal voids in Magnetic Resonance Imaging (MRI) due to high concentrations of Gadopentetate dimeglumine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a signal void or darkening in my MR images after administering Gadopentetate dimeglumine?
A1: At high concentrations, Gadopentetate dimeglumine, a gadolinium-based contrast agent (GBCA), can cause a phenomenon known as T2* (T2-star) shortening.[1][2] While GBCAs are designed to shorten the T1 relaxation time, leading to signal enhancement on T1-weighted images, excessively high concentrations lead to a dominant T2* shortening effect.[1][2] This rapid decay of transverse magnetization results in a significant loss of signal, appearing as a signal void or "black hole" in the image.[3]
Q2: At what concentration of Gadopentetate dimeglumine should I expect to see signal voids?
A2: The concentration at which signal voids become apparent is dependent on several factors, including the specific pulse sequence used, the magnetic field strength, and the tissue microenvironment.[2] However, in vitro studies and clinical observations have shown that T2* effects and subsequent signal loss become predominant at concentrations significantly higher than those typically used for routine contrast-enhanced imaging. For instance, in areas of high concentration such as the bladder during excretion, gadolinium levels can approach 40 mM, leading to noticeable signal decrease on both T1- and T2-weighted images.[2]
Q3: Can this signal voiding effect be reversed or mitigated during my experiment?
A3: Yes, the primary method to mitigate this effect is to reduce the local concentration of Gadopentetate dimeglumine. This can be achieved by:
-
Diluting the contrast agent: If preparing a phantom or in an in-vitro setup, performing serial dilutions of the agent is crucial to find the optimal concentration for signal enhancement without causing voids.
-
Optimizing injection protocol: In preclinical or clinical studies, adjusting the injection rate and dose can help prevent overly high local concentrations during the initial bolus passage.
-
Modifying MRI sequence parameters: While less direct, using pulse sequences that are less sensitive to T2* effects, such as those with shorter echo times (TE), can help to reduce the signal loss.[4]
Q4: How does the choice of MRI pulse sequence affect the observation of signal voids?
A4: Gradient-echo (GRE) sequences are particularly sensitive to T2* effects and are therefore more likely to demonstrate signal voids at high gadolinium concentrations.[1] Spin-echo (SE) sequences, which use a 180-degree refocusing pulse, are more effective at compensating for magnetic field inhomogeneities and are less prone to T2* signal loss. However, at very high concentrations, the T2 shortening effect can still lead to signal loss even in SE sequences.
Q5: I am performing a dynamic contrast-enhanced (DCE)-MRI study. How can I avoid signal voids during the first pass of the contrast agent?
A5: First-pass perfusion imaging is a common scenario for observing signal voids due to the high concentration of the contrast agent bolus.[1][2] To mitigate this, consider the following:
-
Use a lower dose or a slower injection rate: This will reduce the peak concentration of the gadolinium as it passes through the vasculature.
-
Employ a pre-bolus dose: A small initial dose can help to saturate the binding sites and reduce the impact of the main bolus.
-
Utilize advanced imaging techniques: Some modern MRI systems have sequences specifically designed to handle high contrast agent concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Signal void in phantom study | Concentration of Gadopentetate dimeglumine is too high. | Perform serial dilutions of the contrast agent to identify the optimal concentration range for your specific phantom material and MRI sequence. Start with a broad range of dilutions to establish a signal intensity curve. |
| Unexpected dark regions in vivo | High local concentration of the contrast agent, particularly in areas of poor perfusion or in excretory pathways like the bladder. | Review the injection protocol. Consider reducing the dose or infusion rate. For bladder imaging, acquiring images at different time points post-injection may be necessary to capture images before the concentration becomes excessive. |
| Signal loss during first-pass perfusion imaging | The bolus concentration is causing significant T2* shortening. | Decrease the contrast agent dose or slow down the injection rate. Ensure that the imaging sequence has the shortest possible echo time (TE). |
| Inconsistent signal enhancement | Non-uniform mixing of the contrast agent in the phantom or variable perfusion in vivo. | For phantoms, ensure thorough mixing of the contrast agent at each dilution step. For in vivo studies, physiological variability is expected, but significant inconsistencies may warrant a review of the experimental model. |
Data Presentation
Table 1: Relationship Between Gadopentetate Dimeglumine Concentration and MRI Signal Characteristics
| Concentration Range | Primary Effect on Relaxation | Expected Signal Change (T1-weighted) | Potential for Signal Void |
| Low (physiologic) | T1 shortening dominates | Increased signal intensity (brightening) | Low |
| Moderate | Balance of T1 and T2 shortening | Peak signal intensity | Moderate |
| High | T2/T2* shortening dominates | Decreased signal intensity (darkening) | High |
| Very High | Profound T2/T2* shortening | Complete signal loss (void) | Very High |
Note: The exact concentration ranges are dependent on the specific experimental conditions.
Experimental Protocols
Protocol for Preparation of a Gadopentetate Dimeglumine Phantom for MRI
This protocol describes the preparation of a phantom with serial dilutions of Gadopentetate dimeglumine to determine the relationship between concentration and MRI signal intensity.
Materials:
-
Gadopentetate dimeglumine solution (e.g., 0.5 mmol/mL)[5]
-
Distilled water or a suitable buffer (e.g., phosphate-buffered saline)
-
A set of MRI-compatible tubes or vials (e.g., 15 mL conical tubes)
-
Pipettes and pipette tips
-
Vortex mixer
-
Phantom holder
Procedure:
-
Stock Solution Preparation:
-
Begin with a commercially available solution of Gadopentetate dimeglumine, noting its concentration (e.g., 0.5 mmol/mL).[5]
-
-
Serial Dilutions:
-
Label a series of tubes for your desired concentration range. For example, to achieve concentrations from 10 mM down to 0.078 mM, you can perform a 1:2 serial dilution.
-
Tube 1 (Highest Concentration): Prepare the highest desired concentration by diluting the stock solution. For example, to make a 10 mM solution from a 500 mM (0.5 M) stock, you would perform a 1:50 dilution.
-
Subsequent Tubes: To perform a 1:2 serial dilution, transfer half of the volume from the previous tube to the next tube containing an equal volume of diluent (distilled water or buffer). For example, transfer 5 mL from Tube 1 to Tube 2 containing 5 mL of buffer.
-
Vortex each tube thoroughly after each dilution to ensure a homogenous concentration.
-
-
Phantom Assembly:
-
Arrange the tubes in the phantom holder in order of decreasing concentration.
-
Include a tube with only the diluent (0 mM Gadopentetate dimeglumine) as a negative control.
-
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
Acquire images using your desired pulse sequences (e.g., T1-weighted spin-echo and gradient-echo).
-
Ensure that the imaging slice covers all the tubes in the phantom.
-
-
Data Analysis:
-
Measure the signal intensity in a region of interest (ROI) within each tube.
-
Plot the signal intensity as a function of Gadopentetate dimeglumine concentration to observe the relationship between concentration and signal enhancement/voiding.
-
Mandatory Visualization
Caption: Mechanism of MRI signal change with Gadopentetate dimeglumine concentration.
Caption: A logical workflow for troubleshooting signal voids in MRI experiments.
Caption: Simplified representation of the components of Gadopentetate dimeglumine.
References
Technical Support Center: Gadopentetate Dimeglumine & T2-Weighted Imaging*
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the impact of Gadopentetate dimeglumine on T2*-weighted imaging, including troubleshooting common artifacts and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is Gadopentetate dimeglumine and how does it function as an MRI contrast agent?
Gadopentetate dimeglumine, also known by the brand name Magnevist, is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] Its core component is the gadolinium ion (Gd³⁺), which is highly paramagnetic due to having seven unpaired electrons.[3] In its free form, gadolinium is toxic, so it is tightly bound (chelated) to a ligand called diethylenetriaminepentaacetic acid (DTPA) to ensure safety.[2]
The primary mechanism of action involves altering the relaxation times of water protons in the surrounding tissue.[4][5] When injected intravenously, the agent shortens both the T1 (spin-lattice) and T2/T2* (spin-spin) relaxation times.[1][4] This change in relaxation times enhances the contrast between different tissues, making it a valuable tool for visualizing blood vessels, inflammation, and tumors.[1]
Q2: Why does Gadopentetate dimeglumine typically cause signal enhancement on T1-weighted images but can lead to signal loss on T2-weighted images?*
The dual effect of Gadopentetate dimeglumine on T1 and T2/T2* relaxation is highly dependent on its local concentration.[4][6]
-
At Low Concentrations (T1 Effect Dominates): At the standard recommended dosage (0.1 mmol/kg), the T1-shortening effect is much more pronounced than the T2 effect.[4][5][7] Shortening T1 leads to a faster recovery of longitudinal magnetization, which results in a brighter signal on T1-weighted images.[3] This is often referred to as "positive contrast."[8]
-
At High Concentrations (T2/T2 Effect Dominates):* As the concentration of the agent increases, the T2-shortening effect becomes more significant.[6][7] This effect, also known as T2* susceptibility, causes rapid dephasing of the proton spins, leading to a loss of signal.[3] On T2*-weighted images, which are highly sensitive to these changes, this results in signal voids or "negative contrast enhancement."[7] This phenomenon is often observed during the first pass of a contrast bolus in dynamic studies or in organs where the agent becomes highly concentrated, such as the kidneys and bladder during excretion.[6][9]
Q3: What is a T2 susceptibility artifact and how is it caused by Gadopentetate dimeglumine?*
A T2* susceptibility artifact is a form of signal loss in MRI that occurs due to microscopic variations in the local magnetic field. Gadolinium-based agents like Gadopentetate dimeglumine are paramagnetic, meaning they enhance the local magnetic field.[2] When a high concentration of the agent accumulates in a specific area, it creates significant local field inhomogeneities.[8]
In T2-weighted sequences, particularly Gradient Echo (GRE) sequences, the signal is highly sensitive to these inhomogeneities. The variations cause protons to dephase (lose their coherent alignment) much more rapidly than they normally would. This accelerated signal decay is what shortens the T2 time, resulting in a dark or black region (signal void) on the image. This is a predictable physical effect and is more pronounced in areas of high contrast agent concentration.[6]
Q4: Can acquiring T2-weighted images after contrast administration be beneficial for my experiments?
Yes, in certain scenarios, post-contrast T2-weighted imaging can provide valuable information. A study on intracranial lesions found that obtaining long TR (T2-weighted) images after administering Gadopentetate dimeglumine did not obscure any important T2 information and, in fact, helped visualize new areas of enhancement that were missed on post-contrast T1-weighted images.[10][11][12] This is likely due to delayed enhancement in certain tissues.[10][11] Furthermore, post-contrast T2-weighted scans can help differentiate true enhancing lesions from artifacts, such as phase-shift artifacts, that may appear suspicious on T1-weighted images alone.[10][11][12]
Troubleshooting Guide
Issue 1: Unexpected Signal Loss in T2-Weighted Images After Contrast Administration*
-
Symptom: You observe a significant, often patchy or widespread, drop in signal intensity in your T2*-weighted images immediately following the injection of Gadopentetate dimeglumine.
-
Probable Cause: This is the classic presentation of a T2* susceptibility artifact due to a high local concentration of the contrast agent.[3][6] This is common in "first-pass" dynamic contrast-enhanced (DCE-MRI) or perfusion studies where a compact bolus of the agent travels through the vasculature.[6][8]
-
Solutions:
-
Adjust Imaging Parameters: If possible, use a shorter echo time (TE). A shorter TE allows less time for T2* dephasing to occur, which can reduce the amount of signal loss.
-
Modify Injection Protocol: Consider reducing the injection rate or the total dose of the contrast agent if your experimental design allows. This will lower the peak concentration.
-
Utilize T2 Compensation Techniques:* Some advanced imaging sequences can help differentiate between T1 and T2* effects. For example, a dual-echo gradient-echo sequence acquires two echoes at different TEs, allowing for the calculation and compensation of T2* effects.[9]
-
Issue 2: Difficulty Differentiating T1 Enhancement from T2 Signal Loss in Dynamic Studies*
-
Symptom: In a time-series acquisition, it is unclear whether signal changes are due to T1-related enhancement (signal increase) or T2*-related susceptibility (signal decrease), especially in tissues with complex uptake kinetics like the kidney.[9]
-
Probable Cause: The T1 and T2* effects of Gadopentetate dimeglumine occur simultaneously. The net effect on signal intensity depends on the agent's concentration, the tissue's intrinsic relaxation properties, and the specific pulse sequence parameters (TR, TE, flip angle).[4][6]
-
Solutions:
-
Implement a Dual-Echo Sequence: As mentioned above, a dual-echo sequence is a powerful tool. The ratio of the signal amplitudes from the two echoes is primarily defined by the local T2*, allowing you to isolate and analyze this effect independently from T1 changes.[9]
-
Analyze Pre- and Post-Contrast Images Carefully: Compare the signal intensity time course with the baseline pre-contrast signal. A signal that first increases (T1 effect) and then decreases below baseline at peak concentration (T2* effect) is a strong indicator of this phenomenon.
-
Model the Data: Use pharmacokinetic modeling that explicitly accounts for both R1 (1/T1) and R2* (1/T2*) relaxivity to deconvolve the two effects from the signal intensity curve.
-
Quantitative Data
Table 1: Properties of Gadopentetate Dimeglumine (Magnevist)
| Property | Value | Source |
|---|---|---|
| Agent Type | Extracellular, Linear, Ionic | [13] |
| Recommended Dosage | 0.1 mmol/kg | [13] |
| Supplied Concentration | 0.5 mmol/mL | [13] |
| Excretion Pathway | ~100% Renal |[13] |
Table 2: Concentration-Dependent Effects of Gadopentetate Dimeglumine on MRI Signal
| Concentration | Dominant Effect | Expected Signal Change (T1-Weighted) | Expected Signal Change (T2*-Weighted) | Typical Application / Location |
|---|---|---|---|---|
| Low (Clinical Dose) | T1 Shortening | ▲ Strong Signal Increase | ▼ Minor Signal Decrease | Standard post-contrast imaging |
| High | T2/T2* Shortening | ▼ Signal Decrease (paradoxical) | ▼▼ Strong Signal Decrease (Void) | First-pass bolus, renal excretion |
Table 3: Published Relaxivity Values for Gadopentetate Dimeglumine
| Relaxivity | Magnetic Field Strength | Value (mM⁻¹s⁻¹) | Source |
|---|---|---|---|
| r1 (T1 Relaxivity) | 1.5 T | 3.9 - 4.3 | [13] |
| r1 (T1 Relaxivity) | 9.4 T | 4.10 ± 0.19 | [14] |
| r2 (T2 Relaxivity) | 9.4 T | 5.20 ± 0.20 |[14] |
Note: Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in shortening T1 and T2 relaxation times, respectively.[4]
Experimental Protocols
Protocol 1: Phantom Study for Quantifying T2 Artifacts*
-
Phantom Preparation:
-
Create a series of phantoms using agarose (B213101) gel (e.g., 1-2%) or a similar tissue-mimicking material.
-
Prepare dilutions of Gadopentetate dimeglumine in saline or water to achieve a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mM).
-
Embed vials containing these different concentrations within the larger phantom. Include a control vial with no contrast agent.
-
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
Acquire a multi-echo gradient echo (mGRE) T2*-weighted sequence.
-
Key Parameters: Use a range of echo times (TEs), for example, starting from 2 ms (B15284909) up to 30 ms with 2 ms increments. Use a consistent repetition time (TR).
-
-
Data Analysis:
-
For each vial, place a region of interest (ROI) and measure the mean signal intensity at each echo time.
-
Plot the natural logarithm of the signal intensity against the echo time (TE).
-
Perform a linear regression on this plot. The negative of the slope of this line is the R2* value (R2* = 1/T2*).
-
Plot the calculated R2* values against the known concentration of Gadopentetate dimeglumine to determine the R2* relaxivity (r2*) of the agent under your experimental conditions.
-
Protocol 2: In Vivo Differentiation of T1 and T2 Effects (Adapted from Renal Study)*
This protocol is based on a methodology used to study the passage of Gadopentetate dimeglumine through rat kidneys.[9]
-
Animal Preparation: Prepare the animal subject according to approved institutional guidelines for animal care. Position the animal in the MRI scanner to optimize imaging of the target organ (e.g., kidney).
-
Baseline Imaging: Acquire pre-contrast T1-weighted and T2*-weighted maps of the region of interest.
-
Dynamic Acquisition:
-
Set up a dynamic (time-series) scan using a dual-gradient-echo sequence. This sequence acquires two images with different TEs for every time point.
-
Begin the dynamic scan to acquire several baseline time points.
-
Administer a bolus of Gadopentetate dimeglumine (e.g., 0.1 mmol/kg) intravenously.
-
Continue the dynamic acquisition for a sufficient duration to capture the wash-in and wash-out of the contrast agent.
-
-
Data Analysis:
-
Draw ROIs in the tissue of interest (e.g., renal cortex and medulla).
-
For each time point, calculate the T2* value from the signal intensities of the two echoes (S1 and S2 at TE1 and TE2) using the formula: T2* = (TE2 - TE1) / [ln(S1) - ln(S2)].
-
This allows you to generate a time course of T2* changes, isolating the susceptibility effect.
-
The signal from the first echo (shorter TE) will be more heavily T1-weighted and less affected by T2* decay, allowing for analysis of T1 enhancement.
-
Visualizations
References
- 1. Gadopentetic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. mriquestions.com [mriquestions.com]
- 5. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. Effect of contrast agent on T2-weighted fat-suppressed imaging and diffusion-weighted imaging in the diagnosis of breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Differentiating between T1 and T2* changes caused by gadopentetate dimeglumine in the kidney by using a double-echo dynamic MR imaging sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing brain MR imaging protocols with gadopentetate dimeglumine: enhancement of intracranial lesions on spin-density- and T2-weighted images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajnr.org [ajnr.org]
- 12. Optimizing brain MR imaging protocols with gadopentetate dimeglumine: enhancement of intracranial lesions on spin-density- and T2-weighted images - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radiopaedia.org [radiopaedia.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Correcting for Gadopentetate Dimeglumine Leakage in Permeability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to gadopentetate dimeglumine leakage in permeability studies, particularly in the context of dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).
Frequently Asked Questions (FAQs)
Q1: What is gadopentetate dimeglumine and why is it used in permeability studies?
Gadopentetate dimeglumine is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] Its primary function is to enhance the visibility of internal body structures.[1] At its core is the paramagnetic gadolinium ion (Gd³⁺), which is tightly bound to a chelating agent called diethylenetriaminepentaacetic acid (DTPA) to prevent toxicity.[1] In permeability studies, particularly of the brain, it is used to assess the integrity of the blood-brain barrier (BBB).[3] In healthy tissue with an intact BBB, gadopentetate dimeglumine remains in the bloodstream.[4] However, where the barrier is disrupted (e.g., in tumors or inflammation), the agent leaks into the surrounding tissue, and this leakage can be quantified to measure permeability.[4][5]
Q2: What is "leakage" in the context of permeability studies and why is it a problem?
In permeability studies using DCE-MRI, "leakage" refers to the extravasation of the gadopentetate dimeglumine contrast agent from the blood vessels into the extravascular, extracellular space (EES) of the surrounding tissue.[6] This phenomenon is the basis for measuring permeability. However, this same leakage can introduce inaccuracies in the estimation of perfusion parameters like relative cerebral blood volume (rCBV) in dynamic susceptibility contrast (DSC)-MRI.[6][7] The leakage of the T1-shortening contrast agent can counteract the T2*-shortening effects used to measure perfusion, leading to an underestimation of rCBV.[8]
Q3: What are the main approaches to correct for gadopentetate dimeglumine leakage?
There are two primary approaches to correct for leakage effects in permeability and perfusion studies:
-
Pre-injection of a "preload" dose of the contrast agent: This involves administering a small dose of the contrast agent before the main bolus injection for the dynamic scan.[8][9] The preload helps to saturate the extravascular space, minimizing the signal changes due to leakage during the subsequent dynamic acquisition.[10]
-
Post-processing leakage correction algorithms: These are mathematical models applied to the acquired imaging data to separate the signal changes caused by perfusion from those caused by leakage.[8][10] Common algorithms include unidirectional models (e.g., the Boxerman-Weisskoff model) and more advanced bidirectional models that account for the contrast agent returning from the tissue back into the vasculature.[11][12]
Q4: Which leakage correction model is better, unidirectional or bidirectional?
Recent studies suggest that bidirectional models, which account for the two-way exchange of the contrast agent between the blood plasma and the interstitium, provide a more accurate correction for leakage effects compared to unidirectional models.[11][12] The bidirectional model has been shown to have an improved goodness of fit to the experimental data and can lead to more accurate rCBV estimates.[2][11] However, the bidirectional model can be more computationally intensive.[12]
Troubleshooting Guides
Issue 1: My calculated rCBV values seem unexpectedly low in regions of known BBB disruption.
-
Possible Cause: T1-leakage effects are likely contaminating your DSC-MRI signal, leading to an underestimation of rCBV.[8]
-
Solution:
-
Implement a Preload Dose: Administer a preload dose of gadopentetate dimeglumine before your DSC acquisition. A commonly recommended protocol is a 0.1 mmol/kg preload administered 6 minutes before the main bolus injection.[9]
-
Apply a Post-Processing Leakage Correction Algorithm: Use a leakage correction algorithm to mathematically correct for the extravasation. Bidirectional models are generally recommended for higher accuracy.[11][12]
-
Optimize Imaging Parameters: Using a low flip angle during image acquisition can help minimize T1-effects.[8]
-
Issue 2: I've applied a leakage correction algorithm, but the results still seem inaccurate.
-
Possible Cause: The chosen model may not be appropriate for the degree of permeability in the tissue, or the imaging parameters may not be optimal.
-
Solution:
-
Switch to a Bidirectional Model: If you are using a unidirectional model, consider switching to a bidirectional model, as it may provide a better fit for the data, especially in highly permeable tissues.[11]
-
Verify Imaging Parameters: Ensure that your acquisition parameters (e.g., flip angle, TE, TR) are appropriate for minimizing leakage artifacts. For example, high flip angles can increase T1-weighted leakage artifacts.[6]
-
Check Arterial Input Function (AIF) Selection: An inaccurate AIF can propagate errors in the pharmacokinetic modeling. Ensure the AIF is selected from a region of a large artery with minimal partial volume effects.
-
Issue 3: How do I quantify the permeability (Ktrans) from the leakage data?
-
Background: The volume transfer constant (Ktrans) is a common metric used to quantify capillary permeability.[13] It reflects the rate of transfer of the contrast agent from the blood plasma to the extravascular extracellular space.[13]
-
Methodology:
-
Acquire Dynamic T1-weighted Images: A series of T1-weighted images are acquired before, during, and after the injection of gadopentetate dimeglumine.
-
Measure Signal Intensity Changes: The change in signal intensity over time is measured in the tissue of interest and in a large feeding artery (to obtain the AIF).
-
Convert Signal to Concentration: The signal intensity changes are converted to gadolinium concentration-time curves.
-
Apply a Pharmacokinetic Model: A pharmacokinetic model, such as the Tofts model or the Patlak model, is fitted to the concentration-time data to estimate Ktrans.[14][15] The Patlak model is often considered suitable for conditions of low leakage.[14]
-
Quantitative Data Summary
Table 1: Comparison of rCBV Values With and Without Leakage Correction.
| Dataset | Condition | Uncorrected rCBV (mean ± SD) | Unidirectional Correction rCBV (mean ± SD) | Bidirectional Correction rCBV (mean ± SD) |
| TCIA | Enhancing Glioma | 4.00 ± 2.11 | 3.19 ± 1.65 | 2.91 ± 1.55 |
| EMC | Enhancing Glioma | 2.51 ± 1.3 | 1.72 ± 0.84 | 1.59 ± 0.9 |
| TCIA | Nonenhancing Glioma | 1.42 ± 0.60 | 1.28 ± 0.46 | 1.24 ± 0.37 |
| (Data sourced from a study on enhancing and nonenhancing glioma)[12] |
Table 2: Pharmacokinetic Parameters of Gadopentetate Dimeglumine in Healthy Subjects.
| Parameter | Value (mean ± SD) |
| Distribution Half-life | 0.2 ± 0.13 hours |
| Elimination Half-life | 1.6 ± 0.13 hours |
| Renal Excretion (within 6 hours) | 83 ± 14% |
| Renal Excretion (within 24 hours) | 91 ± 13% |
| (Data from FDA label information)[4][8] |
Experimental Protocols
Protocol 1: Preload Administration for Leakage Correction in DSC-MRI
-
Patient Preparation: Ensure the patient is positioned comfortably and has appropriate IV access.
-
Initial Scans: Perform any necessary localizer and pre-contrast anatomical scans.
-
Preload Injection: Administer a preload dose of gadopentetate dimeglumine at 0.1 mmol/kg.[9]
-
Incubation Period: Wait for an incubation period of 6 minutes before proceeding with the main dynamic scan.[9] This allows for the preload to extravasate and for the signal in the extravascular space to stabilize.
-
Dynamic Susceptibility Contrast (DSC) Acquisition: Initiate the DSC-MRI sequence and, after acquiring a baseline of 5-10 images, inject the main bolus of gadopentetate dimeglumine (typically 0.1 mmol/kg) followed by a saline flush.
-
Post-processing: Analyze the DSC data, and if necessary, apply a post-processing leakage correction algorithm for enhanced accuracy.
Protocol 2: Quantification of Ktrans using DCE-MRI
-
Pre-contrast Imaging: Acquire a T1-weighted baseline scan before the injection of the contrast agent. A variable flip angle approach can be used to generate a pre-contrast T1 map.
-
Dynamic Scan Acquisition: Begin the dynamic T1-weighted imaging sequence.
-
Contrast Injection: After a few baseline acquisitions, inject a bolus of gadopentetate dimeglumine (e.g., 0.1 mmol/kg) followed by a saline flush.[16]
-
Continue Dynamic Scanning: Continue acquiring dynamic images for a sufficient duration (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.
-
Data Analysis:
-
Select a region of interest (ROI) in a major artery to determine the arterial input function (AIF).
-
Select ROIs in the tissue of interest.
-
Convert the signal intensity-time curves to concentration-time curves for both the AIF and the tissue ROIs.
-
Fit the data to a pharmacokinetic model (e.g., Tofts or Patlak model) to calculate Ktrans.[14][15]
-
Visualizations
Caption: Workflow for Preload-Based Leakage Correction.
Caption: Logic of Post-Processing Leakage Correction Models.
References
- 1. The influence of flip angle on the magic angle effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Leakage Correction for Single-Echo Dynamic Susceptibility Contrast Perfusion MRI Estimates of Relative Cerebral Blood Volume in High-Grade Gliomas by Accounting for Bidirectional Contrast Agent Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajnr.org [ajnr.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ajnr.org [ajnr.org]
- 6. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of contrast leakage on the detection of abnormal brain tumor vasculature in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Optimized Preload Leakage-Correction Methods to Improve the Diagnostic Accuracy of Dynamic Susceptibility-Weighted Contrast-Enhanced Perfusion MR Imaging in Posttreatment Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Improved Leakage Correction for Single-Echo Dynamic Susceptibility Contrast Perfusion MRI Estimates of Relative Cerebral Blood Volume in High-Grade Gliomas by Accounting for Bidirectional Contrast Agent Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Applying Leakage Correction on rCBV Measurement Derived From DSC-MRI in Enhancing and Nonenhancing Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mriquestions.com [mriquestions.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Microvascular Permeability Measurements, Ktrans, Determined with Conventional Steady-State T1-Weighted and First-Pass T2*-Weighted MR Imaging Methods in Gliomas and Meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gadopentetate Dimeglumine Injection for Optimal Bolus Tracking
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimal injection rate of gadopentetate dimeglumine for bolus tracking experiments, particularly in the context of dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Weak or inconsistent contrast enhancement | - Suboptimal injection rate: The injection may be too slow, leading to excessive dilution of the contrast agent before it reaches the region of interest.[1] - Incorrect dosage: The administered dose of gadopentetate dimeglumine may be too low for the specific application or animal model. - Catheter placement issues: The intravenous catheter may be improperly placed, leading to extravasation of the contrast agent. | - Optimize injection rate: For robust arterial enhancement, a rapid bolus injection is generally preferred.[1] The standard clinical recommendation is not to exceed 10 mL per 15 seconds.[2][3][4] For preclinical studies, rates of 2-4 mL/s have been explored.[1] - Verify dosage: The standard recommended dosage is 0.1 mmol/kg.[2][5] However, this may need to be optimized for specific research applications. - Ensure proper catheter placement: Confirm the patency and integrity of the intravenous line before and during injection. Visually inspect for any signs of swelling or redness at the injection site. |
| Motion artifacts in images | - Animal movement: The subject may move during the rapid acquisition of dynamic scans. - Physiological motion: Respiratory and cardiac motion can cause significant artifacts, particularly in abdominal and thoracic imaging.[6] | - Anesthesia and monitoring: Ensure adequate and stable anesthesia throughout the imaging protocol. Monitor vital signs to prevent sudden movements. - Respiratory/cardiac gating: Utilize prospective or retrospective gating techniques to synchronize image acquisition with the respiratory or cardiac cycle. - Fast imaging sequences: Employ rapid imaging sequences to minimize the acquisition window and thus the opportunity for motion. |
| Inaccurate pharmacokinetic modeling results | - Poorly defined arterial input function (AIF): The measured AIF may be inaccurate due to partial volume effects, motion, or suboptimal temporal resolution. - Inappropriate pharmacokinetic model: The chosen model (e.g., Tofts, extended Tofts) may not accurately reflect the physiological reality of the tissue being studied.[7] - Variable injection rate: Inconsistent injection speed can alter the bolus shape and affect the reproducibility of pharmacokinetic parameters. | - Optimize AIF measurement: Place the region of interest (ROI) for AIF measurement in a large, well-defined artery. Ensure high temporal resolution during the first pass of the contrast agent. - Select the appropriate model: Choose a pharmacokinetic model based on the expected vascular characteristics of the tissue (e.g., presence or absence of a significant blood plasma volume). - Use a power injector: Employ a power injector for consistent and reproducible injection rates.[8] |
| Signal void or unexpected signal loss | - High concentration of contrast agent: At very high concentrations, the T2* shortening effect of gadolinium can dominate, leading to signal loss, especially in gradient echo sequences. This is known as susceptibility artifact.[9] | - Use a lower dose: If T2* effects are problematic, consider using a lower dose of the contrast agent. - Optimize imaging parameters: Adjust echo time (TE) to minimize susceptibility artifacts. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about gadopentetate dimeglumine injection for bolus tracking.
Q1: What is the recommended injection rate for gadopentetate dimeglumine for optimal bolus tracking?
A1: For most clinical and preclinical applications aiming for robust arterial enhancement, a rapid bolus injection is recommended. The standard clinical guideline is a rate not exceeding 10 mL per 15 seconds.[2][3][4] In research settings, particularly with the use of a power injector, rates are often described in mL/s. Studies have explored rates ranging from 1 mL/s to 4 mL/s, with the optimal rate depending on the specific application and the tissue being imaged.[1] Slower injection rates will result in a less pronounced peak arterial enhancement but may be suitable for certain studies focusing on parenchymal organ enhancement.[1]
Q2: How does the injection rate affect the pharmacokinetic parameters derived from DCE-MRI?
A2: The injection rate significantly influences the shape of the arterial input function (AIF), which is a critical component in pharmacokinetic modeling. A faster injection rate leads to a sharper and higher peak in the AIF. This can improve the accuracy of estimating parameters like Ktrans (the volume transfer constant) and vp (the plasma volume fraction). Inconsistent injection rates between subjects or studies can introduce variability and reduce the reproducibility of your results. Therefore, using a power injector to maintain a consistent injection rate is highly recommended.
Q3: What is the standard dose of gadopentetate dimeglumine for bolus tracking experiments?
A3: The standard and most widely recommended dose for gadopentetate dimeglumine is 0.1 mmol/kg of body weight.[2][5] This dose has been established to provide a good balance between contrast enhancement and safety. In some specific research scenarios, a different dose might be explored, but this should be justified by the experimental design. For instance, some studies have investigated lower doses to minimize T2* effects or to study dose-response relationships.
Q4: Can I manually inject gadopentetate dimeglumine for a bolus tracking study?
A4: While manual injection is possible, it is not ideal for quantitative bolus tracking studies, especially those involving pharmacokinetic modeling. Manual injections can introduce significant variability in the injection rate, affecting the shape and timing of the contrast bolus. This can lead to inaccuracies in the derived parameters and reduce the overall reproducibility of the experiment. The use of a power injector is strongly recommended to ensure a consistent and repeatable injection profile.[8]
Q5: What are the key considerations for preparing gadopentetate dimeglumine for injection?
A5: Gadopentetate dimeglumine is provided as a sterile solution. Before injection, it is important to visually inspect the solution for any particulate matter or discoloration. The vial should be at room temperature before drawing the contrast agent into the syringe. It is crucial to accurately calculate the required volume based on the subject's weight and the desired dose (typically 0.1 mmol/kg, which corresponds to 0.2 mL/kg). To ensure the complete delivery of the contrast agent, the injection should be immediately followed by a saline flush (typically 5-20 mL).[2]
Experimental Protocols
Below are detailed methodologies for key experiments involving gadopentetate dimeglumine bolus tracking.
Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Vascular Permeability in a Murine Xenograft Model
Objective: To quantitatively assess tumor vascular permeability using DCE-MRI with gadopentetate dimeglumine.
Materials:
-
MRI scanner (e.g., 7T preclinical scanner)
-
Animal-compatible RF coil
-
Anesthesia system (e.g., isoflurane)
-
Physiological monitoring system (respiration, temperature)
-
Power injector
-
Gadopentetate dimeglumine (0.5 mmol/mL)
-
Sterile saline
-
Intravenous catheter (e.g., tail vein catheter)
-
Tumor-bearing mouse (e.g., subcutaneous xenograft)
Methodology:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance). Place an intravenous catheter in the tail vein. Position the animal in the RF coil, ensuring the tumor is within the imaging field of view. Monitor and maintain the animal's body temperature and respiration rate throughout the experiment.
-
Pre-contrast Imaging: Acquire pre-contrast T1-weighted images to identify the tumor and a major feeding artery for AIF measurement. Perform T1 mapping of the region of interest to determine the baseline T1 relaxation times.
-
Contrast Injection: Prepare the gadopentetate dimeglumine solution to a final dose of 0.1 mmol/kg. Load the power injector with the calculated volume of contrast agent, followed by a saline flush (e.g., 0.2 mL).
-
Dynamic Image Acquisition: Begin the dynamic T1-weighted image acquisition. After a few baseline scans, trigger the power injector to administer the gadopentetate dimeglumine as a rapid bolus (e.g., at a rate of 2 mL/s), immediately followed by the saline flush. Continue acquiring dynamic images for a period sufficient to capture the wash-in and wash-out of the contrast agent (e.g., 5-10 minutes).
-
Data Analysis:
-
Correct the dynamic images for motion artifacts.
-
Convert the signal intensity-time curves to concentration-time curves using the baseline T1 values and the known relaxivity of gadopentetate dimeglumine.
-
Define regions of interest (ROIs) in the tumor tissue and in the selected artery to obtain the tissue concentration curve and the AIF, respectively.
-
Fit the tissue concentration curve and the AIF to a pharmacokinetic model (e.g., Tofts model) to derive parameters such as Ktrans and vp.
-
Visualizations
Experimental Workflow for DCE-MRI
Caption: Workflow for a typical DCE-MRI experiment.
Logical Relationship for Troubleshooting Weak Contrast Enhancement
Caption: Troubleshooting weak contrast enhancement.
References
- 1. Injection rate of contrast medium affects diagnostic ability of dynamic contrast-enhanced magnetic resonance imaging for endometrial carcinoma: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. radiologija.bayer.com [radiologija.bayer.com]
- 7. Contrast agents in dynamic contrast-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Three Physiologically-Based Pharmacokinetic Models for the Prediction of Contrast Agent Distribution Measured by Dynamic MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gadolinium Contrast Agents for CNS Imaging: Current Concepts and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Gadopentetate Dimeglumine Solutions
Welcome to the technical support center for the research use of Gadopentetate dimeglumine solutions. This resource provides comprehensive guidance on the long-term stability, proper handling, and troubleshooting of potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Gadopentetate dimeglumine solutions?
A1: Gadopentetate dimeglumine solutions should be stored at a controlled room temperature between 15°C to 30°C (59°F to 86°F).[1][2] It is crucial to protect the solution from light by keeping it in its outer carton.[1] Do not freeze the solution.[1][2]
Q2: What should I do if the Gadopentetate dimeglumine solution has been accidentally frozen?
A2: If the solution freezes, it should be brought to room temperature.[2] Allow it to stand for a minimum of 90 minutes to ensure all solids have redissolved.[2] Before use, visually inspect the solution to confirm it has returned to a clear, colorless to slightly yellow state, free of any particulate matter.[2][3]
Q3: How can I visually inspect the solution for stability?
A3: Before administration, always visually inspect the solution for particulate matter and discoloration.[3] The solution should be clear and colorless to slightly yellow.[2][3] Do not use the solution if it is discolored or if particulate matter is present.[3]
Q4: Is there any known biotransformation or decomposition of Gadopentetate dimeglumine in vivo?
A4: No, there is no detectable biotransformation, dissociation, or decomposition of gadopentetate dimeglumine in the body.[1][2][3] It is excreted unchanged, primarily through the urine.[1][2][4]
Q5: Can I mix Gadopentetate dimeglumine solution with other reagents or medicinal products in my experiments?
A5: In the absence of specific compatibility studies, it is not recommended to mix Gadopentetate dimeglumine solution with other medicinal products or reagents.[1] Mixing could potentially lead to chemical incompatibility and affect the stability of the solution.
Q6: What is the shelf-life of Gadopentetate dimeglumine solutions?
A6: While specific shelf-life for research-grade solutions may vary by manufacturer, a similar gadolinium-based contrast agent, Gadobenate dimeglumine 0.5 M solution, has a shelf life of three years.[5] Always refer to the manufacturer's expiration date on the product labeling.
Troubleshooting Guides
Issue 1: Solution appears discolored or contains precipitates.
-
Cause: This may indicate degradation of the product or contamination. Exposure to light or temperatures outside the recommended range can contribute to discoloration. Freezing and improper thawing can cause precipitation.
-
Solution:
-
Do not use the solution.
-
Verify the storage conditions of the vial were in accordance with the recommended 15°C to 30°C and protected from light.
-
If the solution was frozen, ensure it was brought to room temperature for at least 90 minutes.[2]
-
If discoloration or precipitates persist, discard the vial and use a new one.
-
Issue 2: Inconsistent experimental results.
-
Cause: Inconsistent results may be due to a variety of factors, including the stability of your working solution. If the stock solution is not stored properly or if diluted solutions are used over an extended period without stability validation, the concentration and integrity of the Gadopentetate dimeglumine may be compromised.
-
Solution:
-
Verify Stock Solution Integrity: Check the appearance of the stock solution for any signs of degradation as mentioned above.
-
Prepare Fresh Dilutions: Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
Perform a Stability Study: If you need to use diluted solutions over a period of time, it is recommended to perform a stability study under your specific experimental conditions (e.g., diluent, concentration, storage temperature). You can use a stability-indicating method, such as HPLC, to monitor the concentration of Gadopentetate dimeglumine over time.
-
Quantitative Data Summary
The following tables summarize the key stability and storage parameters for Gadopentetate dimeglumine solutions.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Citation |
| Storage Temperature | 15°C to 30°C (59°F to 86°F) | [1][2] |
| Light Exposure | Protect from light | [1] |
| Freezing | Do not freeze | [1][2] |
| Visual Inspection | Clear, colorless to slightly yellow solution, free of particulates | [2][3] |
Table 2: Physicochemical Stability Information
| Parameter | Finding | Citation |
| In Vivo Stability | No detectable biotransformation or decomposition | [1][2][3] |
| Mixing | Do not mix with other medicinal products | [1] |
| Excretion | Excreted unchanged in urine | [1][2][4] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative method for developing a stability-indicating HPLC assay to quantify Gadopentetate dimeglumine and detect its potential degradation products. This method is based on principles for similar compounds and general guidelines for forced degradation studies.[6][7][8]
1. Objective: To develop and validate an HPLC method capable of separating and quantifying Gadopentetate dimeglumine from its potential degradation products generated under stress conditions.
2. Materials and Equipment:
-
Gadopentetate dimeglumine reference standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.05 M phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Forced Degradation Study: Prepare solutions of Gadopentetate dimeglumine (e.g., 1 mg/mL) and subject them to the following stress conditions:[9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.
5. Sample Preparation:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
6. Analysis:
-
Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Gadopentetate dimeglumine peak.
7. Method Validation: The stability-indicating nature of the method is confirmed if the degradation products are well-resolved from the parent peak and from each other. The method should then be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 5. Gadobenate dimeglumine 0.5 M solution for injection (MultiHance) pharmaceutical formulation and physicochemical properties of a new magnetic resonance imaging contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability testing of gadoteridol and gadobenate dimeglumine formulations under exposure to high-intensity focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Mitigating Gadopentetate dimeglumine-induced signal saturation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating signal saturation associated with Gadopentetate dimeglumine in MRI experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gadopentetate dimeglumine and how does it work as a contrast agent?
Gadopentetate dimeglumine (brand name Magnevist) is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1] It is a linear, ionic, extracellular agent that is excreted by the kidneys.[1] The gadolinium ion (Gd³⁺) is highly paramagnetic, meaning it has unpaired electrons that alter the magnetic properties of nearby water protons.[2][3] This interaction shortens the spin-lattice (T1) relaxation time of these protons, leading to a brighter signal on T1-weighted MR images.[2][3]
Q2: What is signal saturation in the context of Gadopentetate dimeglumine?
Signal saturation is a phenomenon where an increase in the concentration of Gadopentetate dimeglumine leads to a decrease, rather than an increase, in signal intensity.[4] While gadolinium primarily shortens T1 (increasing signal), it also shortens the spin-spin (T2) relaxation time.[4][5] At low to moderate concentrations, the T1-shortening effect dominates, resulting in signal enhancement. However, at high concentrations, the T2-shortening effect becomes more pronounced, causing signal loss.[4][6] This is particularly observed in areas of high contrast agent accumulation, such as the kidneys and bladder during excretion.[4]
Q3: What is the recommended standard dose of Gadopentetate dimeglumine?
The typical recommended dosage for most applications in both adults and children (2 years and older) is 0.1 mmol/kg of body weight (equivalent to 0.2 mL/kg), administered as a rapid intravenous bolus.[1][7][8]
Q4: How does the magnetic field strength affect the performance of Gadopentetate dimeglumine?
The relaxivity of gadolinium-based contrast agents, and thus their effectiveness, is dependent on the magnetic field strength.[9] Generally, T1 relaxivity decreases at higher field strengths.[10] This means that to achieve similar contrast enhancement at a higher field strength (e.g., 3T vs. 1.5T), adjustments to the imaging protocol or contrast dose may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during MRI experiments using Gadopentetate dimeglumine.
Problem 1: Unexpectedly low signal or signal loss in areas of interest after contrast administration.
-
Possible Cause: High concentration of Gadopentetate dimeglumine leading to T2-shortening and signal saturation.[4][6] This is common in dynamic contrast-enhanced (DCE-MRI) studies or in organs with high contrast uptake.
-
Troubleshooting Steps:
-
Reduce Contrast Agent Dose: If permissible by the experimental design, consider reducing the injected dose. Studies have shown that arterial signal saturation is likely to occur at doses exceeding 0.01 mmol/kg in myocardial perfusion imaging.
-
Optimize Injection Rate: A slower injection rate can lead to a lower peak arterial concentration, potentially mitigating saturation effects.[11]
-
Adjust Pulse Sequence Parameters:
-
Decrease Echo Time (TE): A shorter TE will minimize the effects of T2 shortening.[12]
-
Optimize Flip Angle: For gradient echo sequences, a lower flip angle can reduce signal saturation at high contrast concentrations.[6][13] The optimal flip angle will depend on the specific sequence and tissue being imaged.
-
-
Utilize a Different Pulse Sequence: Consider sequences that are less sensitive to T2 effects.
-
Problem 2: Difficulty in achieving a linear relationship between signal intensity and contrast agent concentration for quantitative analysis.
-
Possible Cause: The relationship between gadolinium concentration and signal intensity is inherently non-linear, especially at higher concentrations due to the competing T1 and T2 effects.[14]
-
Troubleshooting Steps:
-
Work within a Lower Concentration Range: Whenever possible, design the experiment to utilize lower concentrations of Gadopentetate dimeglumine where the signal response is more linear.
-
Optimize Flip Angle for Linearity: For quantitative studies, a lower flip angle may provide a more linear relationship between signal intensity and concentration, although this might come at the cost of a lower maximum signal-to-noise ratio (SNR).[6]
-
Use T1 Mapping: Instead of relying on signal intensity, perform T1 mapping before and after contrast administration. The change in the relaxation rate (R1 = 1/T1) is linearly proportional to the concentration of the contrast agent.
-
Perform Phantom Calibrations: Create a phantom with known concentrations of Gadopentetate dimeglumine and image it using the same protocol as your experiment. This will allow you to generate a calibration curve to convert signal intensity to concentration.
-
Problem 3: Inconsistent or poor contrast enhancement across different experiments.
-
Possible Cause: Variations in experimental conditions can significantly impact the resulting contrast enhancement.
-
Troubleshooting Steps:
-
Standardize Injection Protocol: Ensure the dose, injection rate, and saline flush are consistent for all subjects.[7]
-
Consistent Imaging Timing: The timing of image acquisition relative to the contrast injection is critical, especially for dynamic studies. Optimal contrast is often observed within a specific time window post-injection.[3]
-
Verify Equipment Functionality: Ensure the MRI scanner, coils, and injection system are functioning correctly.
-
Account for Physiological Variability: Be aware that physiological factors such as cardiac output and renal function can influence the pharmacokinetics of the contrast agent and thus the resulting enhancement.
-
Data Presentation
Table 1: Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma at Different Field Strengths
| Magnetic Field Strength (Tesla) | r1 Relaxivity (L/mmol·s) | r2 Relaxivity (L/mmol·s) |
| 0.2 T | ~5.3 | ~6.5 |
| 1.5 T | ~4.1 | ~4.6 |
| 3.0 T | ~3.8 | ~5.1 |
Data adapted from Pintaske J, et al. Invest Radiol. 2006.[10]
Table 2: Concentration-Dependent Signal Intensity (Illustrative Example)
| Gadopentetate Dimeglumine Concentration (mM) | Relative Signal Intensity (Arbitrary Units) on T1-weighted Gradient Echo |
| 0 (Pre-contrast) | 100 |
| 0.5 | 250 |
| 1.0 | 400 |
| 2.0 | 550 |
| 5.0 | 450 (Signal saturation begins) |
| 10.0 | 300 (Significant signal loss) |
Note: These are illustrative values. The exact signal intensity curve will depend on the specific MRI sequence parameters, field strength, and tissue type. Phantom studies have shown that with 3D-GRE sequences, the peak contrast ratio for gadopentetate dimeglumine occurs around 5 mmol/L.[15]
Experimental Protocols
Protocol 1: Phantom Study for Generating a Signal Intensity vs. Concentration Curve
Objective: To determine the relationship between Gadopentetate dimeglumine concentration and signal intensity for a specific MRI protocol.
Materials:
-
Gadopentetate dimeglumine solution (0.5 mmol/mL).[1]
-
Saline or purified water.
-
A set of phantoms (e.g., tubes or vials).
-
MRI scanner.
Methodology:
-
Prepare a Dilution Series: Create a series of phantoms with varying concentrations of Gadopentetate dimeglumine, for example, ranging from 0 to 10 mM.
-
Phantom Placement: Arrange the phantoms within the MRI scanner's field of view.
-
Image Acquisition:
-
Use the exact T1-weighted sequence (e.g., spoiled gradient-recalled echo - SPGR) that will be used in the main experiment.
-
Define and fix the imaging parameters: Repetition Time (TR), Echo Time (TE), Flip Angle, receiver bandwidth, etc.
-
-
Data Analysis:
-
Draw a region of interest (ROI) within each phantom on the acquired images.
-
Measure the mean signal intensity for each ROI.
-
Plot the mean signal intensity as a function of the Gadopentetate dimeglumine concentration.
-
Protocol 2: Dynamic Contrast-Enhanced MRI (DCE-MRI) with Mitigation for Signal Saturation
Objective: To perform DCE-MRI while minimizing signal saturation in the arterial input function (AIF).
Methodology:
-
Subject Preparation: Position the subject in the MRI scanner and place the imaging coil over the region of interest.
-
Pre-contrast Imaging: Acquire baseline T1-weighted images and, if performing quantitative analysis, a pre-contrast T1 map.
-
Contrast Administration:
-
Administer a low dose of Gadopentetate dimeglumine (e.g., 0.01-0.05 mmol/kg).
-
Use a power injector for a controlled injection rate.
-
Follow the contrast injection with a saline flush.
-
-
Dynamic Image Acquisition:
-
Begin acquiring a time-series of T1-weighted images immediately before or at the start of the contrast injection.
-
Use a pulse sequence optimized to reduce saturation effects:
-
Sequence Type: A fast spoiled gradient echo sequence is commonly used.
-
Flip Angle: Employ a reduced flip angle (e.g., 10°-30°). The optimal angle should be determined based on simulations or pilot scans to balance SNR and linearity.[16]
-
Temporal Resolution: Ensure the temporal resolution is sufficient to accurately capture the first pass of the contrast agent.
-
-
-
Post-contrast Imaging: Acquire post-contrast T1-weighted images and, if needed, a post-contrast T1 map.
-
Data Analysis:
-
Select an ROI in a major artery within the field of view to derive the AIF.
-
Analyze the time-intensity curves for the AIF and the tissue of interest.
-
Visualizations
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. The Optimization of Magnetic Resonance Imaging Pulse Sequences in Order to Better Detection of Multiple Sclerosis Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. mriquestions.com [mriquestions.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Flip Angle on the Correlation Between Signal Intensity and Different Concentrations of Iron Oxide Nanoparticles Using T1-Weighted Turbo-FLASH Inversion Recovery Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Magnevist (Gadopentetate Dimeglumine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Field strength and dose dependence of contrast enhancement by gadolinium-based MR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the rate of gadopentetate dimeglumine administration on abdominal vascular and soft-tissue MR imaging enhancement patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparing the signal enhancement of a gadolinium based and an iron-oxide based contrast agent in low-field MRI | PLOS One [journals.plos.org]
- 14. Gadobenate dimeglumine (MultiHance) in MR angiography: an in-vitro phantom comparison with gadopentetate dimeglumine (Magnevist) at different concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement effects of hepatic dynamic MR imaging at 3.0 T and 1.5 T using gadoxetic acid in a phantom study: comparison with gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of saturation-recovery dynamic contrast-enhanced MRI acquisition protocol: monte carlo simulation approach demonstrated with gadolinium MR renography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRI with Gadopentetate Dimeglumine at High Field Strengths
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on adjusting MRI acquisition parameters for Gadopentetate dimeglumine at high magnetic field strengths (3T and 7T). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How does increasing the magnetic field strength from 3T to 7T affect T1-weighted imaging with Gadopentetate dimeglumine?
Increasing the magnetic field strength generally leads to a higher signal-to-noise ratio (SNR), which can be leveraged for higher spatial resolution or faster imaging.[1] For T1-weighted contrast-enhanced imaging, the T1 relaxation time of tissues lengthens at higher field strengths.[1][2] While the T1 relaxivity (r1) of Gadopentetate dimeglumine may decrease slightly, the overall effect is an increase in contrast enhancement.[3] This enhanced effect at 7T may allow for a reduction in the standard contrast agent dose compared to 3T studies.[4]
Q2: What is the recommended dosage of Gadopentetate dimeglumine for high-field MRI?
The standard recommended dosage for Gadopentetate dimeglumine is 0.1 mmol/kg body weight, administered as a rapid bolus intravenous injection.[5][6] However, due to the increased contrast effect at higher field strengths like 7T, studies have shown that half the standard dose can provide comparable or even superior lesion enhancement compared to a full dose at 3T.[4] The optimal dose may vary depending on the specific application and imaging protocol.
Q3: Are there safety concerns with using Gadopentetate dimeglumine at high field strengths?
Gadopentetate dimeglumine is a linear, ionic gadolinium-based contrast agent (GBCA).[6] A primary safety concern with some GBCAs is the potential for gadolinium retention in the body.[7] Linear agents are generally considered less stable than macrocyclic agents, which may lead to a higher likelihood of gadolinium deposition.[7] While Gadopentetate dimeglumine has been widely used, it is crucial to adhere to approved dosages and screen patients for renal impairment, as this can increase the risk of adverse events.[6]
Q4: How should I adjust the flip angle for T1-weighted sequences at 3T and 7T?
For T1-weighted spin-echo sequences at 3T, a lower excitation flip angle of around 70° may provide the highest contrast-to-noise ratio.[2] For gradient-echo (GRE) sequences, the optimal flip angle depends on the specific sequence (e.g., spoiled gradient echo) and the tissue being imaged, but it is generally larger than the Ernst angle. Optimization of the flip angle can significantly improve the effective SNR.[8] At 7T, further adjustments are necessary to account for the longer T1 relaxation times and potential for increased specific absorption rate (SAR).
Q5: What are the key differences in imaging protocols between 3T and 7T?
Protocols at 7T are adjusted to take advantage of the higher SNR for improved spatial resolution.[1] However, challenges at 7T include increased susceptibility artifacts and RF field inhomogeneity.[1] Therefore, sequences at 7T often employ techniques to mitigate these effects, such as parallel imaging (e.g., GRAPPA) and careful shimming.[4] The pulse sequence parameters, including TR, TE, and flip angle, need to be re-optimized for 7T imaging.
Troubleshooting Guides
Issue 1: Poor Contrast Enhancement in T1-Weighted Images
| Possible Cause | Troubleshooting Steps |
| Incorrect Pulse Sequence Parameters | - Verify TR and TE: For T1-weighted spin-echo sequences, ensure a short TR (<800 ms) and a short TE (<30 ms) are used.[9] For gradient-echo sequences, use appropriate T1-weighting parameters. - Optimize Flip Angle: The flip angle significantly impacts T1 contrast. For spin-echo at 3T, a lower flip angle (~70°) may be optimal.[2] For gradient-echo, the flip angle should be optimized based on the specific sequence and tissue T1.[8] |
| Suboptimal Contrast Agent Dose | - Confirm Correct Dosage: Ensure the administered dose of Gadopentetate dimeglumine was 0.1 mmol/kg, unless a deliberate dose reduction was planned for 7T imaging.[5] |
| Timing of Image Acquisition | - Acquire Images Post-Injection: For intracranial tumors, the maximal enhancement is typically observed around 5 minutes post-injection, with little change up to 25 minutes.[10] |
Issue 2: Presence of Image Artifacts
| Artifact Type | Appearance | Cause | Troubleshooting/Remedy |
| Chemical Shift Artifact | Bright or dark bands at the interface of fat and water, occurring in the frequency-encoding direction.[11] | Differences in the resonant frequencies of protons in fat and water. This effect is more pronounced at higher magnetic field strengths.[11][12] | - Increase the receiver bandwidth.[11] - Use fat suppression techniques.[11] - Switch the phase and frequency encoding directions. - Use a spin-echo sequence instead of a gradient-echo sequence to eliminate the black boundary artifact.[11] |
| Susceptibility Artifact | Geometric distortion, signal loss (dark areas), and bright signal pile-up, especially near air-tissue interfaces or metallic implants.[13] | Variations in the local magnetic field caused by substances with different magnetic susceptibilities. This is exacerbated at higher field strengths.[13] | - Use shorter TE values to minimize dephasing.[13] - Employ fast spin-echo sequences instead of gradient-echo sequences.[13] - Increase the readout gradient strength.[13] - Use thinner slices.[13] |
| Motion Artifacts (Ghosting) | Ghost-like replications of moving structures in the phase-encoding direction. | Patient movement, breathing, or physiological pulsations. | - Use patient immobilization techniques. - Employ respiratory or cardiac gating. - Utilize single-shot or rapid imaging sequences. |
| Zipper Artifact | A line of alternating bright and dark pixels across the image. | Extraneous RF interference from electronic devices or issues with the scanner room's RF shielding. | - Ensure the scanner room door is properly closed. - Turn off any non-essential electronic equipment in the vicinity. - If the problem persists, it may indicate a hardware issue requiring service.[10] |
Quantitative Data
Table 1: T1 and T2 Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma at Different Field Strengths
| Magnetic Field Strength (Tesla) | T1 Relaxivity (r1) (mM⁻¹s⁻¹) | T2 Relaxivity (r2) (mM⁻¹s⁻¹) |
| 0.2 T | ~4.7 | ~6.4 |
| 1.5 T | ~3.9 | ~4.2 |
| 3.0 T | ~3.3 | ~4.1 |
(Data adapted from studies on the relaxivity of gadolinium-based contrast agents)
Experimental Protocols
Protocol 1: General T1-Weighted Spin-Echo Imaging at 3T
-
Patient Preparation:
-
Screen for contraindications to MRI and GBCAs.
-
Position the patient comfortably to minimize motion.
-
Place an IV catheter for contrast administration.
-
-
Pre-Contrast Imaging:
-
Acquire anatomical localizers.
-
Perform T1-weighted spin-echo sequence without contrast.
-
Repetition Time (TR): 400-600 ms
-
Echo Time (TE): 10-20 ms
-
Flip Angle: 70-90° (consider a lower flip angle like 70° for improved gray-white matter contrast).[2]
-
Slice Thickness: 3-5 mm
-
Matrix Size: 256x256 or higher
-
-
-
Contrast Administration:
-
Administer Gadopentetate dimeglumine at a dose of 0.1 mmol/kg body weight as a bolus injection.[5]
-
Follow with a saline flush.
-
-
Post-Contrast Imaging:
-
Begin post-contrast T1-weighted spin-echo sequence approximately 5 minutes after injection.[10]
-
Use the same sequence parameters as the pre-contrast scan for comparison.
-
Protocol 2: Dynamic Contrast-Enhanced (DCE) MRI at 7T (Generalized)
-
Patient Preparation:
-
As per Protocol 1.
-
-
Pre-Contrast Imaging:
-
Acquire high-resolution T2-weighted anatomical images for localization.
-
Perform a baseline T1-weighted scan using a fast gradient-echo sequence (e.g., spoiled gradient-echo).[14]
-
-
Dynamic T1-Weighted Scan Setup:
-
Contrast Administration:
-
Post-Contrast Imaging:
-
Acquire high-resolution T1-weighted scans after the dynamic series to visualize late enhancement.
-
Visualizations
Caption: Experimental workflow for contrast-enhanced MRI.
References
- 1. Comparison of Routine Brain Imaging at 3 T and 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Protocol design for high relaxivity contrast agents in MR imaging of the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain tumours at 7T MRI compared to 3T—contrast effect after half and full standard contrast agent dose: initial results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. radiopaedia.org [radiopaedia.org]
- 7. mriquestions.com [mriquestions.com]
- 8. researchgate.net [researchgate.net]
- 9. radiopaedia.org [radiopaedia.org]
- 10. attendice.com [attendice.com]
- 11. radiopaedia.org [radiopaedia.org]
- 12. radiologija.bayer.com [radiologija.bayer.com]
- 13. mriquestions.com [mriquestions.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Gadopentetate Dimeglumine Clearance in Renally Impaired Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gadopentetate dimeglumine in renally impaired animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Question: Why am I seeing inconsistent or highly variable clearance rates in my renally impaired animal cohort?
Answer:
Several factors can contribute to variability in gadopentetate dimeglumine clearance rates within a renally impaired animal group. Consider the following troubleshooting steps:
-
Inconsistency in the Renal Impairment Model: The method used to induce renal impairment can have inherent variability.
-
Surgical Models (e.g., 5/6 Nephrectomy): The extent of renal mass reduction can vary between animals, leading to different levels of renal function. Ensure that the surgical procedure is standardized and performed by experienced personnel.
-
Chemically-Induced Models (e.g., Adenine (B156593) Diet): The response to the inducing agent can differ based on individual animal sensitivity, diet consumption, and metabolism. Monitor markers of renal function (e.g., serum creatinine (B1669602), BUN) before and after induction to ensure a consistent level of impairment across the cohort.
-
-
Animal Health and Hydration Status: Dehydration can significantly impact renal blood flow and glomerular filtration rate, thereby affecting clearance. Ensure all animals have free access to water and are adequately hydrated before and during the experiment. Monitor for any signs of distress or illness that could affect physiological parameters.
-
Anesthesia Protocol: The type and depth of anesthesia can influence cardiovascular and renal function. Use a consistent and well-documented anesthesia protocol for all animals. Monitor vital signs throughout the procedure to ensure physiological stability.
-
Dosing and Administration: Inaccurate dosing or inconsistent intravenous administration can lead to variability. Calibrate all dosing equipment and ensure the full dose is administered intravenously without extravasation.
-
Blood Sampling Technique: Traumatic or inconsistent blood sampling can lead to hemolysis or sample dilution, affecting the accuracy of gadolinium concentration measurements. Use a consistent and minimally invasive blood sampling technique.
Question: My measured gadopentetate dimeglumine concentrations in plasma are lower than expected, even in the early time points.
Answer:
Lower-than-expected plasma concentrations of gadopentetate dimeglumine can arise from several issues:
-
Incomplete Intravenous Injection: The contrast agent may have been administered partially subcutaneously or intraperitoneally, leading to slower and incomplete absorption into the systemic circulation. Visually inspect the injection site for any signs of leakage or swelling.
-
Rapid Distribution Phase: Gadopentetate dimeglumine rapidly distributes from the plasma to the extracellular fluid. If the first blood sample is taken too late after injection, the initial peak concentration in the plasma may be missed. Ensure that the first blood sample is collected as soon as feasible after administration.
-
Incorrect Sample Handling and Storage: Gadolinium is a stable element, but improper sample handling can lead to errors. Ensure that blood samples are processed promptly, and plasma is stored at the appropriate temperature (-20°C or -80°C) to prevent degradation of other sample components that might interfere with the assay.
-
Analytical Method Sensitivity: The analytical method used to quantify gadolinium (e.g., ICP-MS) may not be sensitive enough to detect low concentrations, especially at later time points. Verify the limit of detection and limit of quantification of your assay.
Question: I am observing unexpected toxicity or adverse events in my renally impaired animals after gadopentetate dimeglumine administration.
Answer:
While gadopentetate dimeglumine is generally considered safe at standard doses, the risk of adverse events can be heightened in the presence of severe renal impairment.
-
Dose Selection: The dose of gadopentetate dimeglumine should be carefully considered. While standard clinical doses are often translated to animal studies, the compromised renal function may lead to prolonged exposure and increased risk of toxicity. Consider conducting a dose-ranging study to determine the optimal dose for your specific model and experimental question.
-
De-chelation of Gadolinium: In the setting of prolonged circulation time due to renal impairment, there is a theoretical risk of the gadolinium ion (Gd3+) de-chelating from the DTPA molecule. Free Gd3+ is toxic. While this is a greater concern with less stable linear gadolinium-based contrast agents, it is a factor to be aware of.
-
Underlying Health of the Animal Model: The method used to induce renal impairment may have systemic effects beyond the kidneys, making the animals more susceptible to the adverse effects of any administered substance. Closely monitor the animals for any signs of distress.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of gadopentetate dimeglumine in renally impaired animal models.
Q1: What is the expected impact of renal impairment on the clearance of gadopentetate dimeglumine?
A1: Renal impairment significantly reduces the clearance of gadopentetate dimeglumine from the body. This is because gadopentetate dimeglumine is primarily excreted by glomerular filtration. In a healthy state, it is rapidly cleared by the kidneys. However, in renally impaired subjects, the elimination half-life is prolonged, and the total body clearance is decreased. For example, in a study with rabbits, those with induced renal insufficiency had a total body clearance of 3.78 ± 0.19 mL/minute, compared to 14.1 ± 0.56 mL/minute in normal rabbits[1].
Q2: What are the common animal models used to study gadopentetate dimeglumine clearance in the context of renal impairment?
A2: Several animal models are used to mimic human chronic kidney disease (CKD) and study the pharmacokinetics of drugs like gadopentetate dimeglumine. Common models include:
-
5/6 Nephrectomy: This surgical model involves the removal of one kidney and the ligation of branches of the renal artery or the removal of two-thirds of the other kidney, resulting in a significant reduction in renal mass and function.
-
Adenine-Induced Nephropathy: Chronic administration of adenine in the diet leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing tubular injury and interstitial fibrosis, which mimics many aspects of human CKD.
-
Unilateral Ureteral Obstruction (UUO): This model involves the complete ligation of one ureter, leading to hydronephrosis, tubular atrophy, and interstitial fibrosis in the obstructed kidney.
-
Angioinfarction: This method involves the embolization of renal arteries to induce renal ischemia and subsequent renal insufficiency[1].
Q3: How is the clearance of gadopentetate dimeglumine typically measured in animal models?
A3: The clearance of gadopentetate dimeglumine is determined by measuring its concentration in serially collected plasma or serum samples over a specific period after intravenous administration. The concentration of gadolinium is most accurately quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The clearance rate is then calculated using pharmacokinetic modeling software based on the concentration-time data.
Q4: What are the key considerations for the experimental protocol when studying gadopentetate dimeglumine clearance in renally impaired animals?
A4: Key considerations for a robust experimental protocol include:
-
Well-characterized Animal Model: Ensure the renal impairment in your chosen model is stable and reproducible.
-
Appropriate Control Groups: Include a group of healthy animals and a sham-operated group (for surgical models) to serve as controls.
-
Accurate Dosing: Use a precise and validated method for intravenous administration.
-
Optimal Blood Sampling Schedule: The timing and number of blood samples are critical for accurately capturing the pharmacokinetic profile. More frequent sampling is needed in the initial distribution phase, with less frequent sampling during the elimination phase.
-
Sensitive Analytical Method: Use a highly sensitive and validated method like ICP-MS for quantifying gadolinium concentrations.
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
Data Presentation
Table 1: Gadopentetate Dimeglumine Clearance Rates in a Renally Impaired Animal Model
| Animal Model | Type of Renal Impairment | Gadopentetate Dimeglumine Dose | Mean Total Body Clearance (mL/min) | Control Group Clearance (mL/min) | Reference |
| Rabbit | Angioinfarction | Not specified in abstract | 3.78 ± 0.19 | 14.1 ± 0.56 | [Frank et al., 1990][1] |
Note: Data on clearance rates of gadopentetate dimeglumine in other specific renally impaired animal models is limited in the currently available literature.
Experimental Protocols
1. Induction of Renal Impairment by Angioinfarction in Rabbits (as described by Frank et al., 1990)
This protocol is a summary of the method used to induce renal insufficiency in rabbits to study gadopentetate dimeglumine clearance[1].
-
Animal Preparation: Anesthetize the rabbit using a suitable anesthetic agent.
-
Catheterization: Introduce a catheter into the femoral artery and advance it to the aorta.
-
Renal Artery Cannulation: Selectively cannulate the renal artery of one kidney.
-
Embolization: Inject an embolic agent (e.g., Gelfoam particles) into the renal artery until blood flow is significantly reduced or stopped. The amount and size of the particles should be standardized to achieve a consistent level of infarction.
-
Confirmation: Confirm the reduction in renal blood flow via angiography.
-
Post-Procedure Care: Recover the animal from anesthesia and provide appropriate post-operative care, including analgesics and monitoring of hydration and food intake.
-
Verification of Renal Impairment: Allow a period for the renal function to stabilize (e.g., one week). Confirm the level of renal impairment by measuring serum creatinine and/or blood urea (B33335) nitrogen (BUN) levels.
2. Measurement of Gadopentetate Dimeglumine Clearance
The following is a general protocol for measuring the clearance of gadopentetate dimeglumine in an animal model.
-
Animal Preparation: Anesthetize the animal and place a catheter in a suitable vein for administration of the contrast agent and in an artery for blood sampling.
-
Baseline Blood Sample: Collect a pre-dose blood sample to serve as a baseline.
-
Administration of Gadopentetate Dimeglumine: Administer a precise dose of gadopentetate dimeglumine as an intravenous bolus. Record the exact time of administration.
-
Serial Blood Sampling: Collect arterial blood samples at predetermined time points after administration (e.g., 2, 5, 10, 15, 30, 60, 90, 120, 180, and 240 minutes). The exact timing will depend on the animal model and the expected clearance rate.
-
Sample Processing: Immediately process the blood samples to separate plasma or serum. Store the samples at -20°C or lower until analysis.
-
Gadolinium Quantification: Determine the concentration of gadolinium in each plasma/serum sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate the total body clearance of gadopentetate dimeglumine using appropriate pharmacokinetic modeling software. A non-compartmental or a two-compartment model is typically used.
Mandatory Visualization
Caption: Experimental workflow for determining gadopentetate dimeglumine clearance.
Caption: Factors influencing gadopentetate dimeglumine clearance rates.
References
Validation & Comparative
A Comparative Guide: Gadopentetate Dimeglumine vs. Gadobutrol for Brain Metastasis Detection
For researchers, scientists, and drug development professionals navigating the landscape of neuro-oncology imaging, the choice of a gadolinium-based contrast agent (GBCA) is pivotal for the accurate detection and monitoring of brain metastases. This guide provides an objective comparison of two frequently utilized GBCAs: gadopentetate dimeglumine, a linear ionic agent, and gadobutrol (B1674391), a macrocyclic non-ionic agent. This comparison is supported by experimental data from clinical studies to aid in making informed decisions for research and clinical trial protocols.
Performance in Brain Metastasis Detection: A Quantitative Comparison
Clinical studies have demonstrated notable differences in the efficacy of gadobutrol compared to gadopentetate dimeglumine for the detection and visualization of brain metastases. Gadobutrol, a high-relaxivity and high-concentration (1.0 M) agent, has shown advantages in lesion detection and conspicuity.[1][2]
Table 1: Lesion Detection and Conspicuity
| Feature | Gadopentetate Dimeglumine | Gadobutrol | Study Findings |
| Total Lesions Detected (Standard Dose) | 65 | 67 | In an intraindividual comparison, gadobutrol detected two additional lesions in two different patients.[1][3] |
| Total Lesions Detected (Double Dose) | 130 | 155 | A study using a double dose (0.2 mmol/kg) of both agents found that gadobutrol detected 25 additional lesions.[4][5] |
| Lesion Conspicuity | Equivalent in 17/27 cases | Improved in 10/27 cases | Gadobutrol demonstrated significantly improved lesion conspicuity (P=0.002).[1][3] |
Table 2: Quantitative MRI Metrics (Standard Dose at 3T)
A study comparing the two agents at a standard dose of 0.1 mmol/kg on a 3T MRI scanner revealed statistically significant improvements with gadobutrol across several objective measures.[6]
| Metric | Gadopentetate Dimeglumine (Mean ± SD) | Gadobutrol (Mean ± SD) | P-value |
| Signal-to-Noise Ratio (SNR) | 199.19 ± 84.74 | 214.80 ± 86.03 | < 0.0001 |
| Contrast-to-Noise Ratio (CNR) | 63.74 ± 53.91 | 75.42 ± 53.19 | < 0.0001 |
| Contrast Enhancement (CE) | 85.08 ± 64.98 | 99.85 ± 61.56 | < 0.0001 |
| Contrast-to-Brain Ratio (CBR) | 0.46 ± 0.35 | 0.54 ± 0.34 | < 0.0001 |
| Contrast Enhancement Ratio (CER) | 0.86 ± 0.84 | 0.97 ± 0.68 | < 0.0001 |
Table 3: Quantitative MRI Metrics (Double Dose)
A study comparing a double dose (0.2 mmol/kg) of both agents also demonstrated superior performance with gadobutrol.[5]
| Metric | Gadopentetate Dimeglumine (Mean ± SD) | Gadobutrol (Mean ± SD) | P-value |
| Lesion-Brain CNR | 1.90 ± 0.26 | 2.17 ± 0.19 | 0.00011 |
Physicochemical Properties
The observed differences in imaging performance can be attributed to the distinct physicochemical properties of the two agents. Gadobutrol has a higher T1 relaxivity compared to gadopentetate dimeglumine, which means it is more effective at shortening the T1 relaxation time of surrounding water protons, leading to greater signal enhancement on T1-weighted images.[1][2] Furthermore, gadobutrol is formulated at a higher concentration (1.0 M) compared to gadopentetate dimeglumine (0.5 M), which may contribute to a more compact bolus injection and potentially higher local concentrations in the tumor tissue.[1][2]
Table 4: Physicochemical Properties
| Property | Gadopentetate Dimeglumine | Gadobutrol |
| Structure | Linear | Macrocyclic |
| Concentration | 0.5 M | 1.0 M |
| T1 Relaxivity (r1) in plasma at 1.5T, 37°C (L mmol⁻¹ s⁻¹) | 4.1 ± 0.2 | 5.2 ± 0.3 |
Experimental Protocols
The following sections detail the methodologies from key comparative studies.
Intraindividual Comparison at Standard Dose
This study aimed to assess the effectiveness of a standard dose of gadobutrol compared to gadopentetate dimeglumine for the MR detection of brain metastases.[1][3]
-
Patient Population: 27 patients with at least one known cerebral metastasis.[1][3]
-
Study Design: Intraindividual, randomized, blinded crossover comparison. Each patient received both contrast agents with an 18-hour interval between examinations to allow for complete washout.[1][3]
-
Contrast Administration:
-
Imaging Protocol:
-
Image Analysis: Two experienced neuroradiologists, blinded to the contrast agent used, evaluated the images in consensus for the total number of lesions and qualitatively for lesion conspicuity.[1][3]
Comparison at 3T with Delayed Imaging
This study compared the two agents at 3T, including an analysis of delayed imaging.[6]
-
Patient Population: 60 consecutive patients with known or suspected brain metastases.[6]
-
Study Design: Randomized study where each patient underwent two MR scans within 2-5 days with a different contrast agent for each scan.[6]
-
Contrast Administration:
-
Imaging Protocol:
-
Image Analysis: Two experienced radiologists performed subjective evaluations (image quality, lesion margins) and objective evaluations (SNR, CNR, CE, CBR, CER).[6]
Double-Dose Comparison for Gamma Knife Radiosurgery Planning
This study compared the diagnostic efficacy of a double dose of both agents in the context of planning for Gamma Knife radiosurgery (GKS).[4][5]
-
Patient Population: 27 patients diagnosed with brain metastasis who were candidates for GKS.[4][5]
-
Study Design: Retrospective analysis. Patients first received a double dose of gadopentetate dimeglumine for initial diagnosis and later a double dose of gadobutrol for GKS localization.[4][5]
-
Contrast Administration:
-
Imaging Protocol:
-
Image Analysis: Two neuroradiologists counted the number of enhancing lesions and measured the lesion-brain CNR for 45 lesions.[4][5]
Visualizing the Mechanisms and Workflow
To better understand the underlying principles and experimental design, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of cerebral metastases on magnetic resonance imaging: intraindividual comparison of gadobutrol with gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic Yield of Double-Dose Gadobutrol in the Detection of Brain Metastasis: Intraindividual Comparison with Double-Dose Gadopentetate Dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajnr.org [ajnr.org]
- 6. Diagnostic value of gadobutrol versus gadopentetate dimeglumine in enhanced MRI of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Relaxivity: Gadopentetate Dimeglumine vs. Gadobenate Dimeglumine
In the landscape of magnetic resonance imaging (MRI), the efficacy of gadolinium-based contrast agents (GBCAs) is fundamentally linked to their relaxivity, a measure of their ability to shorten the T1 and T2 relaxation times of water protons in surrounding tissues. This guide provides a detailed comparison of two widely utilized linear ionic GBCAs: gadopentetate dimeglumine (Magnevist®) and gadobenate dimeglumine (MultiHance®). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative performance, supported by quantitative data and experimental methodologies.
Gadobenate dimeglumine is recognized for its higher relaxivity, a characteristic attributed to its weak and transient interaction with serum albumin.[1][2] This interaction slows the molecular tumbling rate, leading to more efficient T1 shortening and consequently, greater signal intensity enhancement in T1-weighted images.[2][3]
Quantitative Relaxivity Data
The longitudinal (r1) and transverse (r2) relaxivities of gadopentetate dimeglumine and gadobenate dimeglumine have been empirically determined in human blood plasma at various magnetic field strengths. The data presented below summarizes these findings, offering a direct comparison of their magnetic properties. Gadobenate dimeglumine consistently exhibits higher r1 and r2 values across different field strengths.[4]
| Contrast Agent | Magnetic Field Strength (Tesla) | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) |
| Gadopentetate Dimeglumine | 0.2 T | 5.8 | 9.0 |
| 1.5 T | 4.9 | 6.5 | |
| 3.0 T | 4.3 | 6.1 | |
| Gadobenate Dimeglumine | 0.2 T | 11.9 | 26.1 |
| 1.5 T | 9.7 | 12.4 | |
| 3.0 T | 8.1 | 15.7 |
Data sourced from Pintaske J, et al. (2006). Relaxivity of gadopentetate dimeglumine (Magnevist), gadobutrol (B1674391) (Gadovist), and gadobenate dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla. Invest Radiol.[5]
Experimental Protocol for Relaxivity Measurement
The determination of r1 and r2 relaxivities is crucial for characterizing the efficacy of MRI contrast agents.[6] The following protocol outlines a standard methodology for these measurements using a clinical MRI scanner.
Objective: To determine the longitudinal (r1) and transverse (r2) relaxivities of a contrast agent in a solution, typically plasma, at a specific temperature and magnetic field strength.[3]
Materials:
-
MRI scanner (e.g., 1.5T or 3T)
-
Phantom containing multiple samples of the contrast agent at varying concentrations (e.g., 0.01 mM to 1.0 mM) in the desired medium (e.g., human blood plasma).[6][7]
-
Temperature control system to maintain the phantom at a physiologically relevant temperature (e.g., 37°C).[3][8]
-
Appropriate RF coil (e.g., head coil).[7]
Methodology:
-
Phantom Preparation: Prepare a series of dilutions of the contrast agent in the chosen medium (e.g., human plasma) to create samples with a range of known concentrations.[7]
-
T1 Measurement (Inversion Recovery):
-
T2 Measurement (Spin-Echo):
-
Data Analysis:
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each sample concentration.[3]
-
Plot the relaxation rates (R1 and R2) as a function of the contrast agent concentration.
-
The slope of the linear regression of the R1 versus concentration plot represents the r1 relaxivity (in L·mmol⁻¹·s⁻¹).[3][7]
-
Similarly, the slope of the linear regression of the R2 versus concentration plot yields the r2 relaxivity.[3][7]
-
Factors Influencing Relaxivity
The relaxivity of a gadolinium-based contrast agent is not an intrinsic, static property but is influenced by a variety of molecular and environmental factors. The interplay of these factors determines the ultimate contrast enhancement observed in an MRI scan.[9][10]
Caption: Factors influencing the relaxivity of gadolinium-based contrast agents.
References
- 1. Comparison of Gadobenate Dimeglumine and Gadodiamide in the Evaluation of Spinal Vascular Anatomy with MR Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter, Intraindividual Comparison of Single-Dose Gadobenate Dimeglumine and Double-Dose Gadopentetate Dimeglumine for MR Angiography of the Supra-Aortic Arteries (the Supra-Aortic VALUE Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. researchgate.net [researchgate.net]
- 5. appliedradiology.com [appliedradiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. essay.utwente.nl [essay.utwente.nl]
- 9. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Gadopentetate Dimeglumine for DCE-MRI in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gadopentetate dimeglumine (Magnevist®) for Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in preclinical cancer models against alternative contrast agents. The information presented is supported by experimental data to aid in the selection of the most appropriate contrast agent for oncological research.
Introduction to DCE-MRI in Oncology
Dynamic Contrast-Enhanced Magnetic resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative information about the pathophysiology of the tumor microenvironment, particularly vascular characteristics such as perfusion and permeability.[1][2][3] This is achieved by acquiring rapid T1-weighted images before, during, and after the administration of a contrast agent. The signal enhancement over time is then analyzed using pharmacokinetic models to derive parameters that reflect the underlying physiology of the tumor vasculature.[1][4][5]
Gadopentetate dimeglumine, a gadolinium-based contrast agent (GBCA), has been a cornerstone in clinical and preclinical DCE-MRI studies for decades.[2] Its validation in various cancer models has established it as a benchmark for assessing tumor vascularity and response to therapy. However, the landscape of contrast agents is evolving, with alternatives offering different safety profiles and enhancement characteristics. This guide aims to provide a comparative overview to inform the selection of contrast agents in preclinical cancer research.
Experimental Validation of Gadopentetate Dimeglumine
Gadopentetate dimeglumine has been extensively validated in a wide range of preclinical cancer models. These studies have demonstrated its utility in quantifying changes in tumor vascularity in response to anti-angiogenic and antivascular therapies.
A typical experimental workflow for the validation of a contrast agent in a preclinical DCE-MRI study is outlined below.
Pharmacokinetic Modeling: The Tofts Model
The most commonly used pharmacokinetic model in preclinical DCE-MRI is the Tofts model.[5][6][7] This model describes the exchange of the contrast agent between the blood plasma and the extravascular extracellular space (EES).
The primary parameters derived from the Tofts model are:
-
Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the blood plasma into the EES. It is influenced by both blood flow and vessel permeability.[4][6]
-
ve (Fractional Volume of the EES): Represents the volume of the extravascular extracellular space per unit volume of tissue.[4][6]
-
kep (Rate Constant): Describes the rate of transfer of the contrast agent from the EES back into the blood plasma. It is related to Ktrans and ve by the equation kep = Ktrans / ve.[6]
Comparison of Gadopentetate Dimeglumine with Alternative Contrast Agents
While Gadopentetate dimeglumine is a well-established contrast agent, several alternatives are available for preclinical DCE-MRI, each with its own set of properties.
Gadolinium-Based Contrast Agents (GBCAs)
Other GBCAs are often compared to Gadopentetate dimeglumine. These agents differ in their molecular structure (linear vs. macrocyclic) and ionic properties, which can influence their relaxivity and safety profiles.
| Contrast Agent | Molecular Structure | Key Characteristics | Comparative Performance Notes |
| Gadopentetate dimeglumine | Linear, Ionic | The first clinically approved GBCA, widely used as a benchmark.[8] | Provides robust and reproducible measurements of tumor vascular parameters. |
| Gadobutrol (B1674391) (Gadavist®) | Macrocyclic, Non-ionic | Higher relaxivity and concentration compared to Gadopentetate dimeglumine.[9][10] | Studies in brain metastases have shown that gadobutrol can lead to greater enhancement and a higher rate of lesion detection compared to gadopentetate dimeglumine.[9][11] In ultrafast breast DCE-MRI, gadobutrol demonstrated stronger early enhancement kinetics.[10] |
| Gadoterate (B1198928) meglumine (B1676163) (Dotarem®) | Macrocyclic, Ionic | High kinetic and thermodynamic stability.[12] | In ultrafast breast DCE-MRI, gadoterate meglumine provided improved tumor-to-background parenchymal enhancement contrast and higher sensitivity for some kinetic parameters compared to gadobutrol.[10] |
| Gadobenate dimeglumine (MultiHance®) | Linear, Ionic | Exhibits some protein binding, leading to higher relaxivity. | Has shown superiority over gadopentetate dimeglumine in terms of contrast enhancement and lesion characterization in brain tumors.[9] In liver imaging, it is equivalent in the dynamic phase but superior in the delayed phase.[13] |
Non-Gadolinium-Based Contrast Agents
Concerns about gadolinium deposition have spurred the development of non-gadolinium-based contrast agents.
| Contrast Agent Class | Example | Mechanism of Action | Comparative Performance Notes |
| Manganese-Based | Mn-PyC3A, Manganese Chloride | Paramagnetic manganese ions (Mn2+) shorten T1 relaxation time.[14][15] | Manganese-based agents have shown comparable intravascular contrast enhancement to Gadopentetate dimeglumine in non-human primate models.[1] Orally administered manganese has been shown to be comparable to gadobenate dimeglumine for the visualization of colorectal liver metastases.[16][17] |
| Iron-Based | Ferumoxytol, Iron Chelates | Superparamagnetic iron oxide nanoparticles (SPIONs) or paramagnetic iron chelates shorten T1 or T2* relaxation times. | Iron chelates have been shown to provide similar T1 contrast enhancement to Gadopentetate dimeglumine in a breast cancer mouse model, albeit at a higher dose.[[“]] |
Quantitative Data Summary
The following table summarizes representative quantitative data from preclinical studies comparing Gadopentetate dimeglumine with an alternative. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Cancer Model | Contrast Agent | Dose (mmol/kg) | Ktrans (min-1) | ve | Reference |
| C3H Mammary Carcinoma (Mouse) | Gadopentetate dimeglumine | 0.15 | Data not specified in abstract | Data not specified in abstract | [19] |
| 9L Glioma (Rat) | Gadopentetate dimeglumine | 0.2 | Semi-quantitative analysis performed | - | [2] |
| Murine Mammary Carcinoma | Gadodiamide (Omniscan®) - Low Dose | 0.04 | Values reported as larger than high dose | Values reported as larger than high dose | [20] |
| Murine Mammary Carcinoma | Gadodiamide (Omniscan®) - High Dose | 0.2 | Values reported as smaller than low dose | Values reported as smaller than low dose | [20] |
| Malignant Breast Lesions (Human - Clinical Study) | Gadoterate meglumine | 0.1 | Median: 0.081 | - | [12] |
| Malignant Breast Lesions (Human - Clinical Study) | Gadobutrol | 0.1 | Data showed steeper early enhancement | - | [10] |
Note: Quantitative values for Ktrans and ve are highly dependent on the tumor model, its stage of development, and the specifics of the data analysis pipeline. The table illustrates the types of data available rather than providing a direct universal comparison.
Detailed Experimental Protocols
Example Protocol: DCE-MRI in a Murine Mammary Cancer Model[19]
-
Animal Model: C3(1) SV40 large T antigen (Tag) mice.
-
Tumor Induction: Spontaneous development of mammary tumors.
-
MRI System: 4.7 Tesla Bruker magnet.
-
Imaging Sequence:
-
Localization: Multi-slice axial gradient echo (TR/TE = 675/7 ms, flip angle = 30°, FOV = 30 mm, matrix = 256x256, slice thickness = 0.5 mm).
-
DCE-MRI: Gradient echo (TR/TE = 30/3.5 ms, flip angle = 20°, FOV = 30 mm, matrix = 128x128, slice thickness = 1.0 mm).
-
-
Contrast Agent Administration: 0.15 mmol/kg Gadopentetate dimeglumine injected after approximately 20 seconds of baseline imaging.
-
Data Analysis:
-
Pharmacokinetic Model: Two-compartment model.
-
Arterial Input Function (AIF): Derived from a muscle ROI using the reference tissue method.
-
Derived Parameters: Ktrans and ve maps were generated on a pixel-by-pixel basis.
-
Example Protocol: DCE-MRI in a Rat Glioma Model[2]
-
Animal Model: Rats with 9L glioma.
-
Contrast Agent Administration: 0.2 mmol/kg Gadopentetate dimeglumine.
-
Data Analysis: Perfusion was estimated as the maximum slope of the signal intensity curves.
Conclusion
Gadopentetate dimeglumine remains a robust and well-validated contrast agent for preclinical DCE-MRI in a variety of cancer models. It serves as a reliable standard for assessing tumor vascularity. However, alternative gadolinium-based agents such as Gadobutrol and Gadobenate dimeglumine may offer advantages in terms of enhanced lesion conspicuity and higher relaxivity, which could be beneficial in specific research contexts. The development of non-gadolinium-based contrast agents, particularly manganese- and iron-based compounds, presents a promising future direction, potentially mitigating concerns associated with gadolinium deposition. The choice of contrast agent for a preclinical DCE-MRI study should be guided by the specific research question, the cancer model being used, and the desired balance between established validation and the potential benefits of newer agents.
The underlying biological process being interrogated by DCE-MRI in oncology is angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
References
- 1. Dynamic Contrast Enhanced Magnetic Resonance Imaging in Oncology: Theory, Data Acquisition, Analysis, and Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. paul-tofts-phd.org.uk [paul-tofts-phd.org.uk]
- 5. paul-tofts-phd.org.uk [paul-tofts-phd.org.uk]
- 6. mriquestions.com [mriquestions.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimal acquisition and modeling parameters for accurate assessment of low Ktrans blood-brain barrier permeability using dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus gadobutrol in malignant lesions and background parenchymal enhancement - Chumsaengsri - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 11. Diagnostic value of gadobutrol versus gadopentetate dimeglumine in enhanced MRI of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical application of gadoterate meglumine in abbreviated dynamic contrast-enhanced magnetic resonance imaging of the breast with ultrafast imaging: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of gadobenate dimeglumine with gadopentetate dimeglumine for magnetic resonance imaging of liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Lesion Visualization of an Oral Manganese Contrast Agent Compared to Unenhanced MRI and Gadobenate Dimeglumine in Patients Undergoing Liver Magnetic Resonance Imaging for Evaluation of Colorectal Cancer Metastases: Centralized Assessment of a Randomized, Crossover, Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lesion Visualization of an Oral Manganese Contrast Agent Compared to Unenhanced MRI and Gadobenate Dimeglumine in Patients Undergoing Liver Magnetic Resonance Imaging for Evaluation of Colorectal Cancer Metastases: Centralized Assessment of a Randomized, Crossover, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. cds.ismrm.org [cds.ismrm.org]
- 20. Comparison of DCE-MRI of murine model cancers with a low dose and high dose of contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Linear vs. Macrocyclic Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of linear and macrocyclic gadolinium-based contrast agents (GBCAs) based on preclinical research. The following sections detail quantitative data on gadolinium retention, T1 relaxivity, and potential toxicity mechanisms, supported by experimental protocols and visual representations of key biological pathways and workflows.
Executive Summary
Preclinical evidence consistently demonstrates significant differences in the stability and in-vivo behavior of linear and macrocyclic GBCAs. The fundamental structural difference—an open-chain versus a caged chelate—profoundly impacts the propensity for gadolinium (Gd³⁺) release and subsequent tissue deposition. Studies in various animal models, predominantly rodents, indicate that linear GBCAs are associated with substantially higher levels of gadolinium retention in tissues such as the brain, bone, skin, and kidney long after administration. This retention is a direct consequence of their lower kinetic and thermodynamic stability compared to their macrocyclic counterparts. The dissociation of the toxic Gd³⁺ ion from linear chelates is thought to be a primary trigger for pathological processes, including the activation of pro-inflammatory and pro-fibrotic pathways. In contrast, macrocyclic agents exhibit significantly greater stability, leading to minimal long-term gadolinium deposition and a more favorable safety profile in preclinical models.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of linear and macrocyclic GBCAs.
Table 1: Gadolinium Retention in Various Tissues (Rodent Models)
| Tissue | Linear GBCAs (nmol/g or µg/g) | Macrocyclic GBCAs (nmol/g or µg/g) | Fold Difference (Linear/Macrocyclic) | Key Findings & Citations |
| Brain (Cerebellum) | 1.91 - 6.9 | 0.04 - 1.6 | ~24-77x higher with linears | Linear GBCAs lead to persistent gadolinium deposition in the brain, while macrocyclic agents show ongoing elimination.[1][2] |
| Brain (Deep Cerebellar Nuclei) | 12.0 - 27.1 | 1.4 | ~9-20x higher with linears | Marked Gd retention and T1 hyperintensity observed with linear GBCAs in renally impaired rats; minimal retention with macrocyclics.[3] |
| Bone (Femur) | Significantly Higher | Lower | 4.4x higher with linears | Bone acts as a significant reservoir for gadolinium, particularly from linear agents.[4][5] |
| Skin | 1.70 (µmol/g) | Substantially Lower | High | Linear GBCAs are associated with higher gadolinium concentrations in the skin, a key site in nephrogenic systemic fibrosis.[6][7] |
| Kidney | 502 (ng/g) | 86 (ng/g) | ~6x higher with linears | The kidney, the primary route of excretion, shows higher residual gadolinium after administration of linear GBCAs.[8][9] |
| Liver | 445 (ng/g) | 21 (ng/g) | ~21x higher with linears | Significant differences in hepatic retention are observed between the two classes of agents.[8] |
Table 2: Comparative T1 Relaxivity of GBCAs
| GBCA Type | Example Agents | T1 Relaxivity (mM⁻¹s⁻¹) in Human Plasma (3T) | Key Findings & Citations |
| Linear (Ionic) | Gadopentetate dimeglumine | ~4.1 | Generally exhibit lower relaxivity compared to some macrocyclic agents. |
| Linear (Non-ionic) | Gadodiamide | ~4.0 | Similar relaxivity to ionic linear agents. |
| Macrocyclic (Ionic) | Gadoterate (B1198928) meglumine | ~3.6 | |
| Macrocyclic (Non-ionic) | Gadobutrol | ~5.0 | Gadobutrol consistently shows higher T1 relaxivity among macrocyclic agents. |
| Macrocyclic (Non-ionic) | Gadoteridol | ~3.7 |
Note: Relaxivity values can vary depending on the magnetic field strength and the medium in which they are measured.
Experimental Protocols
Repeated Administration of GBCAs in Rodent Models
A common experimental design to assess long-term gadolinium retention involves repeated administration of GBCAs to rats.
-
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used. In some studies, models of renal impairment (e.g., subtotal nephrectomy) are utilized to mimic at-risk patient populations.[3]
-
GBCA Administration:
-
Agents: A selection of linear (e.g., gadodiamide, gadobenate dimeglumine) and macrocyclic (e.g., gadoterate meglumine, gadobutrol, gadoteridol) GBCAs are compared against a saline control group.
-
Dosage and Frequency: Doses typically range from 0.6 to 2.5 mmol/kg body weight, administered intravenously (tail vein) multiple times per week (e.g., 4-5 times) for several weeks (e.g., 4-5 weeks).[1][3]
-
-
Washout Period: Following the final administration, animals are housed for a "washout" period, which can range from a few weeks to a year, to assess long-term retention and clearance.[2]
-
Tissue Harvesting: At the end of the study period, animals are euthanized, and various tissues (brain, femur, skin, kidneys, liver, spleen) are harvested for analysis.
Quantification of Gadolinium in Tissues by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace amounts of gadolinium in biological samples.
-
Sample Preparation:
-
Harvested tissues are weighed and then dried or frozen.
-
The tissue samples are digested using a mixture of strong acids (e.g., nitric acid, hydrochloric acid) and often hydrogen peroxide, typically with the aid of a microwave digestion system to ensure complete dissolution.
-
The digested samples are then diluted with deionized water to a final volume suitable for ICP-MS analysis.
-
-
ICP-MS Analysis:
-
The diluted sample is introduced into the ICP-MS instrument.
-
The sample is nebulized and passes through a high-temperature argon plasma, which ionizes the gadolinium atoms.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
A detector quantifies the number of gadolinium ions, allowing for the determination of the gadolinium concentration in the original tissue sample, often expressed in nmol/g or µg/g of tissue.
-
Mandatory Visualization
Signaling Pathway: Gadolinium-Induced Fibrosis via TGF-β
Free gadolinium (Gd³⁺), more readily released from linear GBCAs, is implicated in the pathogenesis of fibrosis. One of the key mechanisms is the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a central role in tissue repair and fibrosis.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. researchgate.net [researchgate.net]
- 3. Gadolinium Retention, Brain T1 Hyperintensity, and Endogenous Metals: A Comparative Study of Macrocyclic Versus Linear Gadolinium Chelates in Renally Sensitized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in gadolinium retention after repeated injections of macrocyclic MR contrast agents to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin Toxicity After Exposure to Gadolinium-Based Contrast Agents in Normal Renal Function, Using Clinical Approved Doses: Current Status of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Gadolinium-Based Contrast Media Nephrotoxicity in Kidney Impairment: The Physio-Pathological Conditions for the Perfect Murder - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Tumor Microvasculature: A Comparative Guide to Gadopentetate Dimeglumine Perfusion MRI and Histological Validation
For researchers, scientists, and drug development professionals navigating the complexities of tumor angiogenesis, the accurate assessment of microvasculature is paramount. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) using the contrast agent Gadopentetate dimeglumine stands as a prominent non-invasive technique for this purpose. This guide provides an objective comparison of its performance, validated against the gold standard of histology, and supported by experimental data to inform preclinical and clinical research.
This guide delves into the cross-validation of Gadopentetate dimeglumine perfusion MRI with histological findings, offering a clear perspective on its utility in quantifying tumor angiogenesis. By examining the experimental protocols and quantitative correlations, researchers can better understand the strengths and limitations of this imaging modality in their pursuit of novel cancer therapies.
Performance Against Histology: A Quantitative Look
The cornerstone of validating any imaging biomarker is its correlation with ground-truth histological measurements. In the context of tumor perfusion, a key parameter derived from DCE-MRI is the volume transfer constant (Ktrans), which reflects vessel permeability and surface area. This is often compared with Microvessel Density (MVD), a histological marker of angiogenesis.
A pivotal study directly investigated the correlation between DCE-MRI-derived parameters using Gadopentetate dimeglumine and histologically determined MVD in a preclinical cancer model. The findings demonstrate a significant positive correlation, substantiating the use of this non-invasive technique to assess tumor vascularity.
| MRI Perfusion Parameter | Histological Correlate | Correlation Coefficient (r) | P-value | Study Reference |
| Endothelial Transfer Coefficient (KPS)¹ | Microvessel Density (MVD) | 0.6 | .02 | [1] |
¹Note: In the context of this study, KPS (permeability-surface area product) derived from a two-compartment model is analogous to the more commonly used Ktrans.
The data reveals a strong, statistically significant relationship between the MRI-derived perfusion metric and the histological measure of vessel density.[1] This correlation provides confidence that Gadopentetate dimeglumine-enhanced MRI can effectively characterize the underlying tumor microenvironment.
Experimental Workflow: From Imaging to Histology
The process of cross-validating perfusion MRI with histology involves a meticulous, multi-step workflow. The following diagram illustrates the typical experimental procedure undertaken in such validation studies.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of these validation studies, a detailed understanding of the methodologies is essential.
Animal Model and Tumor Induction
Studies often utilize immunodeficient mice with subcutaneously implanted human cancer cell lines (e.g., colon carcinoma) to serve as a reproducible tumor model.[1] Tumor growth is monitored, and imaging is performed when tumors reach a specified size.
MRI Acquisition
-
Imaging System: Experiments are typically conducted on clinical MRI systems (e.g., 1.5T) to enhance the translational relevance of the findings.[1]
-
Pre-contrast Imaging: T1-weighted images are acquired before the injection of the contrast agent to establish a baseline.
-
Contrast Agent Administration: A bolus of Gadopentetate dimeglumine (e.g., 0.2 mmol/kg) is administered intravenously.
-
Dynamic Scanning: A series of fast T1-weighted images are acquired dynamically over several minutes to capture the influx and washout of the contrast agent in the tumor tissue.
Histological Analysis
-
Tissue Preparation: Following the final imaging session, the animal is euthanized, and the tumor is excised. The tissue is then fixed in formalin and embedded in paraffin.
-
Immunohistochemistry: Thin sections of the tumor are stained with specific antibodies to highlight endothelial cells (e.g., CD31), allowing for the visualization and quantification of microvessels.
-
Microvessel Density (MVD) Quantification: The stained sections are examined under a microscope, and the number of microvessels per unit area is counted, often in "hot spots" of high vascularity, to determine the MVD.[1]
Data Analysis and Correlation
-
MRI Data Processing: The dynamic MRI data is analyzed using pharmacokinetic models (e.g., a two-compartment model) to generate parametric maps of perfusion, such as Ktrans (or KPS).[1]
-
Image Co-registration: The MRI-derived parametric maps are carefully co-registered with the corresponding histological sections to ensure that the same anatomical regions are being compared.
-
Statistical Analysis: Statistical methods, such as correlation coefficients (e.g., Pearson's or Spearman's), are used to quantify the relationship between the MRI perfusion parameters and the histological measurements.
Comparison with Alternatives
While Gadopentetate dimeglumine is a widely used small-molecule contrast agent, other agents exist. A comparative study evaluated its performance against Ultrasmall Superparamagnetic Iron Oxide (USPIO) particles, a macromolecular contrast agent. The study found that the correlation between the derived perfusion parameter (KPS) and MVD was similarly strong for both agents (r=0.6 for both).[1] This suggests that for the purpose of assessing tumor angiogenesis through permeability and surface area, Gadopentetate dimeglumine performs as well as this alternative agent.[1]
Conclusion
The cross-validation of Gadopentetate dimeglumine perfusion MRI with histology provides robust evidence for its utility as a non-invasive biomarker of tumor angiogenesis. The significant correlation between MRI-derived perfusion parameters and histologically determined microvessel density underscores its value in preclinical and clinical research for assessing vascular-targeting therapies. By understanding the underlying experimental protocols and the quantitative data supporting this technique, researchers can confidently employ Gadopentetate dimeglumine DCE-MRI as a powerful tool in the fight against cancer.
References
The Efficacy of Low-Dose Gadopentetate Dimeglumine in Neurological Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of high-quality neuroimaging data is paramount. Gadolinium-based contrast agents (GBCAs) have long been a cornerstone of magnetic resonance imaging (MRI) in neurological research, enhancing the visualization of pathologies. However, concerns about gadolinium retention in the body have spurred investigations into dose reduction strategies. This guide provides a comprehensive comparison of low-dose gadopentetate dimeglumine with standard-dose protocols and alternative contrast agents, supported by experimental data and detailed methodologies.
Gadopentetate dimeglumine, a linear ionic GBCA, enhances MRI images by shortening the longitudinal relaxation time (T1) of adjacent water protons. In the context of neurological disorders, this effect is most pronounced in regions with a compromised blood-brain barrier (BBB), a frequent hallmark of conditions such as brain tumors, multiple sclerosis, and stroke. Disruption of the BBB allows the contrast agent to leak from the vasculature into the interstitial space, leading to a brighter signal on T1-weighted images and improved delineation of lesions.
Comparative Efficacy: Low-Dose vs. Standard-Dose Gadopentetate Dimeglumine
The standard dose for gadopentetate dimeglumine in neuroimaging is 0.1 mmol/kg body weight. Research has explored the feasibility of reducing this dose to minimize gadolinium exposure while maintaining diagnostic efficacy.
Studies on intracranial tumors have shown a dose-dependent relationship with tumor enhancement. While a standard 0.1 mmol/kg dose provides the highest tumor/brain contrast, a moderately reduced or "low dose" may still be clinically acceptable. For instance, in the imaging of meningiomas, a dose reduction to 62% of the standard has been found to be non-inferior in terms of visual assessment, although a statistically significant decrease in the signal difference between the tumor and adjacent brain tissue is observed.[1][2] However, a "micro dose," approximately 25% of the standard, often results in suboptimal differentiation of the tumor from surrounding structures.[1][2] For general intracranial tumors, diagnostically valuable enhancement is seen in 80-90% of cases at the standard dose, compared to 50% at a 0.05 mmol/kg dose and only 10% at a 0.025 mmol/kg dose.[3][4]
In the context of multiple sclerosis (MS), serial administration of the standard 0.1 mmol/kg dose of gadopentetate dimeglumine has been shown to be safe for monitoring disease activity over extended periods.[5] The enhancement of MS lesions is due to perivenular inflammation and a breakdown of the BBB.[3][6] While specific studies on the efficacy of formally defined "low-dose" gadopentetate dimeglumine for MS lesion detection are less common, the underlying principle of BBB disruption suggests that a sufficient dose is necessary to detect subtle or less inflamed lesions.
For early cerebral infarction, gadopentetate dimeglumine enhancement can reveal vascular engorgement and sluggish blood flow even before classic parenchymal enhancement is visible.[7][8] The utility of low-dose protocols in this setting is an area for further investigation.
Comparison with Alternative Gadolinium-Based Contrast Agents
A key consideration in the discussion of low-dose imaging is the availability of alternative GBCAs with different physicochemical properties, notably higher relaxivity. Relaxivity is a measure of a GBCA's efficiency in shortening the T1 of water protons. Agents with higher relaxivity can theoretically achieve similar or greater signal enhancement at a lower dose compared to agents with lower relaxivity like gadopentetate dimeglumine.
Gadobenate dimeglumine is a GBCA with approximately twice the T1 relaxivity of gadopentetate dimeglumine.[9] Numerous intraindividual crossover studies have demonstrated that gadobenate dimeglumine at a standard 0.1 mmol/kg dose provides significantly greater lesion enhancement and diagnostic information in CNS imaging compared to an equivalent dose of gadopentetate dimeglumine.[10] Furthermore, a half-dose (0.05 mmol/kg) of gadobenate dimeglumine has been shown to be non-inferior to a full dose (0.1 mmol/kg) for lesion visualization in the CNS.[11] Studies have also shown that a reduced dose of gadobenate dimeglumine (0.05 mmol/kg) is noninferior to a full dose of gadoterate (B1198928) meglumine (B1676163) (0.1 mmol/kg).[6]
Gadobutrol, a macrocyclic GBCA, is another alternative. While direct comparisons in low-dose regimens are part of ongoing research, its different molecular structure is a factor in its safety and efficacy profile.
The following tables summarize the quantitative data from comparative studies.
Table 1: Dose-Response of Gadopentetate Dimeglumine in Intracranial Tumors
| Dose (mmol/kg) | Percentage of Standard Dose | Diagnostically Valuable Enhancement | Reference |
| 0.1 | 100% | 80-90% | [3][4] |
| 0.05 | 50% | 50% | [3][4] |
| 0.025 | 25% | 10% | [3][4] |
Table 2: Comparison of Gadopentetate Dimeglumine and Gadobenate Dimeglumine for CNS Lesion Enhancement (at equivalent 0.1 mmol/kg dose)
| Feature | Gadopentetate Dimeglumine | Gadobenate Dimeglumine | Outcome | Reference |
| Overall Diagnostic Preference | Lower | Significantly Higher | Superiority of Gadobenate | [10] |
| Lesion Enhancement | Lower | Significantly Higher | Superiority of Gadobenate | [10] |
| Contrast-to-Noise Ratio (CNR) | Lower | Significantly Higher | Superiority of Gadobenate | [10] |
Signaling Pathways and Experimental Workflows
The mechanism of contrast enhancement in neurological disorders is intrinsically linked to the pathophysiology of the disease, primarily the breakdown of the blood-brain barrier.
A typical experimental workflow for comparing low-dose to standard-dose gadopentetate dimeglumine involves a crossover study design to minimize inter-subject variability.
References
- 1. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Gadolinium and Multiple Sclerosis: Vessels, Barriers of the Brain, and Glymphatics | American Journal of Neuroradiology [ajnr.org]
- 4. Administration of gadopentetate dimeglumine in MR imaging of intracranial tumors: dosage and field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gadolinium and Multiple Sclerosis: Vessels, Barriers of the Brain, and Glymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. radiology.rsna.org [radiology.rsna.org]
- 9. Gadobenate dimeglumine-enhanced MR imaging of patients with CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Dose‐Lowering in Contrast‐Enhanced MRI of the Central Nervous System: A Retrospective, Parallel‐Group Comparison Using Gadobenate Dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
Gadopentetate dimeglumine versus gadodiamide in preclinical safety studies
In the realm of gadolinium-based contrast agents (GBCAs), gadopentetate dimeglumine and gadodiamide (B1674392) have long been mainstays in clinical practice. Their utility in enhancing magnetic resonance imaging (MRI) is well-established, yet a deep dive into their preclinical safety profiles reveals nuances that are critical for researchers, scientists, and drug development professionals. This guide provides an objective comparison of these two agents, supported by experimental data, to illuminate their relative safety in a preclinical setting.
Acute Systemic Toxicity
Acute toxicity studies are fundamental in establishing the immediate safety profile of a compound. In preclinical models, gadodiamide has demonstrated a lower acute lethal toxicity compared to gadopentetate dimeglumine.[1]
| Parameter | Gadopentetate Dimeglumine | Gadodiamide | Species |
| Intravenous LD50 | 10 mmol/kg | 34 mmol/kg | Rat, Mouse |
LD50 (Median Lethal Dose): The dose required to kill half the members of a tested population after a specified test duration.
Repeated-Dose Toxicity
Chronic exposure studies are crucial for identifying potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).
| Study Type | Gadopentetate Dimeglumine | Gadodiamide | Species | Key Findings |
| Repeated-Dose Toxicity | No evidence of toxicological effects suggestive of Nephrogenic Systemic Fibrosis (NSF) was found in rats at doses up to 5.0 mmol/kg and in dogs.[2] | Well-tolerated in monkeys at doses up to 1.25 mmol/kg/day for 28 days. In rats, high doses were associated with toxicity in the stomach, testes, and skin, suggesting a potential disturbance of zinc metabolism.[1] | Rat, Dog, Monkey | Gadodiamide was generally well-tolerated in non-rodent species at clinically relevant multiples. High doses in rats pointed to specific organ toxicities. |
NOAEL (No-Observed-Adverse-Effect Level): The highest tested dose of a substance at which no statistically and biologically significant increases in the frequency or severity of adverse effects are seen in the exposed population when compared to its appropriate control.
Cardiovascular Safety
Preclinical studies have indicated a more favorable cardiovascular profile for gadodiamide.
| Parameter | Gadopentetate Dimeglumine | Gadodiamide | Species | Key Findings |
| Hemodynamic Effects | Greater effects on cardiovascular and hemodynamic function. | Fewer effects on cardiovascular and hemodynamic function after rapid intravenous injection.[1] | Anesthetized Dogs | Gadodiamide demonstrated a better cardiovascular safety profile in this preclinical model. |
Renal Safety
Both agents are primarily excreted by the kidneys. Preclinical studies have investigated their potential for renal toxicity.
| Parameter | Gadopentetate Dimeglumine | Gadodiamide | Species | Key Findings |
| Renal Histopathology | Generally considered non-nephrotoxic at clinical doses in subjects with normal renal function. | Produces vacuolization of the proximal tubular cells in the kidney, a common finding for intravenously administered diagnostic agents. The single-dose threshold for this effect is greater than 0.5 mmol/kg in the rat. This effect was shown to be partially regressed 7 days after administration.[1] | Rat | While both are considered safe for the kidneys in healthy individuals, gadodiamide has been shown to induce transient, dose-dependent vacuolization in the renal tubules. |
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. While direct comparative studies are limited, a comprehensive battery of in vitro and in vivo tests is typically conducted for regulatory submission.
| Assay Type | Gadopentetate Dimeglumine | Gadodiamide | Key Findings |
| In Vitro | A comprehensive battery of in vitro studies in bacterial and mammalian systems suggested that gadopentetate dimeglumine is not mutagenic or clastogenic. | Information from direct comparative preclinical studies is limited. However, standard genotoxicity batteries are required for all contrast agents. | Based on available data for gadopentetate dimeglumine, it does not appear to pose a significant genotoxic risk in vitro. |
| In Vivo | Showed some evidence of mutagenic potential in the mouse dominant lethal assay at 6 mmol/kg, but not in the mouse and dog micronucleus tests at doses of 9 mmol/kg and 2.5 mmol/kg, respectively. | Information from direct comparative preclinical studies is limited. | The in vivo genotoxic potential of gadopentetate dimeglumine appears to be equivocal and assay-dependent. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical safety assessment of gadolinium-based contrast agents.
Acute Toxicity Study (LD50 Determination)
A standardized protocol to determine the median lethal dose (LD50) following a single intravenous administration.
References
A Quantitative Showdown: Gadopentetate Dimeglumine vs. Gadoterate Meglumine in Contrast Enhancement
For researchers, scientists, and drug development professionals navigating the landscape of gadolinium-based contrast agents (GBCAs), a deep understanding of their comparative performance is paramount. This guide provides a quantitative comparison of two widely utilized agents: the linear ionic agent Gadopentetate dimeglumine and the macrocyclic ionic agent Gadoterate (B1198928) meglumine (B1676163). The following analysis, supported by experimental data, delves into their key performance metrics, including relaxivity, stability, and clinical enhancement characteristics.
At a Glance: Key Quantitative Differences
The fundamental distinction between Gadopentetate dimeglumine and Gadoterate meglumine lies in their molecular structure. Gadopentetate dimeglumine features a linear open-chain ligand, while Gadoterate meglumine possesses a cage-like macrocyclic structure that encapsulates the gadolinium ion.[1][2] This structural difference significantly influences their stability and, consequently, their safety profile.
| Parameter | Gadopentetate Dimeglumine (Linear) | Gadoterate Meglumine (Macrocyclic) | Significance |
| r1 Relaxivity (s⁻¹mM⁻¹) | ~4.3 (in human blood plasma at 1.5T) | ~3.9 (in human blood plasma at 1.5T) | Higher relaxivity generally leads to greater T1 shortening and brighter signal enhancement.[3] |
| r2 Relaxivity (s⁻¹mM⁻¹) | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison | r2 relaxivity influences T2*-weighted imaging and can impact perfusion studies. |
| Thermodynamic Stability (log Ktherm) | ~22.5 | ~25.6 | Higher values indicate a stronger bond between gadolinium and the chelating ligand in equilibrium.[4] |
| Kinetic Stability (Dissociation Half-life) | Significantly shorter | Significantly longer (months in acidic conditions) | Longer half-life indicates slower release of potentially toxic free gadolinium ions.[4] |
Deeper Dive: Performance Metrics Explained
Relaxivity and Enhancement Efficacy
Relaxivity (r1 and r2) is a measure of a contrast agent's ability to increase the relaxation rates of water protons in the surrounding tissue, which is the fundamental principle of contrast-enhanced magnetic resonance imaging (MRI).[5] Higher r1 relaxivity leads to greater signal enhancement on T1-weighted images.
While direct head-to-head studies detailing the relaxivity of Gadopentetate dimeglumine and Gadoterate meglumine under identical conditions are limited, studies comparing agents with similar structures provide valuable insights. For instance, studies comparing the linear agent gadobenate dimeglumine to the macrocyclic gadoterate meglumine have shown that the linear agent possesses a higher r1 relaxivity.[6][7] This translates to superior morphologic information and contrast enhancement in clinical settings, particularly in brain tumor imaging.[6] One intra-individual crossover study demonstrated that a 0.1 mmol/kg dose of gadobenate dimeglumine resulted in significantly greater lesion enhancement compared to an equivalent dose of gadoterate meglumine.[6][7]
Stability: A Critical Determinant of Safety
The stability of a GBCA is crucial, as the dissociation of the gadolinium ion (Gd³⁺) from its chelating ligand can lead to the release of the toxic free ion. Stability is characterized by two key parameters: thermodynamic stability and kinetic stability.
-
Thermodynamic stability refers to the strength of the bond between the gadolinium ion and the ligand at equilibrium.[1] Gadoterate meglumine, with its macrocyclic structure, exhibits a higher thermodynamic stability constant (log Ktherm) compared to the linear Gadopentetate dimeglumine, indicating a more stable complex.[4]
-
Kinetic stability describes the rate at which the gadolinium complex dissociates.[1] Macrocyclic agents like Gadoterate meglumine are kinetically more inert, meaning they release gadolinium ions at a much slower rate than linear agents.[4] This superior kinetic stability is a key factor in the lower incidence of gadolinium deposition in tissues associated with macrocyclic agents.
Clinical Implications: Brain Lesion Enhancement and Gadolinium Retention
Clinical studies have consistently demonstrated the impact of these physicochemical properties on diagnostic performance and safety. In the context of brain tumor imaging, agents with higher relaxivity, such as linear GBCAs, have been shown to provide superior contrast enhancement and lesion delineation compared to macrocyclic agents at equivalent doses.[8][9][10]
However, the lower stability of linear agents like Gadopentetate dimeglumine is associated with a higher risk of gadolinium retention in the body, particularly in the brain.[11] Animal studies have shown that repeated administration of linear GBCAs, including gadopentetate dimeglumine, leads to significantly higher concentrations of gadolinium in the cerebellum compared to the macrocyclic agent gadoterate meglumine.[11] In a rodent model, gadolinium concentrations in the cerebellum after repeated injections were 1.67 ± 0.17 nmol/g for gadopentetate dimeglumine, compared to 0.27 ± 0.16 nmol/g for gadoterate meglumine.[11] Another study following rats for a year after administration found that a large portion of gadolinium from a linear agent was retained in the brain, while only traces of the intact chelated gadoterate meglumine were observed with time-dependent clearance.[12][13] This gadolinium deposition has become a significant consideration in the long-term safety of GBCAs.
Experimental Methodologies
The quantitative data presented in this guide are derived from established experimental protocols.
Measurement of Relaxivity
The determination of r1 and r2 relaxivities is typically performed using a clinical MRI scanner or a relaxometer. The general workflow involves the preparation of phantoms containing the contrast agent at various concentrations in a relevant medium, such as human plasma.
Assessment of Chelate Stability
The stability of gadolinium chelates is evaluated through methods that assess both thermodynamic and kinetic stability.
Conclusion
The choice between Gadopentetate dimeglumine and Gadoterate meglumine involves a trade-off between enhancement efficacy and safety, a decision critically informed by their distinct physicochemical properties. While linear agents like Gadopentetate dimeglumine may offer slightly higher relaxivity, the superior stability of macrocyclic agents such as Gadoterate meglumine is a significant advantage, particularly concerning the long-term risk of gadolinium retention. For drug development professionals, these quantitative comparisons underscore the importance of ligand structure in designing next-generation contrast agents that optimize both diagnostic performance and patient safety.
References
- 1. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of thermodynamic and kinetic parameters in gadolinium chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mriquestions.com [mriquestions.com]
- 6. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contrast-Enhanced MR Imaging of Brain Lesions: A Large-Scale Intraindividual Crossover Comparison of Gadobenate Dimeglumine versus Gadodiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicenter, Double-Blind, Randomized, Intra-individual Crossover Comparison of Gadobenate Dimeglumine and Gadopentetate Dimeglumine in MRI of Brain Tumors at 3 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Linear Gadolinium-Based Contrast Agents Are Associated With Brain Gadolinium Retention in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-year Retention of Gadolinium in the Brain: Comparison of Gadodiamide and Gadoterate Meglumine in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsna.org [pubs.rsna.org]
Unveiling Tumor Angiogenesis: A Comparative Guide to Gadopentetate Dimeglumine Enhancement and Molecular Markers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) using Gadopentetate dimeglumine with key tumor angiogenesis markers. By presenting supporting experimental data, detailed protocols, and visual pathways, this document aims to elucidate the correlation between imaging and molecular techniques in assessing tumor neovascularization.
The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer, facilitating tumor growth, invasion, and metastasis. Non-invasive imaging techniques that can accurately reflect the underlying angiogenic activity are paramount for cancer diagnosis, prognosis, and monitoring the efficacy of anti-angiogenic therapies. Gadopentetate dimeglumine, a widely used gadolinium-based contrast agent, enhances the signal in MRI scans, providing insights into vascular permeability and perfusion, which are intimately linked to angiogenesis. This guide explores the quantitative relationship between DCE-MRI parameters derived from Gadopentetate dimeglumine enhancement and established immunohistochemical markers of angiogenesis, including Vascular Endothelial Growth Factor (VEGF), Microvessel Density (MVD) assessed by CD31, and Vascular Endothelial Growth Factor Receptor (VEGFR).
Quantitative Correlation Data
The following table summarizes the findings from various studies correlating DCE-MRI parameters obtained with Gadopentetate dimeglumine with tumor angiogenesis markers.
| Tumor Type | DCE-MRI Parameter | Angiogenesis Marker | Correlation Coefficient (r) | P-value | Citation |
| Human Colon Carcinoma (in mice) | KPS (Permeability-surface area product) | MVD | 0.6 | 0.02 | [1] |
| Epithelial Ovarian Cancer | Ktrans (Volume transfer constant) | VEGF | -0.395 | 0.009 | [2] |
| Epithelial Ovarian Cancer | Ktrans (Volume transfer constant) | VEGFR-2 | -0.311 | 0.040 | [2] |
| Epithelial Ovarian Cancer | Ve (Extracellular extravascular volume fraction) | VEGF | -0.395 | 0.009 | [2] |
| Epithelial Ovarian Cancer | Ve (Extracellular extravascular volume fraction) | VEGFR-2 | -0.305 | 0.044 | [2] |
| Epithelial Ovarian Cancer | AUC (Area under the curve) | MVD | Positive Correlation | < 0.05 | [2] |
| Epithelial Ovarian Cancer | Peak Enhancement | MVD | Positive Correlation | < 0.05 | [2] |
| Epithelial Ovarian Cancer | Wash-In Rate | MVD | Positive Correlation | < 0.05 | [2] |
| Bladder Cancer | Emax/1 (Peak time enhancement in the first minute) | MVD | Positive Correlation | < 0.05 | [3] |
| Bladder Cancer | Steepest Slope | MVD | Positive Correlation | < 0.05 | [3] |
Experimental Protocols
Dynamic Contrast-Enhanced MRI (DCE-MRI) with Gadopentetate Dimeglumine
This protocol outlines a general procedure for performing DCE-MRI in a preclinical tumor model. Specific parameters may need optimization based on the scanner, animal model, and tumor type.
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) bearing a tumor xenograft. Place a catheter in the tail vein for the administration of the contrast agent. Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil. Monitor the animal's vital signs throughout the procedure.[4]
-
Pre-Contrast Imaging: Acquire T1-weighted baseline images of the tumor before the injection of Gadopentetate dimeglumine. These images are crucial for calculating the signal enhancement.
-
Contrast Administration: Administer a bolus of Gadopentetate dimeglumine (e.g., 0.1-0.2 mmol/kg body weight) through the tail vein catheter.[5][6]
-
Dynamic Imaging: Immediately after the contrast injection, begin a series of rapid T1-weighted image acquisitions of the tumor for a set duration (e.g., 5-10 minutes) to capture the dynamic changes in signal intensity as the contrast agent perfuses through the tumor vasculature.[7]
-
Data Analysis: Post-process the dynamic image series. A region of interest (ROI) is drawn around the tumor. The signal intensity changes over time within the ROI are fitted to a pharmacokinetic model (e.g., the Tofts model) to derive quantitative parameters such as Ktrans, Kep, and Ve. Semi-quantitative parameters like the area under the curve (AUC), peak enhancement, and wash-in rate can also be calculated.
Immunohistochemical Staining for Angiogenesis Markers
This protocol provides a general framework for the immunohistochemical detection of VEGF and CD31 in tumor tissue sections.
-
Tissue Preparation: Following the MRI scan, euthanize the animal and excise the tumor. Fix the tumor tissue in 10% neutral buffered formalin and embed it in paraffin. Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate them through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites. The choice of retrieval solution (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA buffer pH 9.0) depends on the specific antibody being used.[8]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding using a blocking serum (e.g., goat serum).[4]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the target marker (e.g., rabbit anti-VEGF or rat anti-CD31) overnight at 4°C.[4][9]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[8]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei. Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Microscopic Analysis: Examine the stained slides under a microscope. For MVD analysis, identify "hot spots" of high vascularity and count the number of CD31-positive vessels. For VEGF, assess the percentage of tumor cells showing positive staining and the intensity of the staining.[9][10]
Visualizing the Correlation Pathway
The following diagrams illustrate the conceptual workflow and the underlying biological rationale for correlating Gadopentetate dimeglumine enhancement with tumor angiogenesis markers.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. Dynamic contrast-enhanced MRI to characterize angiogenesis in primary epithelial ovarian cancer: An exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajronline.org [ajronline.org]
- 4. Evaluation of the Response of Intracranial Xenografts to VEGF Signaling Inhibition Using Multiparametric MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor angiography using high-resolution, three-dimensional magnetic resonance imaging: comparison of gadopentetate dimeglumine and a macromolecular blood-pool contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. Immunohistochemistry study of tumor vascular normalization and anti-angiogenic effects of sunitinib versus bevacizumab prior to dose-dense doxorubicin/cyclophosphamide chemotherapy in HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Expression of VEGF and CD31 in Endometrial Lesions and Its Associations with Blood Flow Parameters of Transvaginal 3D Power Doppler Ultrasonography: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic and predictive significance of VEGF, CD31, and Ang-1 in patients with metastatic clear cell renal cell carcinoma treated with first-line sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Gadopentetate (dimeglumine)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gadopentetate (dimeglumine). The following procedural guidance is designed to ensure safe operational handling and disposal.
Chemical Identification:
| Identifier | Value |
| Product Name | Gadopentetate dimeglumine |
| CAS Number | 86050-77-3[1] |
| Synonyms | GADOPENTETATE DIMEGLUMINE, Dimeglumine salt[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure to Gadopentetate (dimeglumine). The following table summarizes the recommended PPE for various handling scenarios.
| Situation | Recommended Personal Protective Equipment |
| Routine Handling & Preparation | Eye/Face Protection: Wear safety glasses with side shields or goggles.[2] Hand Protection: Wear chemically resistant, powder-free gloves.[1][3] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[3] Body Protection: Wear a protective lab coat or gown.[2] Ensure it is impermeable and has long sleeves with closed cuffs.[4] |
| Spill or Accidental Release | Respiratory Protection: In case of a large spill or when dealing with aerosols, an N-95 or N-100 particle mask is recommended. For larger spills, a chemical cartridge-type respirator may be necessary.[3] Hand Protection: Double gloving with chemotherapy-tested gloves is recommended.[4] Body Protection: An impermeable gown is required.[4] Eye/Face Protection: Wear safety goggles and a face shield.[5] |
| Waste Disposal | Hand Protection: Wear chemically resistant gloves.[6] Body Protection: Wear a protective lab coat or gown. |
Hazard Mitigation and Handling Precautions
Safe handling practices are critical to prevent exposure and ensure a safe laboratory environment.
-
Engineering Controls: Handle Gadopentetate (dimeglumine) in a well-ventilated area.[7] Facilities should be equipped with an eyewash fountain.[7]
-
Safe Handling Practices:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[2][7]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[2][7] If skin irritation occurs, seek medical advice.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |
| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor if you feel unwell.[7] |
Spill Response Protocol:
In the event of a spill, it is crucial to follow a structured procedure to contain and clean the affected area safely.
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Containment: Prevent the spill from spreading. For liquid spills, use absorbent materials like sand, silica (B1680970) gel, or universal binders.[6]
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled disposal container.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste according to local, state, and federal regulations.
Below is a workflow diagram for handling a Gadopentetate (dimeglumine) spill.
Personal Protective Equipment (PPE) Donning and Doffing Procedures
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
Donning Sequence:
-
Gown
-
Mask or Respirator
-
Goggles or Face Shield
-
Gloves (over the gown cuff)
Doffing Sequence:
-
Gloves
-
Goggles or Face Shield
-
Gown
-
Mask or Respirator
-
Wash Hands Thoroughly
The following diagram illustrates the logical relationship for donning and doffing PPE.
Disposal Plan
All waste materials contaminated with Gadopentetate (dimeglumine), including used PPE and spill cleanup materials, must be considered hazardous waste.
-
Containment: Place all contaminated waste in a clearly labeled, sealed container.[7]
-
Disposal: Dispose of the waste in accordance with all applicable local, state, and federal environmental regulations.[7] Do not allow the product to enter drains, other waterways, or soil.[7] Any unused portion of the product must be discarded as per regulations for such materials.[8]
References
- 1. Gadopentetate dimeglumine - Safety Data Sheet [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pppmag.com [pppmag.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. pogo.ca [pogo.ca]
- 6. beaufort.tricare.mil [beaufort.tricare.mil]
- 7. aksci.com [aksci.com]
- 8. Magnevist (Gadopentetate Dimeglumine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
